Biphenyl-2,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQAAJBYBTSBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=CC=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150353 | |
| Record name | 2,3-Dihydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133-63-7 | |
| Record name | 2,3-Dihydroxybiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydroxybiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001133637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biphenyl-2,3-Diol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02923 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-Dihydroxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dihydroxy-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-BIPHENYLDIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQT8N5388Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Biphenyl-2,3-diol chemical properties and structure
An In-depth Technical Guide to Biphenyl-2,3-diol
Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 1133-63-7), a pivotal member of the hydroxybiphenyl class of compounds.[1][2] This document delves into its core chemical and structural properties, outlines a robust synthesis methodology, and explores its applications, particularly as a scaffold in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource.
Core Chemical Structure and Physicochemical Properties
This compound, also known as 3-phenylcatechol, is an aromatic hydrocarbon belonging to the class of catechols and hydroxybiphenyls.[1][2] Its structure consists of a 1,1'-biphenyl core substituted with two hydroxy groups at the 2 and 3 positions.[1][2] This specific arrangement of hydroxyl groups on one of the phenyl rings imparts distinct chemical reactivity and potential for biological interactions.
The presence of the catechol moiety makes it a subject of interest for studying enzymatic oxidation and its role as a potential precursor for more complex molecules. The free rotation around the C-C single bond connecting the two phenyl rings allows for conformational flexibility, which is a key consideration in molecular modeling and drug design when using this scaffold.
Physicochemical Data Summary
A compilation of the key physical and chemical properties of this compound is presented below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 1133-63-7 | [1][2] |
| Molecular Formula | C₁₂H₁₀O₂ | [1][2] |
| Molecular Weight | 186.21 g/mol | [1][2] |
| IUPAC Name | 3-phenylbenzene-1,2-diol | [2] |
| Melting Point | 114 °C | [1] |
| Boiling Point (Predicted) | 352.9 ± 30.0 °C | [1] |
| Density (Predicted) | 1.228 ± 0.06 g/cm³ | [1] |
| XLogP3 | 2.7 | [1][2] |
| Hydrogen Bond Donors | 2 | [1][2] |
| Hydrogen Bond Acceptors | 2 | [1][2] |
| Rotatable Bond Count | 1 | [1][2] |
Spectroscopic and Structural Characterization
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show a complex multiplet pattern in the aromatic region (typically δ 6.7-7.5 ppm) corresponding to the eight protons on the biphenyl core. The two hydroxyl protons will appear as broad singlets, with their chemical shift being highly dependent on the solvent and concentration.
-
¹³C NMR (Carbon NMR): The carbon NMR spectrum should display 12 distinct signals for the 12 carbon atoms, unless symmetry results in overlapping peaks. The carbons bearing the hydroxyl groups (C2 and C3) would be expected to appear significantly downfield (in the δ 140-155 ppm range) compared to the other aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is a valuable tool for identifying functional groups. Key absorptions for this compound would include a broad O-H stretching band around 3300-3500 cm⁻¹, characteristic C-O stretching bands in the 1200-1300 cm⁻¹ region, and several bands corresponding to aromatic C-H and C=C stretching and bending vibrations.
-
Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would show a prominent molecular ion (M⁺) peak at m/z = 186. Fragmentation patterns would likely involve the loss of hydroxyl groups and cleavage of the biphenyl linkage, providing further structural confirmation.
Synthesis Methodology: A Field-Proven Protocol
The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling being a prevalent method.[5] However, a common and reliable route to this compound involves the demethylation of the more readily available precursor, 2,3-dimethoxybiphenyl. This approach is often favored for its high yields and straightforward execution.
Protocol: Demethylation of 2,3-Dimethoxybiphenyl
This protocol describes a robust method for the synthesis of this compound via the cleavage of methyl ether groups using boron tribromide (BBr₃), a powerful Lewis acid.[6]
Causality of Experimental Choices:
-
Reagent: Boron tribromide is a highly effective reagent for cleaving aryl methyl ethers. Its strong Lewis acidity facilitates the coordination to the ether oxygen, weakening the C-O bond and enabling nucleophilic attack by the bromide ion.
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂) is the solvent of choice as it is inert to BBr₃ and effectively dissolves the starting material. Its low boiling point simplifies removal during the work-up procedure.
-
Temperature: The reaction is initiated at a low temperature (-78 °C, typically a dry ice/acetone bath) to control the highly exothermic reaction between BBr₃ and the substrate, preventing potential side reactions. Allowing the reaction to warm to room temperature ensures the completion of the demethylation process.
-
Work-up: The addition of water or methanol serves to quench the excess BBr₃ and hydrolyze the resulting boron-oxygen intermediates, liberating the free hydroxyl groups of the final product.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 2,3-dimethoxybiphenyl (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add a solution of boron tribromide (BBr₃) (2.5 equivalents) in anhydrous CH₂Cl₂ dropwise to the cooled solution over 30 minutes. Maintain the temperature below -70 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C, followed by the addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ligroin) to yield pure this compound.[1]
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (NMR, IR, MS).
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Medicinal Chemistry
The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[5][7] Biphenyl derivatives exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anti-hypertensive, and anti-cancer properties.[7][8]
This compound, with its catechol functionality, serves as a versatile starting material for synthesizing more complex derivatives. The hydroxyl groups can be selectively protected or functionalized to modulate the molecule's pharmacokinetic and pharmacodynamic properties.
-
Anticancer Research: Hydroxylated biphenyls have shown promise as potential antitumor agents.[9] The catechol moiety can participate in redox cycling, potentially inducing oxidative stress in cancer cells. Furthermore, the biphenyl structure can be tailored to interact with specific biological targets, such as protein kinases or receptors involved in cell proliferation.[9]
-
Enzyme Inhibition: The structure of this compound makes it a candidate for studies on enzyme inhibition. For instance, the enzyme this compound 1,2-dioxygenase is involved in the degradation pathway of biphenyl compounds in certain microorganisms.[10] Understanding how derivatives of this substrate interact with such enzymes can inform the design of bioremediation strategies or novel enzyme inhibitors.
-
Antioxidant and Anti-inflammatory Agents: Catechol-containing compounds are well-known for their antioxidant properties. The hydroxyl groups can scavenge free radicals, which are implicated in various inflammatory diseases. The biphenyl moiety can be further derivatized to enhance these properties or to introduce additional functionalities that target inflammatory pathways.
Logical Relationship Diagram
Caption: Applications of this compound in medicinal chemistry.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
Hazard Classification: It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3).[2][11]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12] Avoid breathing dust and prevent contact with skin and eyes.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
First Aid:
-
In case of skin contact: Wash off with plenty of soap and water. If irritation persists, seek medical advice.[11][14]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][14]
-
If inhaled: Move the person to fresh air. If breathing is difficult, call a poison center or doctor.[11][14]
-
If swallowed: Rinse mouth and call a physician if you feel unwell.[14]
-
Conclusion
This compound is a chemically significant molecule with a rich potential for application, particularly in the synthesis of pharmacologically active compounds. Its defined structure, characterized by a flexible biphenyl backbone and a reactive catechol moiety, makes it an attractive starting point for the development of novel therapeutics. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and an exploration of its applications, grounding all information in established scientific principles to support the endeavors of researchers and drug development professionals.
References
-
ChemBK. (n.d.). [1,1'-biphenyl]-2,3'-diol - Physico-chemical Properties. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2,3'-diol. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydroxybiphenyl. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 4931-66-2 | Chemical Name : Methyl L-pyroglutamate. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2021). Biological deeds of Biphenyl derivatives - A short Review. Retrieved from [Link]
-
Jain, Z. J., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]
-
Li, Y., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. Communications Chemistry, 6(1), 54. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H10O2). Retrieved from [Link]
-
EMBL-EBI. (n.d.). This compound (CHEBI:16205). Retrieved from [Link]
-
Monarch Initiative. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Some biologically active biphenyl derivatives. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and biological activity of biphenyl group derivatives. Retrieved from [Link]
-
Pisano, C., et al. (2021). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. Molecules, 26(11), 3328. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Biphenyl. Retrieved from [Link]
-
NIH 3D. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Biphenyl, 3,3'-dimethyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative examples for biphenyl containing marketed drugs. Retrieved from [Link]
-
The Versatility of Biphenyl Derivatives. (n.d.). CAS 2373-98-0 in Modern Synthesis. Retrieved from [Link]
-
Zewail, M. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19045-19087. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure 2. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β‐Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. Retrieved from [Link]
-
PubChem. (2017). Spectral Information in PubChem. Retrieved from [Link]
-
AIST. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]
-
Wikipedia. (n.d.). This compound 1,2-dioxygenase. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 10. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. aksci.com [aksci.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
Topic: Synthesis Methods for Biphenyl-2,3-diol
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Biphenyl-2,3-diol, a phenylated catechol, represents a valuable molecular scaffold in medicinal chemistry and a key metabolite in the biodegradation of biphenyl.[1][2][3][4][5] Its synthesis, however, presents a significant regioselectivity challenge, as conventional aromatic substitution reactions often yield complex isomeric mixtures. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, with a primary focus on the highly efficient and regioselective biocatalytic approach. We will delve into the mechanistic underpinnings of enzymatic hydroxylation, provide detailed experimental protocols, and contrast this modern methodology with more classical, multi-step chemical syntheses. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering field-proven insights into the production of this important synthetic building block.
Introduction: The Significance and Synthetic Challenge of this compound
This compound, also known as 3-phenylcatechol, is a member of the hydroxybiphenyl class of compounds.[1] Its structure, featuring a catechol moiety fused with a phenyl ring, imparts unique electronic and steric properties, making it a desirable intermediate in the synthesis of pharmacologically active molecules.[6][7][8] Biphenyl derivatives are integral to numerous marketed drugs, exhibiting a wide range of biological activities including anti-inflammatory, antihypertensive, and antimicrobial effects.[6][7][9]
The primary challenge in synthesizing this compound lies in achieving precise control over the position of the hydroxyl groups. The direct functionalization of the biphenyl core is notoriously difficult to control, often leading to hydroxylation at the more accessible para-positions (e.g., 4-hydroxybiphenyl or 4,4'-dihydroxybiphenyl).[10][11] This inherent difficulty in traditional chemical methods has spurred the development of advanced catalytic systems, with biocatalysis emerging as the most authoritative and efficient solution.
The Premier Route: Biocatalytic Regioselective Hydroxylation
The most direct and industrially viable method for producing this compound is the enzymatic ortho-hydroxylation of the readily available precursor, 2-hydroxybiphenyl (also known as 2-phenylphenol or o-phenylphenol).[12][13] This strategy leverages the exquisite regioselectivity of specific enzymes to install a hydroxyl group at the C-3 position with near-perfect precision.
The Cornerstone Enzyme: 2-Hydroxybiphenyl 3-Monooxygenase (HbpA)
The key biocatalyst for this transformation is 2-hydroxybiphenyl 3-monooxygenase, commonly referred to as HbpA.[12] HbpA is a single-component, flavin-dependent monooxygenase that catalyzes the specific hydroxylation of 2-hydroxybiphenyl to yield this compound (3-phenylcatechol).[12][14]
Causality of Experimental Choice: The selection of HbpA is dictated by its inherent and high regioselectivity. Unlike chemical oxidants which are often indiscriminate, HbpA's active site is structurally tailored to bind 2-hydroxybiphenyl in an orientation that exposes only the C-3 position to the reactive catalytic species. This enzymatic control obviates the need for complex protecting group strategies and significantly simplifies product purification.
The Catalytic Mechanism of HbpA
The catalytic cycle of HbpA is a self-validating system that relies on the regeneration of its flavin cofactor. The process can be summarized as follows:
-
Reduction: The oxidized flavin adenine dinucleotide (FAD) within the enzyme is first reduced to FADH₂ by nicotinamide adenine dinucleotide (NADH).
-
Oxygen Activation: FADH₂ reacts with molecular oxygen (O₂) to form a highly reactive flavin-peroxo intermediate.
-
Hydroxylation: This intermediate performs an electrophilic attack on the electron-rich aromatic ring of the 2-hydroxybiphenyl substrate, specifically at the ortho position (C-3) to the existing hydroxyl group.
-
Product Release: Following hydroxylation, the product, this compound, is released, and the flavin cofactor is returned to its oxidized state, ready for the next cycle.
Caption: Catalytic cycle of HbpA monooxygenase.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol describes a representative batch synthesis. The system's trustworthiness is ensured by the inclusion of a cofactor regeneration cycle, which is critical for process economy and efficiency.
1. Enzyme and Reagent Preparation:
-
Enzyme: Recombinant HbpA expressed in a suitable host (e.g., E. coli) and purified, or used as a whole-cell biocatalyst.
-
Cofactor Regeneration System: Formate Dehydrogenase (FDH) is co-expressed or added to the reaction mixture. FDH catalyzes the oxidation of formate to CO₂, concomitantly reducing NAD⁺ to NADH.[12] This continuously supplies the NADH required by HbpA.
-
Buffer: 50 mM Phosphate buffer (pH 7.5).
-
Substrates: 2-Hydroxybiphenyl solution (e.g., 100 mM in a water-miscible solvent like DMSO) and Sodium Formate (1 M aqueous solution).
-
Cofactor: NAD⁺ (1-2 mM).
2. Reaction Setup:
-
To a temperature-controlled reaction vessel (e.g., 30 °C), add the phosphate buffer.
-
Add NAD⁺ to a final concentration of 1 mM.
-
Add HbpA and FDH enzymes to their optimal concentrations.
-
Initiate gentle stirring.
3. Reaction Execution:
-
Add Sodium Formate solution to a final concentration of 200-300 mM.
-
Begin the reaction by adding the 2-hydroxybiphenyl solution dropwise to a final concentration of 10-20 mM. Note: Substrate inhibition can occur at high concentrations, so a fed-batch or continuous-flow approach is often superior for scalability.[10][12]
-
Monitor the reaction progress using HPLC by measuring the disappearance of the substrate and the appearance of the product.
4. Product Extraction and Purification:
-
Once the reaction reaches completion (typically 4-24 hours), terminate it by acidifying the mixture to pH ~2.0 with HCl. This precipitates the proteins and protonates the product.
-
Centrifuge the mixture to remove the precipitated protein.
-
Extract the supernatant with an organic solvent such as ethyl acetate.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield pure this compound.
Caption: Experimental workflow for biocatalytic synthesis.
Alternative Chemical Synthesis Strategies
While biocatalysis is superior, a comprehensive understanding requires consideration of traditional organometallic approaches. These are typically multi-step processes that rely on C-C bond formation, with the primary challenge being the introduction and subsequent deprotection of the catechol moiety.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura reaction is a powerful tool for constructing the biphenyl backbone.[9][15][16] To synthesize this compound, this would involve coupling a protected catechol derivative with a phenyl partner.
Proposed Synthetic Pathway:
-
Protection: The starting material, 2,3-dihydroxybenzaldehyde or a related catechol, must first be protected to prevent unwanted side reactions. A common strategy is methylation to form 2,3-dimethoxybenzaldehyde.
-
Halogenation: The protected catechol is then halogenated, for example, via bromination, to install a leaving group necessary for the cross-coupling reaction, yielding a compound like 1-bromo-2,3-dimethoxybenzene.
-
Cross-Coupling: The protected and halogenated catechol derivative is then coupled with phenylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) to form 2,3-dimethoxybiphenyl.
-
Deprotection: The final and often challenging step is the cleavage of the protecting groups (e.g., methyl ethers) using a strong Lewis acid like boron tribromide (BBr₃) to reveal the final product, this compound.
Caption: Proposed Suzuki-Miyaura synthesis pathway.
Expertise & Causality: This multi-step approach is significantly more complex and less atom-economical than the biocatalytic route. The choice of protecting group is critical; methyl ethers are robust but require harsh deprotection conditions that can affect overall yield. The Suzuki coupling itself is well-established, but the overall linear sequence makes it less efficient for large-scale production compared to the single-step enzymatic conversion.
Synthesis of the Key Precursor: 2-Hydroxybiphenyl
The economic viability of the primary biocatalytic route is dependent on the availability of its precursor, 2-hydroxybiphenyl. It is primarily sourced via two major industrial methods.[13][17][18]
-
Byproduct of Phenol Synthesis: It is isolated as a byproduct during the hydrolysis of chlorobenzene in the Dow process for phenol production.[18] The distillation residue is rich in a mixture of 2- and 4-hydroxybiphenyl, which can be separated.[17]
-
Condensation of Cyclohexanone: A base-catalyzed dimerization of cyclohexanone yields 2-(1-cyclohexenyl)cyclohexanone. Subsequent catalytic dehydrogenation of this intermediate produces 2-hydroxybiphenyl.[13][18]
Comparative Analysis of Synthesis Methods
The choice of synthetic route is a critical decision in process development, balancing factors of efficiency, cost, and environmental impact.
| Parameter | Biocatalytic Route (HbpA) | Suzuki-Miyaura Route |
| Regioselectivity | Excellent (>99%) | Dependent on precursor synthesis |
| Number of Steps | 1 (from 2-hydroxybiphenyl) | 3-4 (from catechol derivative) |
| Reaction Conditions | Mild (aqueous, ~30°C, neutral pH) | Harsh (anhydrous solvents, strong acids/bases, high temps) |
| Atom Economy | High | Moderate to Low |
| Environmental Impact | "Green" (water as solvent, biodegradable catalyst) | Relies on organic solvents, heavy metal catalysts, and stoichiometric reagents |
| Scalability | Proven, especially with continuous flow reactors | Challenging due to multiple steps and purification needs |
| Key Challenge | Enzyme stability and cofactor cost | Protecting group manipulation and harsh deprotection step |
Conclusion and Future Outlook
For the synthesis of this compound, the biocatalytic hydroxylation of 2-hydroxybiphenyl using the monooxygenase HbpA stands as the demonstrably superior method.[12] Its unparalleled regioselectivity, mild reaction conditions, and adherence to green chemistry principles make it the preferred choice for both laboratory and industrial-scale production. While classical organometallic methods like the Suzuki-Miyaura coupling provide a theoretical pathway, they are encumbered by multiple steps, the need for protecting groups, and less favorable environmental profiles.
Future research will likely focus on enhancing the biocatalytic process through protein engineering of HbpA for improved stability, substrate tolerance, and catalytic turnover. Furthermore, the development of immobilized enzyme systems and more efficient cofactor regeneration strategies will continue to drive down costs and improve the scalability of this elegant and efficient synthesis.
References
-
Buehler, K., et al. (2018). Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development. PMC - NIH. Available at: [Link]
-
Jain, Z. J., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxybiphenyl. PubChem. Available at: [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Royal Society of Chemistry. Available at: [Link]
-
ResearchGate. (2001). Ortho-hydroxylation of α-substituted phenols catalyzed by 2-hydroxybiphenyl-3-monooxygenase. Available at: [Link]
-
Wikipedia. (n.d.). This compound 1,2-dioxygenase. Available at: [Link]
-
International Agency for Research on Cancer. (1999). ortho-Phenylphenol and its sodium salt. Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI. Available at: [Link]
-
Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]
-
Pacios, L. F. (2009). Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics. PubMed. Available at: [Link]
-
Monarch Initiative. (n.d.). This compound. Available at: [Link]
-
Eltis, L. D., et al. (1993). Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. PubMed. Available at: [Link]
-
Pacios, L. F. (2009). Structures and Thermodynamics of Biphenyl Dihydrodiol Stereoisomers and Their Metabolites in the Enzymatic Degradation of Arene Xenobiotics. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 2-Phenylphenol. Available at: [Link]
-
Ataman Kimya. (n.d.). ORTHO-PHENYL PHENOL. Available at: [Link]
-
Sylvestre, M., et al. (2000). Metabolism of 2,2′- and 3,3′-Dihydroxybiphenyl by the Biphenyl Catabolic Pathway of Comamonas testosteroni B-356. PMC - NIH. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-2-ol. PubChem. Available at: [Link]
-
FAO. (1999). 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION. Available at: [Link]
-
National Institutes of Health. (n.d.). This compound. NIH 3D. Available at: [Link]
-
IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. Available at: [Link]
-
Cox, J. C., & Golbeck, J. H. (1985). Hydroxylation of Biphenyl by Aspergillus Parasiticus: Approaches to Yield Improvment in Fermenter Cultures. PubMed. Available at: [Link]
-
Creasy, R. J. (1970). A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species. PMC - NIH. Available at: [Link]
-
ResearchGate. (2012). Synthesis of Biphenyls. Available at: [Link]
Sources
- 1. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monarch Initiative [monarchinitiative.org]
- 4. researchgate.net [researchgate.net]
- 5. NIH 3D [3d.nih.gov]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydroxylation of biphenyl by Aspergillus parasiticus: Approaches to yield improvment in fermenter cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A fluorimetric study of the hydroxylation of biphenyl in vitro by liver preparations of various species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oxygenating Biocatalysts for Hydroxyl Functionalisation in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Phenylphenol - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. 2-Phenylphenol synthesis - chemicalbook [chemicalbook.com]
- 18. (1,1'-Biphenyl)-2-ol | C6H5C6H4OH | CID 7017 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Crossroads of Defense and Degradation: A Technical Guide to the Natural Occurrence and Metabolic Pathways of Biphenyl-2,3-diol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Preamble: Situating Biphenyl-2,3-diol in the Biological Landscape
This compound, a catechol member of the hydroxybiphenyls, occupies a fascinating and critical junction in biochemical pathways.[1][2][3][4] While extensively documented as a key intermediate in the microbial degradation of biphenyl and its persistent environmental pollutants, the polychlorinated biphenyls (PCBs), its natural origins are more nuanced and deeply rooted in the chemical ecology of plant-microbe interactions. This guide provides an in-depth exploration of the natural occurrence of this compound's precursors, the biosynthetic pathways that give rise to them, and the subsequent metabolic routes, primarily microbial, that lead to and proceed from this pivotal catechol. Understanding these pathways is not only crucial for advancing bioremediation strategies but also for uncovering novel biocatalysts and potential therapeutic agents.
Part 1: The Genesis of Biphenyl Scaffolds in Nature - A Tale of Plant Defense
The story of naturally occurring this compound begins not with the diol itself, but with the biosynthesis of its parent biphenyl structures in the plant kingdom. These compounds often function as phytoalexins, antimicrobial secondary metabolites produced by plants in response to pathogen attack or abiotic stress.[5]
Natural Sources of Biphenyl Phytoalexins
A number of plant families are known to produce biphenyls and the related dibenzofurans as part of their defense mechanisms. Notable examples include:
-
Rosaceae (Rose family): Species within the Malinae subtribe, which includes economically significant fruit trees like apple (Malus domestica) and pear (Pyrus communis), produce biphenyl phytoalexins such as aucuparin.[5][6] The production of these compounds is often induced by infection with pathogens like the fire blight bacterium Erwinia amylovora or the scab-causing fungus Venturia inaequalis.[6][7]
-
Clusiaceae (Guttiferae family): This family, particularly the genus Garcinia, is a rich source of a diverse array of bioactive compounds, including various biphenyls.[8][9] These compounds contribute to the medicinal properties attributed to plants in this family.[8]
-
Other Plant Sources: Biphenyl derivatives have also been isolated from other plants, such as Oenanthe javanica, where they have shown inhibitory activity against cyclooxygenase-2 (COX-2).[10]
Fungi, especially endolichenic fungi, have also been identified as producers of biphenyl compounds with significant antioxidant activity.[11]
The Biosynthetic Engine: Biphenyl Synthase and Downstream Modifications
The core biphenyl structure in plants is synthesized by the enzyme biphenyl synthase (BIS) , a type III polyketide synthase.[2][12] This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to form 3,5-dihydroxybiphenyl, the precursor to many biphenyl phytoalexins.[2][7][12]
The pathway for the biosynthesis of aucuparin in Sorbus aucuparia (rowan) has been elucidated and serves as an excellent model for the downstream modifications of the initial biphenyl scaffold.[6]
Biosynthesis of Aucuparin from 3,5-dihydroxybiphenyl:
-
O-methylation: The first step involves the O-methylation of one of the hydroxyl groups of 3,5-dihydroxybiphenyl.
-
4-hydroxylation: A cytochrome P450 monooxygenase then introduces a hydroxyl group at the 4-position of the second phenyl ring.[6]
-
Second O-methylation: The newly introduced hydroxyl group is then methylated to yield aucuparin.[6]
Experimental Protocol: Elicitation and Extraction of Biphenyl Phytoalexins from Pear (Pyrus communis)
This protocol describes a general method for inducing and extracting biphenyl phytoalexins for metabolic studies.
1. Plant Material and Elicitation:
- Use young, healthy leaves from a pear cultivar known to produce biphenyls (e.g., 'Conference').
- Prepare a suspension of Erwinia amylovora (or a suitable fungal elicitor) in a sterile buffer.
- Infiltrate the leaves with the bacterial suspension or spray until runoff.
- As a control, infiltrate a separate set of leaves with the sterile buffer alone.
- Incubate the leaves in a humid environment for 48-72 hours to allow for phytoalexin accumulation.
2. Extraction:
- Harvest the leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.
- Grind the frozen leaves to a fine powder using a mortar and pestle or a cryogenic grinder.
- Extract the powdered tissue with methanol or ethanol (e.g., 10 mL per gram of tissue) by sonication or shaking for 1-2 hours at room temperature.
- Centrifuge the mixture to pellet the plant debris.
- Collect the supernatant and filter it through a 0.22 µm syringe filter.
3. Analysis:
- The extract can be concentrated under reduced pressure and redissolved in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS) for identification and quantification of biphenyls.
Part 2: The Microbial Catabolism of Biphenyls - The Emergence of this compound
The biphenyls produced by plants are eventually returned to the soil and other environments where they are subject to microbial degradation. It is in this context that this compound emerges as a central metabolite. The ability of microorganisms to degrade biphenyls is thought to have evolved in response to these naturally occurring aromatic compounds. This enzymatic machinery is also responsible for the degradation of anthropogenic pollutants like PCBs.[13]
The Upper Biphenyl Catabolic Pathway
A wide range of bacteria, particularly from the genera Pseudomonas, Rhodococcus, and Burkholderia, are known to degrade biphenyls through a well-characterized aerobic pathway. This is often referred to as the "upper" biphenyl pathway.
The key enzymatic steps leading to and from this compound are as follows:
-
Dioxygenation: The pathway is initiated by biphenyl dioxygenase (BphA) , a multi-component enzyme that incorporates both atoms of molecular oxygen into the biphenyl ring to form cis-2,3-dihydro-2,3-dihydroxybiphenyl.
-
Dehydrogenation: This is followed by the action of cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) , which oxidizes the dihydrodiol to produce This compound .
-
meta-Cleavage: This compound 1,2-dioxygenase (BphC) then catalyzes the meta-cleavage of the di-hydroxylated ring, opening the aromatic structure to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoic acid (HOPDA).
-
Hydrolysis: Finally, HOPDA hydrolase (BphD) hydrolyzes the cleavage product to yield benzoic acid and 2-hydroxypenta-2,4-dienoic acid.
These products then enter central metabolic pathways.
Fungal Metabolism of Biphenyls
Fungi also play a role in the transformation of biphenyls. For instance, Cunninghamella elegans has been shown to hydroxylate biphenyl at various positions, producing mono- and dihydroxybiphenyls.[1][14] The fungal metabolism of phytoalexins can involve a range of reactions including monooxygenation, reduction, and demethylation, which can lead to the formation of hydroxylated biphenyls.[15]
Experimental Protocol: Enrichment and Isolation of Biphenyl-Degrading Bacteria
This protocol outlines a method for enriching and isolating bacteria from soil that are capable of degrading biphenyl.
1. Enrichment Culture:
- Collect a soil sample from the rhizosphere of plants known to produce biphenyls.
- In a flask containing a minimal salts medium, add a small amount of the soil sample.
- Add biphenyl (dissolved in a non-toxic, water-immiscible solvent or coated onto the inner surface of the flask) as the sole carbon source.
- Incubate the flask at room temperature on a shaker.
- Periodically transfer a small aliquot of the culture to a fresh flask of the same medium to enrich for biphenyl-degrading organisms.
2. Isolation of Pure Cultures:
- After several rounds of enrichment, plate serial dilutions of the culture onto minimal salts agar plates.
- Place a few crystals of biphenyl on the lid of the petri dish to provide a vapor phase of the carbon source.
- Incubate the plates until colonies appear.
- Isolate individual colonies and streak them onto fresh plates to obtain pure cultures.
3. Confirmation of Degradation:
- Grow the isolated strains in liquid minimal salts medium with biphenyl as the sole carbon source.
- Monitor the disappearance of biphenyl and the appearance of metabolites like this compound and benzoic acid using HPLC or Gas Chromatography-Mass Spectrometry (GC-MS).
Part 3: Key Enzymes in the this compound Metabolic Network
The enzymes of the biphenyl catabolic pathway are of significant interest for their potential applications in bioremediation and biocatalysis.
| Enzyme | EC Number | Function | Key Features |
| Biphenyl dioxygenase (BphA) | 1.14.12.18 | Catalyzes the dihydroxylation of biphenyl to cis-2,3-dihydro-2,3-dihydroxybiphenyl. | A multi-component enzyme system. Its substrate specificity is a major determinant in the degradation of different PCB congeners. |
| cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) | 1.3.1.56 | Oxidizes the dihydrodiol intermediate to this compound. | A member of the short-chain dehydrogenase/reductase (SDR) family. |
| This compound 1,2-dioxygenase (BphC) | 1.13.11.39 | Catalyzes the meta-cleavage of the catechol ring of this compound.[16] | An extradiol dioxygenase that is crucial for opening the aromatic ring. |
| 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate hydrolase (BphD) | 3.7.1.8 | Hydrolyzes the ring cleavage product into benzoic acid and 2-hydroxypenta-2,4-dienoate. | Completes the "upper" biphenyl degradation pathway. |
Part 4: Visualizing the Metabolic Pathways
Diagram 1: Biosynthesis of Biphenyl Phytoalexins in Plants
Caption: Biosynthesis of the biphenyl phytoalexin aucuparin in plants.
Diagram 2: Microbial Degradation of Biphenyl
Caption: The upper biphenyl catabolic pathway in microorganisms.
Conclusion and Future Perspectives
This compound stands as a testament to the intricate and often-cyclical nature of biochemical pathways in our environment. While its role in the degradation of pollutants is well-established, a deeper appreciation of its origins from naturally occurring plant and fungal biphenyls is crucial. This understanding opens up new avenues for research, including:
-
Bioprospecting for Novel Enzymes: The diverse array of naturally occurring biphenyls suggests the existence of a wide range of microbial enzymes with different substrate specificities for biphenyl degradation. These could be harnessed for more effective bioremediation of complex PCB mixtures.
-
Harnessing Plant-Microbe Synergies: Enhancing the production of biphenyl phytoalexins in plants and promoting the growth of associated degrading microbes could lead to more effective in situ bioremediation of contaminated soils.
-
Drug Discovery and Development: The biphenyl scaffold is a privileged structure in medicinal chemistry. Understanding the biosynthesis and metabolism of natural biphenyls could inspire the development of novel therapeutic agents.
This guide has provided a comprehensive overview of the natural occurrence and metabolic pathways of this compound, grounded in the current scientific literature. It is our hope that this will serve as a valuable resource for researchers and professionals working to unravel the complexities of microbial metabolism and its applications.
References
-
This compound 1,2-dioxygenase - Wikipedia. (n.d.). Retrieved from [Link]
- Beerhues, L., & Liu, B. (2009). Biosynthesis of biphenyls and benzophenones--evolution of benzoic acid-specific type III polyketide synthases in plants. Phytochemistry, 70(15-16), 1719–1727.
- Chizzali, C., & Beerhues, L. (2012). Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Phytochemistry, 82, 24-34.
- Xie, J., et al. (2020).
- Hutabarat, L. S., et al. (2013). Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis. Phytochemistry, 94, 134-141.
- Chen, J., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Pharmacology, 13, 1045050.
- Reim, S., et al. (2023). Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins. Planta, 258(4), 81.
- Marek, R. F., et al. (2017). Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology, 51(16), 9060–9068.
- Ma, Q., et al. (2018). Biphenyl derivatives from the aerial parts of Oenanthe javanica and their COX-2 inhibitory activities. Chemistry & Biodiversity, 15(11), e1800480.
- Dodge, R. H., Cerniglia, C. E., & Gibson, D. T. (1979). Fungal metabolism of biphenyl. The Biochemical journal, 178(1), 223–230.
- Gilbert, E. S., & Gadda, G. (2009). Biphenyl-metabolizing bacteria in the rhizosphere of horseradish and bulk soil contaminated by polychlorinated biphenyls as revealed by stable isotope probing. Applied and environmental microbiology, 75(21), 6858–6866.
- Chizzali, C., et al. (2016). Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars. PloS one, 11(7), e0158713.
- Jeandet, P., et al. (2014). Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health. Molecules, 19(11), 18033-18058.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Dodge, R. H., Cerniglia, C. E., & Gibson, D. T. (1979). Fungal metabolism of biphenyl. Biochemical Journal, 178(1), 223-230.
- Chen, J., et al. (2022). Biphenyls in Clusiaceae: Isolation, structure diversity, synthesis and bioactivity. Frontiers in Pharmacology, 13, 1045050.
-
Biphenyl synthase - Wikipedia. (n.d.). Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H10O2). Retrieved from [Link]
-
EMBL-EBI. (n.d.). This compound (CHEBI:16205). Retrieved from [Link]
- Hroudova, K., et al. (2009). Biphenyl-metabolizing bacteria in the rhizosphere of horseradish and bulk soil contaminated by polychlorinated biphenyls as revealed by stable isotope probing. Applied and Environmental Microbiology, 75(21), 6858-6866.
- Baschieri, A., et al. (2022). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 11(7), 1332.
- Al-Abri, M. Z., et al. (2020). Recent advances in the biodegradation of polychlorinated biphenyls. World Journal of Microbiology and Biotechnology, 36(9), 134.
- Plá, A., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of pharmaceutical sciences, 89(6), 758–765.
- Furukawa, K. (2000). Microbial Degradation of Polychlorinated Biphenyls (PCBs). In: Lovley, D.R. (eds) Environmental Microbe-Metal Interactions. ASM Press, Washington, DC.
- Master, E. R., & Mohn, W. W. (2001). Potential for Microbial Biodegradation of Polychlorinated Biphenyls in Polar Environments. In: Margesin R., Schinner F. (eds) Cold-Adapted Organisms. Springer, Berlin, Heidelberg.
- Kumar, A., et al. (2021). Microbial Transformation and Degradation of Polychlorinated Biphenyls. In: Kumar, V., Kumar, R., Singh, J. (eds)
-
PathBank. (2023). Naphthalene degradation. Retrieved from [Link]
- Bellner, L., et al. (2023). The Role of Biliverdin Reductase, a Heme Degradation Pathway Enzyme, in the Development of Vasospasm after Subarachnoid Hemorrhage. International Journal of Molecular Sciences, 24(13), 10892.
- Martínez-de la Cruz, A., et al. (2021). Photocatalytic Degradation of Naproxen: Intermediates and Total Reaction Mechanism.
- Zhao, L., et al. (2020). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Chemical Science, 11(31), 8146-8154.
Sources
- 1. Fungal metabolism of biphenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biphenyl synthase - Wikipedia [en.wikipedia.org]
- 3. [PDF] Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Biphenyls and dibenzofurans of the rosaceous subtribe Malinae and their role as phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Plant-Microbe Interactions Using a Rhizosphere Metabolomics-Driven Approach and Its Application in the Removal of Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of Biphenyl Synthase Genes and Formation of Phytoalexin Compounds in Three Fire Blight-Infected Pyrus communis Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Effects of Polychlorinated Biphenyls (PCBs) and Their Hydroxylated Metabolites (OH-PCBs) on Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fungal metabolism of biphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxylated Polychlorinated Biphenyls in the Environment: Sources, Fate, and Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Biphenyl-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the key physical properties of Biphenyl-2,3-diol (CAS No: 1133-63-7), a significant member of the hydroxybiphenyls class of compounds. With applications ranging from polymer science to pharmaceutical development, a thorough understanding of its melting point and solubility characteristics is paramount for its effective utilization. This document synthesizes experimental data with theoretical principles to offer a robust resource for laboratory and development settings. We delve into the structural rationale behind its physical behavior and provide detailed, field-proven protocols for the empirical determination of these properties.
Introduction to this compound: A Molecule of Interest
This compound, also known as 2,3-Biphenyldiol or 3-Phenylcatechol, is an aromatic organic compound with the molecular formula C₁₂H₁₀O₂.[1][2] Its structure, featuring a biphenyl backbone with two hydroxyl groups at the 2 and 3 positions of one of the phenyl rings, classifies it as a member of the catechols and hydroxybiphenyls.[1] This specific arrangement of functional groups imparts a unique set of physical and chemical properties that are of significant interest in various scientific disciplines.
The presence of both hydrophobic (the biphenyl rings) and hydrophilic (the hydroxyl groups) moieties results in a nuanced solubility profile. Furthermore, the capacity for intra- and intermolecular hydrogen bonding significantly influences its melting point and interactions with different solvent systems. This guide will explore these properties in detail, providing both the "what" and the "why" to empower researchers in their experimental design and application development.
Core Physical Properties of this compound
The fundamental physical characteristics of a compound are critical for its handling, purification, and application. For this compound, the melting point and solubility are of primary importance.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound based on available experimental and predicted data.
| Property | Value | Source |
| Melting Point | 114 °C (in Ligroin) | Experimental |
| Molecular Weight | 186.21 g/mol | Computed |
| LogP (Octanol-Water Partition Coefficient) | 2.7 | Predicted |
| Water Solubility | Low (predicted) | Inferred from LogP |
| Organic Solvent Solubility | Higher than water (predicted) | Inferred from LogP |
Note: Ligroin is a non-polar hydrocarbon solvent. The melting point can vary slightly depending on the solvent used for crystallization and the purity of the sample.
Scientific Integrity & Logic: The "Why" Behind the Properties
As a Senior Application Scientist, it is crucial to move beyond mere data reporting and delve into the causal relationships between molecular structure and observable physical properties. This understanding is key to predicting behavior, troubleshooting experimental anomalies, and designing novel applications.
Melting Point: A Tale of Two Forces
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change represents the point at which the kinetic energy of the molecules overcomes the intermolecular forces holding them in a fixed lattice structure. For this compound, the melting point of 114 °C is a reflection of a balance between two primary intermolecular forces:
-
Van der Waals Forces: The biphenyl backbone provides a significant nonpolar surface area, leading to substantial London dispersion forces between molecules. These forces contribute to the overall stability of the crystal lattice.
-
Hydrogen Bonding: The two hydroxyl groups are capable of forming strong hydrogen bonds. In the solid state, these bonds create a network that requires significant thermal energy to disrupt. The proximity of the hydroxyl groups at the 2 and 3 positions may also allow for intramolecular hydrogen bonding, which can influence the crystal packing and, consequently, the melting point.
Compared to its parent compound, biphenyl, which has a melting point of 69.2 °C, the presence of the two hydroxyl groups in this compound significantly increases the melting point due to the additional energy required to overcome the hydrogen bonding network.[3]
Solubility: The "Like Dissolves Like" Principle in Action
The solubility of a substance is its ability to form a homogeneous solution with a solvent. The adage "like dissolves like" is a fundamental principle that governs solubility, referring to the polarity of the solute and solvent.
-
Water Solubility: this compound is predicted to have low solubility in water. While the hydroxyl groups can form hydrogen bonds with water molecules, the large, nonpolar biphenyl portion of the molecule is hydrophobic ("water-fearing").[4] The energetic cost of disrupting the strong hydrogen bonding network of water to accommodate the nonpolar biphenyl moiety is not sufficiently compensated by the formation of new solute-water interactions. The predicted LogP value of 2.7, being a positive number, further indicates a preference for a nonpolar environment (octanol) over a polar one (water).
-
Organic Solvent Solubility: this compound is expected to be more soluble in organic solvents, particularly those with moderate to high polarity that can also act as hydrogen bond acceptors.
-
Polar Protic Solvents (e.g., Ethanol): Solvents like ethanol can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxyl groups of this compound. The alkyl chain of ethanol can also interact favorably with the biphenyl backbone.
-
Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether): These solvents possess a dipole moment and can act as hydrogen bond acceptors (via the oxygen atom), interacting with the hydroxyl groups of the solute. Their organic nature also allows for favorable van der Waals interactions with the biphenyl rings.[5]
-
Nonpolar Solvents (e.g., Hexane): While the biphenyl backbone will have favorable interactions with nonpolar solvents, the polar hydroxyl groups will be poorly solvated, likely leading to lower solubility compared to polar organic solvents.
-
The interplay of these interactions dictates the extent to which this compound will dissolve in a given solvent system.
Experimental Protocols: Empirical Determination of Physical Properties
To ensure scientific rigor, the physical properties of a compound should be determined empirically. The following are detailed, step-by-step protocols for determining the melting point and solubility of this compound.
Melting Point Determination
The determination of a sharp melting point is a reliable indicator of a compound's purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid.
-
Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample should be packed to a height of 2-3 mm.
-
-
Apparatus Setup:
-
Use a calibrated melting point apparatus.
-
Insert the capillary tube into the sample holder of the apparatus.
-
Place a calibrated thermometer in the designated port.
-
-
Measurement:
-
Set the heating rate to a rapid setting (e.g., 10-20 °C/min) to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, set the heating rate to a slow and steady 1-2 °C/min, starting from a temperature approximately 20 °C below the approximate melting point.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has melted (T2). The melting point range is reported as T1-T2.
-
-
Data Interpretation:
-
A pure compound will exhibit a sharp melting point range (typically 0.5-1 °C).
-
Impurities will typically cause a depression and broadening of the melting point range.
-
Visualization of Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A systematic approach is necessary to determine the solubility of this compound in various solvents.
Methodology: Shake-Flask Method for Qualitative and Semi-Quantitative Solubility
-
Preparation:
-
Label a series of small, sealable test tubes or vials for each solvent to be tested (e.g., water, ethanol, acetone, diethyl ether).
-
Accurately weigh a small amount of this compound (e.g., 10 mg) into each tube.
-
-
Solvent Addition and Equilibration:
-
Add a known volume of the first solvent (e.g., 1 mL) to the corresponding tube.
-
Seal the tube and shake it vigorously for 1-2 minutes.
-
Allow the tube to stand and observe if the solid has completely dissolved.
-
If the solid has not dissolved, continue to agitate the sample at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Observation and Classification:
-
Soluble: The entire solid dissolves to form a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved solid remains.
-
Insoluble: No apparent dissolution of the solid.
-
-
Semi-Quantitative Assessment (for soluble compounds):
-
If the initial amount dissolved, incrementally add more weighed portions of this compound, shaking after each addition, until a saturated solution (with a small amount of undissolved solid) is obtained.
-
The approximate solubility can be calculated as the total mass of solute dissolved in the volume of solvent used (e.g., in mg/mL).
-
Visualization of Solubility Assessment Workflow:
Caption: Workflow for Solubility Assessment.
Conclusion
The physical properties of this compound, particularly its melting point of 114 °C and its predicted low water solubility and higher solubility in organic solvents, are direct consequences of its molecular structure. The interplay between the hydrophobic biphenyl backbone and the hydrogen-bonding capable hydroxyl groups governs its behavior in different physical states and solvent environments. The provided experimental protocols offer a reliable framework for the empirical validation of these properties, ensuring data integrity and reproducibility in a research and development setting. This guide serves as a foundational resource for scientists and professionals working with this versatile compound.
References
-
PubChem. (n.d.). 2,3-Dihydroxybiphenyl. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
NIH 3D. (n.d.). This compound. National Institutes of Health. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2,3'-diol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (2025). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved January 13, 2026, from [Link]
-
Grokipedia. (n.d.). Biphenyl. Retrieved January 13, 2026, from [Link]
-
Brainly.com. (2023). Why is biphenyl more soluble in diethyl ether than in water?. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2019). 4.4 Solubility. Retrieved January 13, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C12H10O2). Retrieved January 13, 2026, from [Link]
-
ChemBK. (n.d.). [1,1'-biphenyl]-2,3'-diol. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). This compound 1,2-dioxygenase. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2,2'-diol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
PubChem. (n.d.). 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved January 13, 2026, from [Link]
Sources
An In-depth Technical Guide to the Thermodynamic Properties of Biphenyl-2,3-diol Isomers
Introduction: The Significance of Biphenyl-2,3-diol in Drug Discovery and Development
This compound, a hydroxylated derivative of biphenyl, represents a core structural motif in numerous biologically active compounds and pharmaceutical drugs.[1][2] As a member of the catechol family, its isomers possess unique electronic and structural characteristics that govern their interactions with biological targets.[1] A comprehensive understanding of the thermodynamic properties of these isomers is paramount for researchers, scientists, and drug development professionals. This knowledge underpins critical aspects of drug design, including predicting binding affinities, understanding metabolic pathways, and optimizing formulation stability. This guide provides an in-depth exploration of the thermodynamic landscape of this compound isomers, synthesizing theoretical calculations with established experimental principles to offer a robust framework for their study.
Isomerism in this compound: A Primer on Atropisomerism and Stereoisomers
The biphenyl scaffold is not planar, with the two phenyl rings typically twisted relative to each other due to steric hindrance between the ortho-hydrogens.[3] The introduction of substituents, particularly in the ortho positions, can restrict rotation around the central carbon-carbon single bond, leading to a phenomenon known as atropisomerism.[4] These stable, non-interconverting rotational isomers, or atropisomers, are a form of axial chirality and can exhibit distinct biological activities.[4]
In the case of this compound, the presence of hydroxyl groups can lead to various stereoisomers, including enantiomers and diastereomers, depending on the spatial arrangement of the substituents. The relative stability of these isomers is a direct consequence of their thermodynamic properties.
Computational Approaches to Unraveling Thermodynamic Properties
In the absence of extensive experimental data for this compound, computational chemistry serves as a powerful tool to predict and understand its thermodynamic characteristics. Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, are instrumental in this regard.[3][5][6][7][8]
A key study by Pacios et al. (2009) employed ab initio MP2 calculations to investigate the structure and thermodynamics of cis- and trans-2,3-biphenyl-dihydrodiols and their dehydrogenation to 2,3-biphenyldiol.[9][10][11] Their work provides valuable insights into the relative stabilities and reaction thermodynamics of these compounds.
Key Findings from Computational Studies:
-
Formation Thermodynamics: The formation of 2,3-biphenyldiol from its dihydrodiol precursors is reported to be enthalpically and entropically driven.[9][10]
-
Reaction Enthalpies and Free Energies: The dehydrogenation of cis- and trans-2,3-biphenyl-dihydrodiols is an endothermic process, with a change in reaction enthalpy (ΔHR) of approximately 1.5-4 kcal mol-1.[9][10] However, the reaction is exergonic, with a negative change in Gibbs free energy (ΔGR) of approximately -5 to -7.5 kcal mol-1, indicating a spontaneous process.[9][10]
-
Tautomerization: The final tautomerization to 2,3-biphenyldiol is thermodynamically favorable, with a significant negative change in both enthalpy (ΔHR ≈ -27 kcal mol-1) and Gibbs free energy (ΔGR ≈ -28 kcal mol-1).[9][10]
Workflow for Computational Thermodynamic Analysis
The following diagram illustrates a typical workflow for the computational determination of thermodynamic properties of this compound isomers.
Caption: Computational workflow for determining thermodynamic properties of this compound isomers.
Experimental Determination of Thermodynamic Properties: A Methodological Overview
While computational methods provide invaluable predictions, experimental validation is the gold standard. The thermodynamic properties of this compound isomers can be determined using a suite of well-established experimental techniques, often applied to phenols and other aromatic compounds.[12][13][14]
Calorimetry: Measuring Enthalpy Changes
-
Bomb Calorimetry: This technique is used to determine the standard enthalpy of combustion (ΔcH°). From this, the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law. For a solid sample like this compound, the solid phase enthalpy of formation is determined.[15]
-
Differential Scanning Calorimetry (DSC): DSC is employed to measure heat capacity (Cp) as a function of temperature.[16] It can also be used to determine the enthalpy of fusion (ΔfusH) and the melting point (Tfus).
Vapor Pressure Measurements: Determining Enthalpy of Sublimation
The enthalpy of sublimation (ΔsubH) is a crucial parameter for converting thermodynamic data from the condensed phase to the gas phase, which is often the standard state for computational studies. Techniques like the Knudsen effusion method or transpiration method can be used to measure the vapor pressure of a solid as a function of temperature. The Clausius-Clapeyron equation can then be used to determine the enthalpy of sublimation.
Experimental Protocol: Determination of Enthalpy of Combustion using Bomb Calorimetry
-
Sample Preparation: A precisely weighed pellet of the this compound isomer is prepared.
-
Calorimeter Setup: The pellet is placed in a crucible inside a high-pressure vessel (the "bomb"), which is then pressurized with pure oxygen.
-
Immersion: The bomb is immersed in a known quantity of water in an insulated container (the calorimeter).
-
Ignition: The sample is ignited electrically.
-
Temperature Measurement: The temperature change of the water is meticulously recorded.
-
Calculation: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter system. This allows for the determination of the enthalpy of combustion.
Caption: Step-by-step workflow for bomb calorimetry.
Data Summary: Thermodynamic Properties of Biphenyl and Related Compounds
To provide context for the expected thermodynamic properties of this compound, the following table summarizes key experimental data for the parent compound, biphenyl, and the related molecule, phenol.
| Property | Biphenyl (C12H10) | Phenol (C6H6O) |
| Standard Enthalpy of Formation (gas, 298.15 K) | 178.9 ± 1.1 kJ/mol[17] | -96.4 ± 0.6 kJ/mol (experimental)[18], -91.8 ± 2.5 kJ/mol (calculated)[18] |
| Standard Molar Entropy (solid, 298.15 K) | 209.38 J/mol·K[19] | 144.0 J/mol·K |
| Heat Capacity (solid, 298.15 K) | 198.39 J/mol·K[19][20] | 127.4 J/mol·K |
| Enthalpy of Fusion | 18.58 kJ/mol[21] | 11.3 kJ/mol |
| Enthalpy of Sublimation (298.15 K) | 81.3 kJ/mol | 68.5 kJ/mol |
Note: Data for phenol is sourced from the NIST WebBook where not otherwise cited.[14]
Bridging Theory and Experiment: A Self-Validating System
A robust understanding of the thermodynamic properties of this compound isomers is achieved by integrating computational and experimental approaches. This creates a self-validating system where:
-
Computation Guides Experimentation: Theoretical calculations can predict the most stable isomers, guiding synthetic efforts and identifying the most critical species for experimental characterization.
-
Experiment Validates Computation: Experimental data on properties like enthalpy of formation provide a benchmark for the accuracy of computational methods. Discrepancies can highlight the need for higher levels of theory or more sophisticated computational models.
This synergistic relationship is crucial for building a reliable thermodynamic database for these important molecules.
Conclusion: The Path Forward in Drug Development
A thorough grasp of the thermodynamic properties of this compound isomers is not merely an academic exercise; it is a fundamental requirement for rational drug design and development. By leveraging both cutting-edge computational techniques and rigorous experimental methodologies, researchers can elucidate the structure-energy relationships that govern the behavior of these molecules. This knowledge will undoubtedly accelerate the discovery and optimization of new therapeutics that incorporate the this compound scaffold.
References
- Al-Yasari, R. K. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova, 11(1), 61-68.
- Pacios, L. F. (2009). Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics.
- Journal of The Chemical Society of Pakistan. (2013). DFT Studies of Biphenyl Derivatives, Potential Application as Chiral Dopants for Liquid Crystals.
- Semantic Scholar. (n.d.). DFT Studies of Biphenyl Derivatives , Potential Application as Chiral Dopants for Liquid Crystals.
- ResearchGate. (n.d.). (PDF)
- Chemistry Journal of Moldova. (n.d.).
- ChemRxiv. (n.d.). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption.
- Parsons, G. H., Rochester, C. H., Rostron, A., & Sykes, P. C. (1972). The thermodynamics of hydration of phenols. Journal of the Chemical Society, Perkin Transactions 2, (2), 126-130.
- PubMed Central. (2015).
- ResearchGate. (n.d.). Ideal gas thermodynamic properties of biphenyl | Request PDF.
- ResearchGate. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Phenol (CAS 108-95-2).
- NIST. (n.d.). Phenol. NIST WebBook.
- Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity.
- ACS Publications. (2016). Enthalpy of Formation and O–H Bond Dissociation Enthalpy of Phenol: Inconsistency between Theory and Experiment. The Journal of Physical Chemistry A.
- Semantic Scholar. (n.d.). Computational studies on biphenyl derivatives.
- Computational study of substituted biphenyl compounds. (n.d.).
- NIST. (n.d.). Biphenyl. NIST WebBook.
- NIH. (n.d.). This compound.
- PubMed. (2002). Computational studies on biphenyl derivatives.
- Active Thermochemical Tables. (n.d.).
- ResearchGate. (n.d.). Heat capacity and thermodynamic functions of 2-methylbiphenyl and 3,3′-dimethylbiphenyl in the range of 6 to 372 K.
- OSTI.GOV. (1989). Thermodynamic properties of biphenyl: Topical report.
- ResearchGate. (n.d.).
- Cheméo. (n.d.). Chemical Properties of Biphenyl (CAS 92-52-4).
- NIST. (n.d.). Biphenyl. NIST WebBook.
- NIST. (n.d.). Biphenyl. NIST WebBook.
- EMBL-EBI. (n.d.). This compound (CHEBI:16205).
- NIST. (n.d.). Biphenyl. NIST WebBook.
Sources
- 1. NIH 3D [3d.nih.gov]
- 2. This compound (CHEBI:16205) [ebi.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity | Pharmaguideline [pharmaguideline.com]
- 5. oaji.net [oaji.net]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. [PDF] DFT Studies of Biphenyl Derivatives , Potential Application as Chiral Dopants for Liquid Crystals | Semantic Scholar [semanticscholar.org]
- 8. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]
- 9. Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The thermodynamics of hydration of phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. Phenol (CAS 108-95-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. Phenol [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. Thermodynamic properties of biphenyl: Topical report (Technical Report) | OSTI.GOV [osti.gov]
- 17. atct.anl.gov [atct.anl.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Biphenyl [webbook.nist.gov]
- 20. Biphenyl [webbook.nist.gov]
- 21. Biphenyl [webbook.nist.gov]
Biphenyl-2,3-diol: A Critical Metabolite in the Toxicological Cascade of Polychlorinated Biphenyls
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
Polychlorinated biphenyls (PCBs), a class of persistent organic pollutants, have long been recognized for their widespread environmental contamination and profound human health risks. While the toxicity of parent PCB congeners is well-documented, a nuanced understanding of their metabolic activation into more reactive and often more toxic intermediates is crucial for a comprehensive risk assessment and the development of potential therapeutic interventions. This technical guide focuses on a key metabolite in this intricate process: biphenyl-2,3-diol. As a catechol derivative, this compound stands at a critical juncture in the metabolic pathway, leading to the formation of highly reactive quinones and subsequent cellular damage. This document provides a comprehensive overview of the formation, toxicological significance, and analytical considerations of this compound, offering a valuable resource for researchers and professionals in the fields of toxicology, environmental science, and drug development.
The Metabolic Journey from PCBs to this compound: A Two-Step Enzymatic Conversion
The biotransformation of PCBs into this compound is a multi-step process primarily occurring in the liver, orchestrated by a series of xenobiotic-metabolizing enzymes. This metabolic activation is a double-edged sword; while it is an attempt by the body to detoxify and eliminate foreign compounds, it can also lead to the formation of more toxic metabolites.
The Initial Oxidation: Cytochrome P450-Mediated Epoxidation
The metabolic cascade begins with the action of the cytochrome P450 (CYP) monooxygenase system.[1][2] Specific CYP isozymes, particularly those from the CYP1A, CYP2A, and CYP2B families, play a pivotal role in the initial oxidation of the biphenyl rings of PCBs.[3] This enzymatic reaction introduces an oxygen atom across a double bond in the aromatic ring, forming a highly reactive arene oxide intermediate. The formation of this epoxide is a critical initiating step in the generation of hydroxylated PCB metabolites.[4]
The regioselectivity of this epoxidation is dependent on the specific PCB congener and the CYP isoform involved. For less chlorinated PCBs, oxidation often occurs at unsubstituted adjacent carbon atoms, setting the stage for the formation of diol derivatives.
The Hydration Step: The Crucial Role of Epoxide Hydrolase
The unstable arene oxide intermediate is then targeted by epoxide hydrolase (EH), a ubiquitously expressed enzyme that catalyzes the hydrolysis of epoxides to their corresponding trans-dihydrodiols.[5][6][7] This enzymatic hydration is a critical detoxification step for many xenobiotics, as it converts the highly reactive epoxide into a less reactive and more water-soluble diol. In the context of PCB metabolism, epoxide hydrolase facilitates the formation of a trans-2,3-dihydro-2,3-dihydroxybiphenyl intermediate.
Figure 1: Simplified metabolic pathway for the formation of this compound from a parent PCB congener.
Aromatization to a Catechol: The Final Step to this compound
The final step in the formation of this compound is the dehydrogenation of the trans-dihydrodiol intermediate by dihydrodiol dehydrogenase. This enzymatic reaction removes two hydrogen atoms, leading to the rearomatization of the ring and the formation of the stable catechol, this compound.[1]
The Toxicological Significance of this compound: A Gateway to Cellular Damage
The formation of this compound is a pivotal event in the manifestation of PCB toxicity. As a catechol, it is susceptible to further oxidation, leading to the generation of highly reactive semiquinone and quinone species. These reactive intermediates are central to the various toxicological effects associated with PCB exposure.
Oxidative Stress and Redox Cycling
This compound can undergo redox cycling, a process in which it is oxidized to a semiquinone radical and subsequently to a quinone, with the concomitant production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[8][9] This excess production of ROS can overwhelm the cellular antioxidant defense mechanisms, leading to a state of oxidative stress.[9][10] Oxidative stress can, in turn, cause widespread damage to cellular macromolecules, including lipids, proteins, and DNA.
Figure 2: Redox cycling of this compound leading to the generation of reactive oxygen species (ROS) and cellular damage.
Genotoxicity and Carcinogenicity
The formation of quinone metabolites from this compound is a significant contributor to the genotoxic and carcinogenic effects of PCBs.[11] These highly electrophilic quinones can form covalent adducts with DNA, leading to mutations and chromosomal damage if not repaired.[1] The genotoxic potential of biphenyl metabolites has been demonstrated in various studies, and it is considered a key mechanism in the initiation of cancer.[12][13]
Endocrine Disruption
Hydroxylated PCB metabolites, including catechols like this compound, are known to be potent endocrine-disrupting chemicals.[14][15][16][17] They can interfere with the normal functioning of the endocrine system through various mechanisms, including:
-
Binding to steroid hormone receptors: Some hydroxylated PCBs can bind to estrogen and androgen receptors, acting as either agonists or antagonists and disrupting normal hormone signaling.[18]
-
Altering hormone metabolism: These metabolites can inhibit enzymes involved in the synthesis and metabolism of steroid hormones, leading to an imbalance in hormone levels.[15]
-
Interfering with thyroid hormone function: Hydroxylated PCBs have been shown to bind to thyroid hormone transport proteins and receptors, potentially disrupting thyroid hormone homeostasis.[19]
The endocrine-disrupting effects of this compound and other hydroxylated metabolites are of particular concern due to their potential to cause developmental and reproductive toxicity.
| Toxicological Effect | Mechanism | Key Cellular Consequences |
| Oxidative Stress | Redox cycling of the catechol to semiquinone and quinone, generating ROS. | Lipid peroxidation, protein damage, enzyme inactivation. |
| Genotoxicity | Formation of reactive quinones that can form DNA adducts. | DNA mutations, chromosomal aberrations, initiation of carcinogenesis. |
| Endocrine Disruption | Interaction with hormone receptors and metabolic enzymes. | Disruption of steroid and thyroid hormone signaling, reproductive and developmental toxicity. |
Table 1: Summary of the toxicological effects and mechanisms of this compound.
Analytical Methodologies for this compound
The accurate and sensitive detection and quantification of this compound in biological matrices are essential for assessing human exposure to PCBs and for conducting mechanistic studies. Due to its polar nature and low concentrations in biological samples, sophisticated analytical techniques are required.
Sample Preparation: Extraction and Cleanup
A robust sample preparation protocol is critical for the reliable analysis of this compound. The following steps are typically involved:
-
Enzymatic Hydrolysis: In urine samples, this compound is often present as glucuronide or sulfate conjugates. Therefore, an initial enzymatic hydrolysis step using β-glucuronidase and sulfatase is necessary to release the free diol.[20][21]
-
Extraction: Solid-phase extraction (SPE) is a commonly used technique for extracting this compound from aqueous matrices like urine and serum.[22] C18 or other reversed-phase sorbents are effective in retaining the analyte while allowing for the removal of interfering substances.
-
Cleanup: Further cleanup steps may be necessary to remove co-extracted matrix components that can interfere with the analysis. This can involve techniques such as liquid-liquid extraction or additional SPE steps.
Instrumental Analysis: Chromatography and Mass Spectrometry
The instrumental analysis of this compound is typically performed using either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
For GC-MS analysis, a derivatization step is usually required to increase the volatility and thermal stability of the polar this compound. This is often achieved by converting the hydroxyl groups to trimethylsilyl (TMS) or other suitable derivatives. GC-MS offers high chromatographic resolution and is a well-established technique for the analysis of PCB metabolites.
LC-MS/MS has emerged as a powerful tool for the analysis of polar metabolites like this compound, as it often does not require derivatization.[20][21][23] Reversed-phase liquid chromatography is used to separate the analyte from other matrix components, followed by detection using tandem mass spectrometry. The use of isotope-labeled internal standards is crucial for accurate quantification.[23]
Experimental Protocol: Quantification of this compound in Human Urine by LC-MS/MS
-
Sample Collection: Collect a mid-stream urine sample in a sterile container.
-
Enzymatic Hydrolysis: To 1 mL of urine, add a buffer solution (e.g., sodium acetate) and a mixture of β-glucuronidase and sulfatase enzymes. Incubate at 37°C for a specified time (e.g., 4 hours or overnight).
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove salts and other polar interferences.
-
Elute the this compound with an organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Use a reversed-phase column (e.g., C18) with a gradient elution program using water and an organic solvent (e.g., methanol or acetonitrile) as mobile phases.
-
Operate the mass spectrometer in negative electrospray ionization (ESI-) mode and monitor specific precursor-to-product ion transitions for this compound and its isotope-labeled internal standard.
-
-
Quantification: Quantify the concentration of this compound in the urine sample by comparing the peak area ratio of the analyte to the internal standard with a calibration curve prepared using known concentrations of the analytical standard.
This compound as a Biomarker of PCB Exposure and Risk Assessment
The presence of this compound in human biological samples, such as urine, can serve as a valuable biomarker of exposure to certain PCB congeners.[24] Monitoring the levels of this metabolite can provide a more integrated measure of exposure and metabolic activation than measuring the parent PCBs alone.
Link to Specific PCB Congeners
The formation of this compound is expected to be more prominent from the metabolism of lower-chlorinated PCBs that have adjacent unsubstituted carbon atoms at the 2 and 3 positions. Therefore, the detection of this compound could potentially be linked to exposure to specific groups of PCB congeners. Further research is needed to establish clear correlations between exposure to individual PCB congeners and the urinary excretion of this compound.
Application in Human Health Risk Assessment
Incorporating data on the levels of this compound into human health risk assessments can provide a more biologically relevant measure of the potential for adverse health effects.[13][25][26] By quantifying a key metabolite that is on the pathway to forming reactive and toxic species, risk assessments can move beyond simply measuring external exposure levels and begin to account for individual differences in metabolism and susceptibility.
Synthesis of this compound Analytical Standard
The availability of a high-purity analytical standard of this compound is essential for the development and validation of analytical methods and for conducting toxicological studies. Several synthetic routes can be employed for the preparation of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[5][27][28][29] In the context of this compound synthesis, a suitably protected 2,3-dihydroxybenzene derivative (as a boronic acid or ester) can be coupled with a halo-benzene derivative. Subsequent deprotection would yield the desired product.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of biaryl compounds.[6][30][31][32][33] This reaction typically involves the coupling of two molecules of an aryl halide in the presence of copper at high temperatures. While effective for symmetrical biphenyls, its application to the synthesis of unsymmetrical derivatives like this compound can be more challenging.
Conclusion and Future Directions
This compound is a critical metabolite in the toxicological pathway of PCBs, linking the initial metabolic activation of the parent compounds to the formation of highly reactive species that can induce oxidative stress, genotoxicity, and endocrine disruption. A thorough understanding of its formation, toxicological mechanisms, and analytical detection is paramount for a comprehensive assessment of the human health risks associated with PCB exposure.
Future research should focus on:
-
Elucidating the specific PCB congeners that lead to the formation of this compound in humans.
-
Conducting in-depth toxicological studies on this compound to better characterize its specific adverse health effects.
-
Developing and validating standardized analytical methods for the routine biomonitoring of this compound in human populations.
-
Integrating data on this compound levels into more sophisticated human health risk assessment models.
By advancing our knowledge in these areas, we can improve our ability to mitigate the health risks posed by these persistent environmental contaminants and develop strategies to protect public health.
References
-
Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]
-
Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Lehmler, H. J., He, X., Ma, D., & Robertson, L. W. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(17), 12349–12359. [Link]
-
Ullmann, F. (1904). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 37(1), 853-854. [Link]
-
Kim, K. H., Shin, S. M., Lee, M. R., Byun, S. H., & Lim, C. H. (2015). Exposure Monitoring and Risk Assessment of Biphenyl in the Workplace. International Journal of Environmental Research and Public Health, 12(5), 5116–5127. [Link]
-
Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., ... & Robertson, L. W. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical reviews in toxicology, 45(3), 245–272. [Link]
-
Wikipedia contributors. (2023). This compound 1,2-dioxygenase. In Wikipedia, The Free Encyclopedia. [Link]
-
Morisseau, C., & Hammock, B. D. (2013). Role of epoxide hydrolases in lipid metabolism. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(1), 103-114. [Link]
-
Bolton, J. L., Trush, M. A., Penning, T. M., Dryhurst, G., & Monks, T. J. (2000). Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135–160. [Link]
-
Xiao, J., & Chen, W. P. (2001). Synthesis of 2-Diphenylphosphinoyl-2'-Halo Biphenyls ViaSuzuki-Miyaura Coupling as Possible Route to. Tetrahedron Letters, 42(48), 8535-8537. [Link]
-
Kania-Korwel, I., & Lehmler, H. J. (2016). HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES. Drug metabolism and disposition: the biological fate of chemicals, 44(5), 759–769. [Link]
-
The Endocrine Disruption Exchange. (n.d.). Chemical Details: 2-hydroxybiphenyl. [Link]
- Google Patents. (2012).
-
Filer, D. L., Kandi, P. A., & Tabb, M. M. (2014). Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis. Journal of Toxicology and Environmental Health, Part B, 17(5), 245–267. [Link]
-
Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental health perspectives, 124(6), 703–712. [Link]
-
Wikipedia contributors. (2023). Ullmann reaction. In Wikipedia, The Free Encyclopedia. [Link]
-
Khan, I., Ibrar, A., Ahmed, W., & Saeed, A. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. RSC Advances, 12(3), 1547–1557. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme. (2015). Biphenylol and its sodium salt: Human health tier II assessment. [Link]
-
Novotna, A., Chvojkova, I., Dvorak, Z., & Vondracek, J. (2018). In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion. Toxicology and applied pharmacology, 343, 44–54. [Link]
-
Behrooz, R. D., et al. (2018). Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort: New prospects for urinary biomarkers of PCB exposure. Chemosphere, 207, 47-54. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
Kim, K. H., Shin, S. M., Lee, M. R., Byun, S. H., & Lim, C. H. (2015). Exposure monitoring and risk assessment of biphenyl in the workplace. International journal of environmental research and public health, 12(5), 5116–5127. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
-
La Merrill, M. A., et al. (2020). Developmental Polychlorinated Biphenyl Exposure Impacts Lower Urinary Tract Function. Frontiers in Neuroscience, 14, 589. [Link]
-
Uno, S., Dalton, T. P., Derkenne, S., Curran, C. P., Miller, M. L., Shertzer, H. G., & Nebert, D. W. (2004). Oral exposure to benzo[a]pyrene in the mouse: detoxication by inducible cytochrome P450 is more important than metabolic activation. Molecular pharmacology, 65(5), 1225–1237. [Link]
-
Giera, S., et al. (2011). In vitro effects of polychlorinated biphenyls and their hydroxylated metabolites on the synthesis and metabolism of iodothyronines. Endocrine, 40(3), 446-455. [Link]
-
Johnson, R. D., et al. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Journal of analytical toxicology, 43(7), 520-527. [Link]
-
Kim, S., et al. (2014). Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine. Journal of separation science, 37(1-2), 127-134. [Link]
-
dos Santos, V. A., et al. (2025). 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. Biomedicine & pharmacotherapy, 181, 118082. [Link]
-
Rattan, S., et al. (2017). Toxicological Effects of Naturally Occurring Endocrine Disruptors on Various Human Health Targets: A Rapid Review. Toxics, 5(4), 27. [Link]
-
Brack, W., et al. (2010). Evaluation of the cytotoxicity, genotoxicity and mutagenicity of diphenyl ditelluride in several biological models. Mutagenesis, 25(2), 169-176. [Link]
-
Shertzer, H. G., et al. (2006). Induction of Oxidative Stress Responses by Dioxin and other Ligands of the Aryl Hydrocarbon Receptor. Free radical biology & medicine, 40(10), 1735-1750. [Link]
-
Gore, A. C., et al. (2015). Endocrine-disrupting compounds. In Encyclopedia of Reproduction (pp. 1-7). [Link]
-
Azzouz, A., et al. (2016). Development of HPLC-MS/MS method for the simultaneous determination of environmental phenols in human urine. Journal of pharmaceutical and biomedical analysis, 129, 39-46. [Link]
-
La Rocca, C., & Tait, S. (2020). Polychlorinated Biphenyls (PCBs) in the Environment: Occupational and Exposure Events, Effects on Human Health and Fertility. International Journal of Environmental Research and Public Health, 17(11), 3903. [Link]
-
Kim, S., et al. (2014). Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine. Journal of Separation Science, 37(1-2), 127-134. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 254, 2,3-Dihydroxybiphenyl. [Link]
-
Stoilova, I., et al. (2021). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 10(4), 573. [Link]
-
Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. Environmental Health Perspectives, 115(Suppl 1), 69–76. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 33665, (1,1'-Biphenyl)-2,3'-diol. [Link]
-
Fleming, I. (2009). Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation. Journal of molecular and cellular cardiology, 47(4), 463-471. [Link]
-
Liao, C. C., et al. (2020). Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction. International journal of molecular sciences, 21(11), 3893. [Link]
-
Acconcia, F., et al. (2015). Induction of oxidative stress by bisphenol A and its pleiotropic effects. Endocrinology, 156(5), 1643-1654. [Link]
-
Drobná, Z., et al. (2022). Developmental polychlorinated biphenyl (PCB) exposure alters voiding physiology in young adult male and female mice. Frontiers in Toxicology, 4, 846633. [Link]
-
Drobná, Z., et al. (2023). Polychlorinated biphenyl (PCB) exposure in adult female mice can influence bladder contractility. Frontiers in Toxicology, 5, 1145155. [Link]
Sources
- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HUMAN CYP2A6, CYP2B6 AND CYP2E1 ATROPSELECTIVELY METABOLIZE POLYCHLORINATED BIPHENYLS TO HYDROXYLATED METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome P450 epoxygenases, soluble epoxide hydrolase, and the regulation of cardiovascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Induction of Oxidative Stress Responses by Dioxin and other Ligands of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Induction of oxidative stress by bisphenol A and its pleiotropic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Health Effects of Biphenyl: Key Findings and Scientific Issues | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 13. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. One moment, please... [endocrinedisruption.org]
- 15. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro profiling of toxic effects of prominent environmental lower-chlorinated PCB congeners linked with endocrine disruption and tumor promotion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. open.icm.edu.pl [open.icm.edu.pl]
- 20. kurabiotech.com [kurabiotech.com]
- 21. Development and validation of an LC-MS/MS method for simultaneous quantitative analysis of free and conjugated bisphenol A in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Determination of hydroxylated polychlorinated biphenyls (OH-PCBs) in human urine in a highly occupationally exposed German cohort: New prospects for urinary biomarkers of PCB exposure [discovery.fiu.edu]
- 25. Exposure Monitoring and Risk Assessment of Biphenyl in the Workplace - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Exposure monitoring and risk assessment of biphenyl in the workplace - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. gala.gre.ac.uk [gala.gre.ac.uk]
- 28. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 29. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Ullmann Reaction | Thermo Fisher Scientific - SE [thermofisher.com]
- 31. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 32. byjus.com [byjus.com]
- 33. Ullmann Reaction [organic-chemistry.org]
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-depth Technical Guide to the Discovery and History of Biphenyl-2,3-diol
Abstract
This compound, a hydroxylated derivative of biphenyl, occupies a critical nexus in environmental science, toxicology, and biochemistry.[1][2][3] Far from being a mere synthetic curiosity, its history is intrinsically linked to the study of how organisms metabolize and detoxify aromatic hydrocarbons, most notably biphenyl and its persistent and toxic chlorinated derivatives (PCBs). This guide provides a comprehensive exploration of this compound, from its discovery as a key metabolic intermediate to its synthesis and analytical characterization. We will delve into the enzymatic pathways that govern its formation and degradation, the chemical logic behind its synthesis, and the experimental protocols used to study this pivotal molecule.
Introduction and Physicochemical Profile
This compound, systematically named 3-phenylbenzene-1,2-diol, is classified as a member of the hydroxybiphenyls and, more specifically, as a catechol.[1] Its structure, featuring two hydroxyl groups on adjacent carbons of one phenyl ring, is central to its chemical reactivity and biological role. The discovery and subsequent study of this compound have been driven largely by its position as a central intermediate in the microbial degradation pathway of biphenyl, a common environmental pollutant.[4]
The presence of the catechol moiety makes this compound susceptible to oxidative cleavage, a key step that bacteria exploit to break the highly stable aromatic ring system of biphenyls.[5][6] Understanding the properties and history of this compound is therefore fundamental for researchers in bioremediation, drug metabolism, and environmental toxicology.
Physicochemical Properties
A summary of the key computed and experimental properties of this compound is presented below. These properties are crucial for designing analytical methods, predicting its environmental fate, and understanding its biological interactions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀O₂ | PubChem[1] |
| Molecular Weight | 186.21 g/mol | PubChem[1] |
| Melting Point | 108-113 °C | Sigma-Aldrich |
| IUPAC Name | 3-phenylbenzene-1,2-diol | PubChem[1] |
| CAS Number | 1133-63-7 | PubChem[1] |
| Appearance | Solid | Sigma-Aldrich |
| XlogP (Predicted) | 2.7 | PubChemLite[7] |
Discovery Through the Lens of Metabolism
The history of this compound is not one of a singular, isolated discovery event. Instead, it was gradually uncovered through pioneering research into the microbial metabolism of biphenyl and polychlorinated biphenyls (PCBs). Scientists investigating how bacteria could utilize these persistent organic pollutants as a carbon source identified a series of metabolic intermediates, with this compound emerging as a central, ring-cleavage substrate.
The Biphenyl Catabolic Pathway (bph)
The primary route for the aerobic bacterial degradation of biphenyl is the bph pathway.[8] This pathway is a cascade of enzymatic reactions that systematically oxygenate and break down the biphenyl structure. The discovery of this compound was a direct consequence of elucidating this pathway.
The process begins with a powerful enzyme, Biphenyl 2,3-dioxygenase (BphA) , which incorporates both atoms of molecular oxygen into one of the aromatic rings. This initial attack breaks the aromaticity and forms cis-2,3-dihydro-2,3-dihydroxybiphenyl.[4] This dihydrodiol is then rapidly dehydrogenated by cis-2,3-dihydro-2,3-dihydroxybiphenyl dehydrogenase (BphB) , an NAD⁺-dependent enzyme.[4] This crucial step re-aromatizes the ring and yields the stable catechol, This compound .[4][8][9]
The identification of these metabolites confirmed the presence and activity of the initial enzymes in the degradation pathway.[4]
The Critical Ring-Cleavage Step
The formation of this compound is the preparatory step for the irreversible breakdown of the biphenyl core. The enzyme This compound 1,2-dioxygenase (BphC) catalyzes the extradiol cleavage of the catechol ring.[5][6] It attacks the bond between the two hydroxyl-bearing carbons, incorporating another molecule of O₂ and opening the ring to form 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate.[5][6] This product is then further metabolized, ultimately feeding into central metabolic cycles like the TCA cycle.[4]
The discovery of this enzymatic step was a landmark in understanding bioremediation, as it revealed the precise mechanism by which microorganisms dismantle a highly resilient class of pollutants.
Visualization of the Metabolic Pathway
The following diagram illustrates the upper bph pathway, highlighting the formation and subsequent cleavage of this compound.
Caption: The enzymatic cascade leading to the formation and ring-cleavage of this compound.
Chemical Synthesis Strategies
While this compound is most famously a product of microbial metabolism, its chemical synthesis is essential for producing analytical standards, testing its biological activity, and developing derivatives. The synthesis of substituted biphenyls has a rich history, with several powerful cross-coupling reactions being the methods of choice.[10]
Foundational Cross-Coupling Reactions
The construction of the biphenyl backbone is typically achieved via metal-catalyzed cross-coupling reactions. While the first synthesis of biphenyl itself dates back much further, modern methods provide the regiochemical control necessary for producing specific isomers like this compound.[10]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most versatile methods for creating C-C bonds between aryl rings.[10] To synthesize this compound, one could couple 2,3-dimethoxyphenylboronic acid with bromobenzene, followed by demethylation. The methoxy groups serve as protected forms of the hydroxyls, which are often incompatible with the reaction conditions.
-
Ullmann Reaction: A classic method, the Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules.[10] While traditionally used for symmetrical biphenyls, modern variations allow for more controlled cross-coupling.
Representative Synthetic Workflow
The diagram below outlines a logical, multi-step synthetic route to this compound, leveraging the principles of the Suzuki-Miyaura coupling. This workflow illustrates the common strategy of using protecting groups for the reactive hydroxyl functionalities.
Sources
- 1. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:16205) [ebi.ac.uk]
- 3. Monarch Initiative [monarchinitiative.org]
- 4. Metabolomic profiling of biphenyl-induced stress response of Brucella anthropi MAPB-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 6. This compound 1,2-dioxygenase (EC 1.13.11.39) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - this compound (C12H10O2) [pubchemlite.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Biphenyl-2,3-diol
Introduction: The Significance of Biphenyl-2,3-diol Quantification
This compound is a hydroxylated metabolite of biphenyl, a compound used in various industrial applications and a known environmental pollutant. The metabolism of biphenyl in biological systems, primarily mediated by cytochrome P450 monooxygenases, leads to the formation of several hydroxylated derivatives, including this compound.[1][2] The presence and concentration of these metabolites are of significant interest to researchers in toxicology, environmental science, and drug development for several reasons. Monitoring this compound can serve as a biomarker for biphenyl exposure and can provide insights into the metabolic pathways and potential toxicity of the parent compound.[2]
Accurate and robust analytical methods are therefore crucial for the precise quantification of this compound in various matrices, such as biological fluids (plasma, urine), cell cultures, and environmental samples.[3] This application note provides a detailed guide to validated analytical methodologies for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols described herein are designed to be self-validating, ensuring accuracy, precision, and reliability in research and development settings.
This compound, also known as 3-phenylbenzene-1,2-diol, is a member of the catechol and hydroxybiphenyl classes of organic compounds.[4][5][6] Its chemical properties, including a molecular formula of C₁₂H₁₀O₂ and a molecular weight of 186.21 g/mol , are fundamental to the development of appropriate analytical techniques.[4][7][8]
Method Selection: A Rationale-Driven Approach
The choice of analytical technique for this compound quantification depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. Both HPLC and GC-MS are powerful techniques for this purpose, each with its own set of advantages.[9][10]
-
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector - DAD or Mass Spectrometry - MS) is a versatile and widely used technique for the analysis of phenolic compounds.[9][11] Reversed-phase HPLC, in particular, is well-suited for separating moderately polar compounds like this compound from complex mixtures.[12][13] The choice of a stationary phase is critical for achieving optimal separation. While C18 columns are a common choice, biphenyl phases can offer enhanced selectivity for aromatic compounds due to π-π interactions.[14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is another highly sensitive and specific technique, particularly for volatile and thermally stable compounds.[17] For non-volatile compounds like this compound, a derivatization step is often necessary to increase volatility and improve chromatographic performance.[18][19] GC-MS provides excellent structural information, aiding in the unambiguous identification of the analyte.[12]
Below is a general workflow for the analytical quantification of this compound.
Protocol 1: Quantification of this compound using HPLC-DAD
This protocol details a reversed-phase HPLC method with Diode Array Detection (DAD) for the quantification of this compound. This method is suitable for samples where the concentration of the analyte is expected to be in the µg/mL range.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98% purity)
-
Sample matrix (e.g., cell culture supernatant, plasma)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Equipment
-
HPLC system with a binary pump, autosampler, column oven, and DAD
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Sample Preparation (Solid-Phase Extraction)
The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances.[20][21][22]
-
Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load 1 mL of the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
-
Elution: Elute the this compound with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase.
Chromatographic Conditions
-
Column: Biphenyl stationary phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is recommended for enhanced selectivity of aromatic compounds.[16][23] A C18 column can also be used.[24]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: DAD at 280 nm
Method Validation
Method validation is essential to ensure the reliability of the results.[10] Key validation parameters are summarized in the table below. The values presented are typical and should be established for each specific application.[25]
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.02 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.07 - 0.15 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Data adapted from similar phenolic compound validation studies.[11][12][26]
Protocol 2: Quantification of this compound using GC-MS
This protocol outlines a GC-MS method for the sensitive and selective quantification of this compound. A derivatization step with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is included to improve the volatility and thermal stability of the analyte.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
BSTFA with 1% TMCS (trimethylchlorosilane)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
-
Sample matrix
Equipment
-
GC-MS system with a split/splitless injector and a mass selective detector
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Heating block or oven
Sample Preparation and Derivatization
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of sample, add 2 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Repeat the extraction twice and combine the organic layers.
-
Dry the combined extract over anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the dried extract to dryness under a stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
GC-MS Conditions
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute
-
Ramp to 250 °C at 15 °C/min, hold for 5 minutes
-
Ramp to 300 °C at 20 °C/min, hold for 2 minutes
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for the derivatized this compound (specific m/z values to be determined by analyzing the standard).
Method Validation
The performance of the GC-MS method should be rigorously validated.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 2 ng/mL |
| Limit of Quantification (LOQ) | 2 - 10 ng/mL |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 10% |
Data based on general performance of GC-MS methods for derivatized phenolic compounds.[18][19]
Data Analysis and Quantification
For both HPLC-DAD and GC-MS methods, quantification is achieved by constructing a calibration curve. A series of standard solutions of this compound at known concentrations are prepared and analyzed. The peak area of the analyte is plotted against its concentration to generate a linear regression curve. The concentration of this compound in unknown samples is then calculated using the equation of the line obtained from the calibration curve.
Conclusion and Further Considerations
The choice between the HPLC-DAD and GC-MS methods will depend on the specific requirements of the study. The HPLC-DAD method is simpler, does not require derivatization, and is suitable for higher concentration levels. The GC-MS method, while more complex due to the derivatization step, offers superior sensitivity and selectivity, making it ideal for trace-level analysis.
For complex matrices, further optimization of the sample preparation step may be necessary to minimize matrix effects.[27] This can include the use of different SPE sorbents or alternative LLE solvents. For LC-MS/MS analysis, which can offer even higher sensitivity and specificity, the development of a multiple reaction monitoring (MRM) method would be the next logical step.[3][28][29]
The protocols provided in this application note serve as a robust starting point for the development and validation of analytical methods for this compound quantification. Adherence to good laboratory practices and thorough method validation will ensure the generation of high-quality, reliable data in your research.
References
-
ChemBK. [1,1'-biphenyl]-2,3'-diol. [Link]
-
PubChem. (1,1'-Biphenyl)-2,3'-diol. [Link]
-
PubChem. 2,3-Dihydroxybiphenyl. [Link]
-
Justino, C. I., et al. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. PubMed. [Link]
-
Malaysian Journal of Fundamental and Applied Sciences. (2023). Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds. [Link]
-
Food Science and Biotechnology. (2024). Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract. [Link]
-
Semantic Scholar. Elaboration and validation of methods for quantitative analysis of phenolic compounds and flavonoids in the extracts of higher fungi. [Link]
-
MDPI. (2026). Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. [Link]
-
PubChemLite. This compound (C12H10O2). [Link]
-
EMBL-EBI. This compound (CHEBI:16205). [Link]
-
Chromatography Online. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
-
PubMed. (2009). Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics. [Link]
-
PMC - NIH. Human Health Effects of Biphenyl: Key Findings and Scientific Issues. [Link]
-
Wikipedia. This compound 1,2-dioxygenase. [Link]
-
SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
-
Agilent. Sample Preparation. [Link]
-
UU Research Portal. Application. [Link]
-
SciELO. Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. [Link]
-
Monarch Initiative. This compound. [Link]
-
ResearchGate. (PDF) Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. [Link]
-
Separation Science. Biphenyl, the Go To Phase for LC-MS Method Development. [Link]
-
Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
Biotage. Bioanalytical sample preparation. [Link]
-
ResearchGate. (PDF) Simultaneous quantification of multiple class of phenolic compounds in blood plasma by liquid chromatography–electrospray tandem mass spectrometry. [Link]
-
PMC - NIH. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. [Link]
-
Agilent. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. [Link]
-
IJRPC. A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. [Link]
-
Agilent. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. [Link]
-
MDPI. Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. [Link]
-
PubMed. (2017). Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS. [Link]
-
MDPI. Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. [Link]
Sources
- 1. Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CHEBI:16205) [ebi.ac.uk]
- 6. Monarch Initiative [monarchinitiative.org]
- 7. (1,1'-Biphenyl)-2,3'-diol | C12H10O2 | CID 33665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C12H10O2) [pubchemlite.lcsb.uni.lu]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and Validation of an HPLC-DAD Method for the Simultaneous Analysis of Phenolic Compounds | Malaysian Journal of Fundamental and Applied Sciences [mjfas.utm.my]
- 12. scielo.br [scielo.br]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Biphenyl, the Go To Phase for LC-MS Method Development | Separation Science [sepscience.com]
- 16. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. agilent.com [agilent.com]
- 21. agilent.com [agilent.com]
- 22. biotage.com [biotage.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. ijrpc.com [ijrpc.com]
- 25. Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. scielo.br [scielo.br]
- 27. researchgate.net [researchgate.net]
- 28. research-portal.uu.nl [research-portal.uu.nl]
- 29. agilent.com [agilent.com]
High-performance liquid chromatography (HPLC) for Biphenyl-2,3-diol analysis
An Application Note and Protocol for the Analysis of Biphenyl-2,3-diol by High-Performance Liquid Chromatography
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. As a significant metabolite of biphenyl and a compound of interest in environmental and toxicological studies, accurate determination of this compound is critical. This document provides a comprehensive guide for researchers and drug development professionals, detailing the method's principles, a step-by-step protocol, and the scientific rationale underpinning the selected chromatographic parameters. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, ensuring high sensitivity, specificity, and reproducibility for the intended application.
Introduction and Scientific Principle
This compound is a hydroxylated aromatic compound that often serves as a biomarker for biphenyl exposure and metabolism. Its analysis is crucial for understanding metabolic pathways and assessing potential toxicity. The inherent polarity conferred by the two hydroxyl groups, combined with the hydrophobicity of the biphenyl backbone, makes reversed-phase HPLC an ideal analytical technique.
The core principle of this method is the partitioning of this compound between a nonpolar stationary phase (a C18 silica-based column) and a polar mobile phase. The mobile phase consists of a mixture of acidified water and an organic modifier (acetonitrile). The inclusion of an acid, such as formic acid, is critical; it suppresses the ionization of the phenolic hydroxyl groups (pKa ~9-10) by maintaining a low pH. This ensures that the analyte remains in its neutral, less polar form, leading to a more stable retention time and significantly improved peak symmetry. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to ensure efficient elution of the analyte and any other potential matrix components, providing a sharp peak and a shorter overall run time. Detection is achieved via a Diode Array Detector (DAD) or a standard UV-Vis detector set at the maximum absorbance wavelength for this compound, offering excellent sensitivity.
Materials and Methods
Instrumentation and Equipment
-
HPLC System with a binary or quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.
-
Analytical Balance (4-decimal place).
-
pH Meter.
-
Sonicator.
-
Volumetric flasks, pipettes, and autosampler vials.
Reagents and Standards
-
This compound reference standard (>98% purity).
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Methanol (MeOH).
-
Formic Acid (HCOOH), LC-MS grade.
-
Ultrapure water (18.2 MΩ·cm).
-
0.45 µm membrane filters for solvent and sample filtration.
Chromatographic Conditions
The optimized parameters for the HPLC analysis are summarized in the table below.
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or determined UV max) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Experimental Protocols
Preparation of Solutions
Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of ultrapure water. Mix thoroughly and bring to volume with ultrapure water. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Mix thoroughly and bring to volume with acetonitrile. Filter through a 0.45 µm membrane filter.
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10.0 mg of this compound reference standard.
-
Transfer the standard to a 10.0 mL volumetric flask.
-
Dissolve and bring to volume with methanol. This is the stock solution. It should be stored at 2-8 °C and protected from light.
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock solution with the initial mobile phase composition (90:10, Mobile Phase A:B).
-
These working standards are used to construct the calibration curve.
HPLC System Setup and Operation
The following diagram illustrates the logical workflow for the analysis.
Step-by-Step Protocol:
-
System Startup: Turn on the HPLC system components.
-
Mobile Phase Purge: Purge both pump lines with their respective mobile phases for 5-10 minutes to remove any air bubbles and ensure a stable baseline.
-
Column Equilibration: Set the flow rate to 1.0 mL/min and the column temperature to 30 °C. Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include injections of a blank (mobile phase), the working standards in increasing order of concentration, and the unknown samples.
-
Run Sequence: Start the analytical sequence.
-
Data Acquisition: Monitor the chromatography for the elution of the this compound peak at its expected retention time.
Method Validation and System Suitability
For this method to be considered reliable and trustworthy, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
System Suitability: Before running samples, a system suitability test should be performed by injecting a mid-concentration standard at least five times. The results should meet the following criteria:
-
Peak Tailing Factor (Tf): ≤ 2.0
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. This is assessed by a calibration curve using at least five concentration levels. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy & Precision: Determined by analyzing replicate samples at different concentration levels (low, medium, high) and expressed as percent recovery and RSD, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
The diagram below explains the rationale behind key method development choices.
Results and Discussion
Under the specified conditions, this compound is expected to elute as a sharp, symmetrical peak with a retention time of approximately 6-8 minutes. A representative chromatogram would show a flat baseline with the analyte peak well-resolved from any solvent front or impurity peaks.
Linearity Data Example:
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,230 |
| 5 | 76,100 |
| 10 | 151,980 |
| 25 | 380,050 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| r² | 0.9998 |
Troubleshooting:
-
Peak Tailing: This is often due to secondary interactions between the phenolic hydroxyl groups and the silica backbone of the column. Ensure the mobile phase pH is sufficiently low (pH 2.5-3.5) by using the recommended concentration of formic acid.
-
Poor Resolution: If co-eluting peaks are observed, consider adjusting the gradient slope or using a different organic modifier (e.g., methanol) to alter selectivity.
-
Baseline Noise: Ensure proper mobile phase degassing and system equilibration.
Conclusion
The HPLC method detailed in this application note provides a reliable, specific, and robust tool for the quantitative analysis of this compound. The use of a standard C18 column and a simple acidic mobile phase makes this method readily transferable to most analytical laboratories. Proper adherence to the protocol and system suitability criteria will ensure high-quality data suitable for research, metabolic studies, and quality control applications.
References
-
International Council for Harmonisation. "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ich.org. [Link]
Application Notes & Protocols: Biphenyl-2,3-diol as a Dioxygenase Substrate
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of biphenyl-2,3-diol as a substrate for dioxygenase enzymes. Specifically, it focuses on the extradiol dioxygenase, 2,3-dihydroxybiphenyl 1,2-dioxygenase (BphC), a critical enzyme in the biodegradation pathway of biphenyl and polychlorinated biphenyls (PCBs). This guide details the underlying enzymatic mechanism, offers validated protocols for recombinant enzyme expression and purification, and provides a robust spectrophotometric assay for monitoring enzyme activity and determining kinetic parameters.
Introduction and Scientific Background
The enzymatic degradation of aromatic hydrocarbons is a cornerstone of environmental bioremediation and a source of valuable biocatalysts for synthetic chemistry. This compound is a key intermediate in the aerobic degradation pathway of biphenyl and its chlorinated derivatives (PCBs), which are persistent and toxic environmental pollutants. The ring cleavage of this catechol-like substrate is catalyzed by 2,3-dihydroxybiphenyl 1,2-dioxygenase (EC 1.13.11.39), a non-heme iron(II)-dependent enzyme.[1][2]
This enzyme, often referred to as BphC, catalyzes an extradiol cleavage reaction, inserting both atoms of molecular oxygen adjacent to the hydroxyl groups of one of the aromatic rings.[3][4] This meta-cleavage reaction opens the aromatic ring to produce a yellow-colored compound, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA).[3][4] The distinct spectral properties of HOPDA form the basis of a convenient and continuous spectrophotometric assay, making this system highly valuable for studying enzyme kinetics, inhibitor screening, and pathway elucidation.
Understanding the interaction between this compound and dioxygenases is not only crucial for developing effective bioremediation strategies but also for harnessing the power of these enzymes in biocatalytic applications, such as the synthesis of novel chemical entities.
Enzymatic Reaction Mechanism
The BphC enzyme is a member of the extradiol dioxygenase family, which utilizes a ferrous iron (Fe²⁺) center in its active site to activate molecular oxygen for the attack on the aromatic substrate.[2]
The catalytic cycle can be summarized as follows:
-
Substrate Binding: this compound binds to the Fe(II) center in the active site. This binding is asymmetric, suggesting that one of the hydroxyl groups is deprotonated upon coordination.[2]
-
Oxygen Activation: Molecular oxygen (O₂) binds to the iron center adjacent to the substrate. An electron is transferred from the bound substrate through the Fe(II) ion to O₂, activating it and forming a substrate radical–Fe(II)–superoxo-like species.[2][5]
-
Ring Cleavage: The activated oxygen attacks the aromatic ring, leading to the cleavage of the C-C bond between the hydroxyl-bearing carbons. This step is typically the rate-determining step in the catalytic cycle.[5]
-
Product Release: The ring-opened product, HOPDA, is released from the enzyme, regenerating the active site for the next catalytic cycle.[4]
A key residue, His194 (in the studied BphC model), acts as an acid-base catalyst throughout this process, facilitating deprotonation and final product formation.[5]
Experimental Protocols
Protocol 1: Recombinant Expression and Purification of BphC
This protocol describes the expression of His-tagged BphC in E. coli and subsequent purification using Immobilized Metal Affinity Chromatography (IMAC). The bphC gene from various bacterial species like Rhodococcus, Comamonas, or Pseudomonas can be cloned into a suitable expression vector (e.g., pET or pQE series).[1][3][6]
A. Expression:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the BphC expression plasmid.
-
Inoculate a 10 mL starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of LB broth (with antibiotic) with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue to incubate the culture for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
B. Purification:
-
Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole). Add lysozyme and DNase I.
-
Lyse the cells using sonication on ice. Perform several cycles of 30 seconds ON, 30 seconds OFF until the suspension is no longer viscous.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Equilibrate a Ni-NTA affinity column with Lysis Buffer.
-
Load the supernatant (clarified lysate) onto the column. Collect the flow-through to check for unbound protein.
-
Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole) to remove non-specifically bound proteins.[3]
-
Elute the His-tagged BphC protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole).[3]
-
Collect fractions and measure the protein concentration (e.g., via Bradford assay or A₂₈₀).
-
Analyze the purified fractions for purity using SDS-PAGE. A successful purification should yield a single prominent band at approximately 32-33 kDa.[1][3][6]
-
For long-term storage, dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol) and store at -80°C.
Protocol 2: Spectrophotometric Enzyme Activity Assay
This assay measures the rate of formation of the yellow product, HOPDA, which has a maximum absorbance at approximately 434 nm.
Materials:
-
Purified BphC enzyme
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Substrate Stock: 10 mM this compound in methanol or DMSO.
-
Spectrophotometer and cuvettes.
Procedure:
-
Set the spectrophotometer to read absorbance at 434 nm and equilibrate the instrument at the desired temperature (e.g., 30°C).[1]
-
Prepare a 1 mL reaction mixture in a cuvette by combining 980 µL of Assay Buffer and an appropriate amount of purified BphC enzyme (e.g., 1-5 µg).
-
Include a "blank" or "control" cuvette containing buffer but no enzyme to zero the spectrophotometer.
-
Incubate the mixture in the spectrophotometer for 3-5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution (final concentration 100 µM). Mix quickly by gentle inversion.
-
Immediately begin recording the increase in absorbance at 434 nm over time (e.g., every 10 seconds for 3-5 minutes). The initial rate should be linear.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where:
-
A is the change in absorbance per minute (ΔA/min).
-
ε is the molar extinction coefficient of HOPDA (typically ~13,000-22,000 M⁻¹cm⁻¹ at pH 8.0, which should be determined empirically or cited from a reliable source for the specific buffer conditions).
-
c is the change in concentration.
-
l is the path length of the cuvette (typically 1 cm).
-
Definition of Enzyme Unit: One unit (U) of BphC activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of HOPDA per minute under the specified assay conditions.
Protocol 3: Determination of Kinetic Parameters
To determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ), the enzyme activity assay (Protocol 2) is performed over a range of substrate concentrations.
-
Set up a series of reactions as described in Protocol 2.
-
Vary the final concentration of this compound (e.g., from 0.5 µM to 100 µM). It is critical to test concentrations both below and above the expected Kₘ.
-
Measure the initial reaction velocity (v₀) for each substrate concentration.
-
Plot the initial velocity (v₀) versus substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin) to determine Kₘ and Vₘₐₓ.
Data Interpretation and Expected Results
A successful experiment will yield a highly pure BphC enzyme that demonstrates robust activity with this compound. The enzymatic reaction will produce a distinct yellow color, and the rate of color formation will be proportional to the enzyme concentration.
| Parameter | Typical Value | Source Organism | Reference |
| Optimal pH | 8.0 - 9.0 | Rhodococcus rhodochrous, Comamonas sp. | [1][3] |
| Optimal Temp. | 30 - 40 °C | Rhodococcus rhodochrous | [1] |
| Subunit MW | ~32-33 kDa | Rhodococcus, Pseudomonas, Comamonas | [1][3][6] |
| Quaternary Structure | Octamer or Tetramer | Pseudomonas sp. LB400, Bacillus sp. JF8 | [6][7] |
| Kₘ (this compound) | 7 - 19 µM | Pseudomonas sp. LB400, Dyella ginsengisoli | [6][8] |
| Substrate Inhibition | Can occur at high concentrations (>300 µM) | Pseudomonas sp. LB400 | [6] |
Note: Kinetic parameters are highly dependent on the specific enzyme source, purity, and assay conditions (pH, temperature, buffer composition). The values presented are for guidance and should be determined empirically for the system under study.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Enzyme Expression | Incorrect inducer concentration; Sub-optimal growth conditions; Plasmid instability. | Optimize IPTG concentration and induction temperature/time. Verify plasmid sequence and use a fresh bacterial stock. |
| Enzyme is in Inclusion Bodies | High expression rate; Protein is inherently insoluble in the host. | Lower the induction temperature (16-20°C). Reduce IPTG concentration. Co-express with chaperones. |
| Low Enzyme Activity | Inactive enzyme due to misfolding or loss of Fe(II) cofactor; Incorrect buffer pH; Substrate degradation. | Purify under native conditions. Consider adding FeSO₄ (e.g., 100 µM) to the lysis buffer. Verify buffer pH. Prepare fresh substrate stock. |
| Non-linear Reaction Rate | Substrate depletion; Substrate inhibition; Enzyme instability. | Use a lower enzyme concentration. Measure only the initial linear phase. Test a wider range of substrate concentrations to check for inhibition. |
| High Background Absorbance | Substrate auto-oxidation; Contaminants in buffer or enzyme prep. | Run a no-enzyme control to measure background rate and subtract it. Use high-purity reagents. Ensure the purified enzyme is free of contaminants. |
References
-
Zhao, C., He, Z., Li, S., & Zhang, C. (2014). Expression, purification and functional characterization of a recombinant 2,3-dihydroxybiphenyl-1,2-dioxygenase from Rhodococcus rhodochrous. PubMed. [Link]
-
Lee, K., & Min, K. (2011). Characteristics of a Recombinant 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from Comamonas sp. Expressed in Escherichia coli. PubMed Central. [Link]
-
Han, S., Eltis, L. D., Timmis, K. N., Muchmore, S. W., & Bolin, J. T. (1995). Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. PubMed. [Link]
-
Wikipedia contributors. (n.d.). This compound 1,2-dioxygenase. Wikipedia. [Link]
-
Ishida, T., Senda, T., Tanaka, H., Yamamoto, A., & Horiike, K. (2005). Single-turnover kinetics of 2,3-dihydroxybiphenyl 1,2-dioxygenase reacting with 3-formylcatechol. Biochemical and Biophysical Research Communications. [Link]
-
Lin, C., Xu, P., & Guo, J. (2014). Enzyme–substrate interaction and characterization of a 2,3-dihydroxybiphenyl 1,2-dioxygenase from Dyella ginsengisoli LA-4. FEMS Microbiology Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-6-oxo-6-phenyl-2,4-hexadienoic acid. PubChem. [Link]
-
Pacios, L. F. (2009). Structures and thermodynamics of biphenyl dihydrodiol stereoisomers and their metabolites in the enzymatic degradation of arene xenobiotics. Journal of Computational Chemistry. [Link]
-
Wikipedia contributors. (n.d.). 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-6-oxohexa-2,4-dienoic acid. PubChem. [Link]
-
Wang, Y., Chen, H., & Liu, Y. (2019). Catalytic Mechanism for 2,3-Dihydroxybiphenyl Ring Cleavage by Nonheme Extradiol Dioxygenases BphC: Insights from QM/MM Analysis. The Journal of Physical Chemistry B. [Link]
-
National Center for Biotechnology Information. (n.d.). (2Z,4E)-2-hydroxy-6-oxohexa-2,4-dienoate. PubChem. [Link]
-
Lipscomb, J. D., & Orville, A. M. (1998). Mechanism of extradiol aromatic ring-cleaving dioxygenases. PubMed Central. [Link]
-
On, H. Y., et al. (1998). Extradiol Cleavage of Two-ring Structures of Biphenyl and Indole Oxidation by Biphenyl Dioxygenase in Commamonas Acidovorans. Journal of Microbiology and Biotechnology. [Link]
-
Pacios, L. F. (2009). (PDF) Structures and Thermodynamics of Biphenyl Dihydrodiol Stereoisomers and Their Metabolites in the Enzymatic Degradation of Arene Xenobiotics. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). 2-hydroxy-6-oxo-6-phenyl hexa-2,4-dienoate. thegoodscentscompany.com. [Link]
-
Hatta, T., et al. (2009). Crystallization and preliminary crystallographic analysis of maganese(II)-dependent 2,3-dihydroxybiphenyl 1,2-dioxygenase from Bacillus sp. JF8. PubMed Central. [Link]
-
Kim, S. J., et al. (2016). Purification and Partial Characterization of the Extradiol Dioxygenase, 2'-carboxy-2,3-dihydroxybiphenyl 1,2-dioxygenase, in the Fluorene Degradation Pathway From Rhodococcus Sp. Strain DFA3. PubMed. [Link]
Sources
- 1. Expression, purification and functional characterization of a recombinant 2,3-dihydroxybiphenyl-1,2-dioxygenase from Rhodococcus rhodochrous - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of extradiol aromatic ring-cleaving dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characteristics of a Recombinant 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from Comamonas sp. Expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallization and preliminary crystallographic analysis of maganese(II)-dependent 2,3-dihydroxybiphenyl 1,2-dioxygenase from Bacillus sp. JF8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Application Notes & Protocols: Biphenyl-2,3-diol as a Chiral Ligand Scaffold in Asymmetric Catalysis
For inquiries, please contact our technical support team.
Introduction: The Untapped Potential of the Biphenyl-2,3-diol Scaffold
In the landscape of asymmetric catalysis, the quest for novel and efficient chiral ligands is perpetual. Axially chiral biaryl scaffolds, most notably those derived from 1,1'-bi-2-naphthol (BINOL) and substituted [1,1'-biphenyl]-2,2'-diols, have established themselves as "privileged" structures, capable of inducing high levels of stereocontrol in a vast array of transformations.[1] These C₂-symmetric diols, when converted into phosphines, phosphites, or phosphoramidites, create a well-defined chiral pocket around a metal center, effectively dictating the facial selectivity of substrate approach.[2]
While the 2,2'-dihydroxybiphenyl framework has been extensively explored, its constitutional isomer, this compound, represents a largely untapped resource for ligand design. The proximity of the hydroxyl groups in a 1,2-relationship on a single aromatic ring offers a distinct geometric and electronic profile compared to its 2,2'-disubstituted counterpart. This unique arrangement could lead to different bite angles, chelation modes, and ultimately, novel reactivity and selectivity in asymmetric catalysis.
This guide serves as a detailed exploration into the potential of this compound as a foundational building block for chiral ligands. Drawing upon established principles from the broader family of biaryl diol ligands, we present a comprehensive overview of ligand synthesis, potential catalytic applications with detailed protocols, and mechanistic considerations. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in ligand design and asymmetric synthesis.
Part 1: Synthesis of Chiral Ligands from this compound
The conversion of a chiral diol into a phosphorus-based ligand is a cornerstone of modern catalyst development. Phosphoramidites, in particular, have emerged as a highly versatile and tunable class of ligands.[2] Their modular synthesis allows for the rapid generation of a library of ligands with varying steric and electronic properties.
The synthesis of a phosphoramidite ligand from this compound can be conceptualized as a two-step process, analogous to the preparation of BINOL-derived phosphoramidites.[3][4] The first step involves the reaction of the diol with a phosphorus trihalide, typically phosphorus trichloride (PCl₃), to form a reactive chlorophosphite intermediate. This intermediate is then reacted in situ with a chiral secondary amine to yield the final phosphoramidite ligand.
Caption: Proposed synthesis of a phosphoramidite ligand from this compound.
Experimental Protocol 1: Synthesis of a this compound-Derived Phosphoramidite Ligand
Disclaimer: This protocol is a representative example based on established procedures for other biaryl diols.[4] Appropriate safety precautions should be taken, and all reactions should be performed under an inert atmosphere.
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (Et₃N), freshly distilled
-
(R,R)-Bis(1-phenylethyl)amine
-
Anhydrous toluene
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of the Chlorophosphite Intermediate:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq.).
-
Dissolve the diol in anhydrous toluene.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (2.2 eq.).
-
To this stirring solution, add phosphorus trichloride (1.1 eq.) dropwise via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. The formation of triethylammonium chloride will be observed as a white precipitate.
-
-
Formation of the Phosphoramidite Ligand:
-
In a separate flame-dried Schlenk flask, dissolve (R,R)-Bis(1-phenylethyl)amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous toluene.
-
Cool this amine solution to 0 °C.
-
Filter the previously prepared chlorophosphite solution under argon to remove the triethylammonium chloride precipitate, and add the filtrate dropwise to the stirring amine solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
After the reaction is complete (monitored by ³¹P NMR), filter the mixture to remove any newly formed precipitate.
-
Remove the solvent in vacuo.
-
The crude product can be purified by flash column chromatography on silica gel (deactivated with triethylamine) using a mixture of hexanes and ethyl acetate as the eluent.
-
The final product should be stored under an inert atmosphere to prevent oxidation.
-
Part 2: Applications in Asymmetric Catalysis
Ligands derived from this compound are anticipated to be effective in a range of metal-catalyzed asymmetric reactions. Below, we detail protocols for two such transformations where analogous biphenyldiol-based ligands have demonstrated high efficacy.
Application 1: Copper-Catalyzed Asymmetric Conjugate Addition of Diethylzinc to Enones
The copper-catalyzed conjugate addition of organozinc reagents to α,β-unsaturated carbonyl compounds is a powerful method for the formation of C-C bonds.[5][6] The enantioselectivity of this reaction is highly dependent on the chiral ligand employed.[7]
Caption: Generalized catalytic cycle for the copper-catalyzed conjugate addition.
Materials:
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
This compound-derived phosphoramidite ligand (from Protocol 1)
-
Cyclohexenone
-
Diethylzinc (Et₂Zn), 1.1 M solution in toluene
-
Anhydrous toluene
Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk tube under argon, dissolve Cu(OTf)₂ (0.01 eq.) and the chiral phosphoramidite ligand (0.022 eq.) in anhydrous toluene.
-
Stir the solution at room temperature for 30 minutes.
-
-
Reaction Execution:
-
Cool the catalyst solution to -30 °C.
-
Add cyclohexenone (1.0 eq.).
-
Slowly add the diethylzinc solution (1.5 eq.) dropwise over 10 minutes.
-
Stir the reaction mixture at -30 °C for 3 hours.
-
-
Work-up and Analysis:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
The performance of phosphoramidite ligands derived from substituted 2,2'-biphenols in the copper-catalyzed conjugate addition of diethylzinc to cycloalkenones is well-documented.[7] These results provide a valuable benchmark for what might be achieved with a this compound-derived ligand.
| Entry | Substrate | Ligand Scaffold | Yield (%) | ee (%) | Reference |
| 1 | Cyclohexenone | (S,R,R)-6,6'-dimethylbiphenol | >95 | 98.8 | [7] |
| 2 | Cycloheptenone | (S,R,R)-6,6'-dimethylbiphenol | >95 | 96.0 | [7] |
| 3 | Cyclopentenone | (S,R,R)-6,6'-dimethylbiphenol | >95 | 80.2 | [7] |
Application 2: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium-catalyzed AAA is a fundamental transformation for the enantioselective formation of C-C and C-heteroatom bonds.[8] The stereochemical outcome is determined by the chiral ligand that influences the nucleophilic attack on the π-allyl palladium intermediate.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound-derived phosphoramidite ligand (from Protocol 1)
-
Racemic 1,3-diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Catalyst and Nucleophile Preparation:
-
In a Schlenk tube under argon, dissolve Pd₂(dba)₃ (0.01 eq.) and the chiral phosphoramidite ligand (0.025 eq.) in anhydrous DCM. Stir for 20 minutes.
-
In a separate flask, mix dimethyl malonate (1.2 eq.), BSA (1.3 eq.), and KOAc (0.03 eq.).
-
-
Reaction Execution:
-
Add the racemic allyl acetate (1.0 eq.) to the catalyst solution.
-
Add the prepared nucleophile mixture to the catalyst-substrate solution.
-
Stir at room temperature until the reaction is complete (monitored by TLC or GC).
-
-
Work-up and Analysis:
-
Concentrate the reaction mixture directly.
-
Purify the residue by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
-
Part 3: Mechanistic Rationale and the Role of the Ligand
The efficacy of a chiral ligand in asymmetric catalysis stems from its ability to create a three-dimensional environment that favors one transition state over its diastereomeric counterpart. In the case of this compound-derived ligands, the unique geometry of the diol backbone is expected to play a crucial role.
-
Bite Angle and Chelation: The 2,3-diol arrangement will enforce a specific bite angle upon coordination to a metal center, which will differ from that of 2,2'-diols. This variation in the ligand-metal geometry directly impacts the spatial disposition of the other reactants in the transition state.
-
Electronic Effects: The electronic properties of the biphenyl system, influenced by any substituents, are transmitted through the phosphorus atom to the metal center. This can affect the reactivity of the catalyst.
-
Chiral Pocket: The combination of the biphenyl backbone and the chiral amine moiety of the phosphoramidite ligand forms a chiral pocket around the active site. This pocket sterically hinders one of the possible pathways for substrate approach, leading to the observed enantioselectivity.
For the copper-catalyzed conjugate addition, the chiral ligand-copper complex activates the enone and facilitates the delivery of the alkyl group from the organozinc reagent to one specific face of the double bond. In palladium-catalyzed AAA, the ligand controls the trajectory of the incoming nucleophile to one of the two enantiotopic termini of the π-allyl palladium intermediate.
Conclusion
While this compound remains a relatively unexplored scaffold in the realm of asymmetric catalysis, its unique structural features present an exciting opportunity for the development of new and effective chiral ligands. The protocols and insights provided in this guide, based on well-established principles from analogous systems, offer a solid foundation for researchers to begin exploring the catalytic potential of this promising building block. The modular nature of phosphoramidite synthesis allows for systematic tuning of the ligand structure, paving the way for the discovery of novel catalysts with superior performance in a wide range of asymmetric transformations.
References
-
Jie, J., Yang, H., Zhao, Y., & Fu, H. (2022). Design, synthesis and evaluation in enantioselective catalysis of diverse adjustable axially chiral biphenyl ligands and catalysts. ChemRxiv. [Link]
-
Alexakis, A., Polet, D., Rosset, S., & March, S. (2004). Biphenol-Based Phosphoramidite Ligands for the Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc. The Journal of Organic Chemistry, 69(17), 5660–5667. [Link]
-
Fu, H., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. iScience, 26(4), 106344. [Link]
-
Alexakis, A., Polet, D., Rosset, S., & March, S. (2004). Biphenol-based phosphoramidite ligands for the enantioselective copper-catalyzed conjugate addition of diethylzinc. PubMed. [Link]
-
Alexakis, A., Polet, D., Rosset, S., & March, S. (2004). Biphenol-Based Phosphoramidite Ligands for the Enantioselective Copper-Catalyzed Conjugate Addition of Diethylzinc. Sci-Hub. [Link]
-
Fu, H., et al. (2023). Development of diverse adjustable axially chiral biphenyl ligands and catalysts. PMC. [Link]
-
Wikipedia contributors. (2023). Phosphoramidite ligand. Wikipedia. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1998). Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 37(22), 3116-3118. [Link]
-
Minnaard, A. J., et al. (2003). New biphenol-based, fine-tunable monodentate phosphoramidite ligands for catalytic asymmetric transformations. Proceedings of the National Academy of Sciences, 100(20), 11255-11260. [Link]
-
van den Berg, M., et al. (2000). Phosphite-Containing Ligands for Asymmetric Catalysis. Chemical Reviews, 100(8), 2753-2832. [Link]
-
Trost, B. M., & Crawley, M. L. (2013). Palladium-catalyzed Asymmetric Allylic Alkylation of 3-Aryloxindoles with Allylidene Dipivalate – A Useful Enol Pivalate Product. NIH. [Link]
-
Feringa, B. L. (2018). Phosphoramidites: Marvellous ligands in catalytic asymmetric conjugate addition. CORE. [Link]
-
Feringa, B. L., et al. (2000). Enantioselective Catalytic Conjugate Addition of dialkylzinc reagents using copper-phosphoramidite complexes. CORE. [Link]
-
Trost, B. M., et al. (2018). Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation with the DPPBA ligands. ScienceDirect. [Link]
-
Zhang, X., et al. (2020). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 11(30), 7875-7880. [Link]
-
Chan, A. S. C., et al. (2004). Remarkably diastereoselective synthesis of a chiral biphenyl diphosphine ligand and its application in asymmetric hydrogenation. PMC. [Link]
-
Pfaltz, A., & Drury, W. J. (2004). Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to nonsymmetric P,N-ligands. Proceedings of the National Academy of Sciences, 101(16), 5723-5726. [Link]
-
Reek, J. N. H., et al. (2013). Chiral Bidentate Phosphite Ligands in Rhodium-Catalyzed Hydrogenation. Sci-Hub. [Link]
-
Trost, B. M., & Crawley, M. L. (2013). Palladium-catalyzed asymmetric allylic alkylation of 3-aryloxindoles with allylidene dipivalate: a useful enol pivalate product. Semantic Scholar. [Link]
-
Bandini, M., et al. (2012). Mechanistic insights into enantioselective gold-catalyzed allylation of indoles with alcohols: the counterion effect. PubMed. [Link]
-
Ragaini, F. (2020). Rh(I) Complexes in Catalysis: A Five-Year Trend. PMC. [Link]
-
Hartmann, R. W., et al. (2009). New insights into the SAR and binding modes of bis(hydroxyphenyl)thiophenes and -benzenes: influence of additional substituents on 17beta-hydroxysteroid dehydrogenase type 1 (17beta-HSD1) inhibitory activity and selectivity. PubMed. [Link]
-
Slawin, A. M. Z., et al. (2010). Rhodium and iridium complexes containing diphenyl-2-(3-methyl)indolylphosphine: synthesis, structure and application in the catalytic transfer hydrogenation of ketones. PubMed. [Link]
-
Chekmenev, E. Y., et al. (2025). Homogeneous Catalysts for Hydrogenative PHIP Used in Biomedical Applications. PMC. [Link]
-
Elizebath, A., et al. (2024). Mechanistic Insights into Curvature Formation in Synthetic Vesicles. PubMed. [Link]
Sources
- 1. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Biphenol-based phosphoramidite ligands for the enantioselective copper-catalyzed conjugate addition of diethylzinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sci-hub.ru [sci-hub.ru]
- 7. New biphenol-based, fine-tunable monodentate phosphoramidite ligands for catalytic asymmetric transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Versatile Ligands for Palladium-Catalyzed Asymmetric Allylic Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Spectrophotometric Assay of Biphenyl-2,3-diol 1,2-dioxygenase (BphC)
Authored by: A Senior Application Scientist
Abstract
Biphenyl-2,3-diol 1,2-dioxygenase (BphC) is a critical enzyme in the aerobic degradation pathway of biphenyl and its polychlorinated derivatives (PCBs), compounds of significant environmental concern.[1] As an extradiol dioxygenase, BphC catalyzes the aromatic ring cleavage of this compound, a key step that facilitates the mineralization of these persistent pollutants.[2] This application note provides a robust, detailed protocol for a continuous spectrophotometric assay to determine the activity of BphC. The method is based on monitoring the formation of the yellow meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA), which exhibits a distinct absorbance maximum. We offer insights into the causality behind experimental choices, provide a framework for kinetic analysis, and include troubleshooting guidance to ensure reliable and reproducible results for researchers in bioremediation, enzymology, and drug development.
Introduction and Scientific Principle
The catabolism of biphenyl in many microorganisms is initiated by a multi-enzyme "upper pathway" that converts biphenyl to central metabolites.[1] this compound 1,2-dioxygenase (EC 1.13.11.39) is the third enzyme in this cascade, acting on the product of the preceding dehydrogenase.[3][1]
The enzyme catalyzes the following reaction: This compound + O₂ → 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate (HOPDA) [1][4]
The assay's principle lies in the unique spectral properties of the product, HOPDA. This α-keto acid possesses a conjugated π-system that imparts a characteristic yellow color, with a strong absorbance maximum around 434 nm.[3] The substrate, this compound, is colorless and does not absorb at this wavelength. Therefore, the enzymatic activity can be continuously and directly monitored by measuring the rate of increase in absorbance at 434 nm using a spectrophotometer.[5] This direct, continuous assay format is highly advantageous for kinetic studies as it allows for real-time measurement of the initial reaction velocity.
Biphenyl Degradation Pathway Context
The diagram below illustrates the central role of BphC in the upper biphenyl degradation pathway.
Caption: Role of BphC in the biphenyl catabolic pathway.
Materials and Reagents
Equipment
-
Thermostatted UV/Vis Spectrophotometer capable of kinetic measurements at 434 nm.
-
Quartz or disposable UV-transparent cuvettes (1 cm path length).
-
Calibrated micropipettes and tips.
-
pH meter.
-
Vortex mixer.
-
Water bath or heating block for temperature control.
Chemicals and Buffers
-
This compound (Substrate, >98% purity).
-
Potassium phosphate monobasic (KH₂PO₄).
-
Sodium phosphate dibasic (Na₂HPO₄) or Potassium phosphate dibasic (K₂HPO₄).
-
Acetone or Methanol (ACS Grade), for preparing the substrate stock solution.
-
Purified this compound 1,2-dioxygenase (BphC) enzyme.
-
Deionized water (ddH₂O).
Reagent Preparation
-
Assay Buffer (50 mM Potassium Phosphate, pH 7.5):
-
Prepare separate stock solutions of 0.5 M KH₂PO₄ and 0.5 M K₂HPO₄.
-
To prepare 100 mL of 50 mM buffer, mix appropriate volumes of the stock solutions (titrating to pH 7.5) and bring the final volume to 100 mL with ddH₂O.
-
Confirm the final pH with a calibrated pH meter.
-
-
Substrate Stock Solution (10 mM this compound):
-
Weigh out the appropriate amount of this compound.
-
Dissolve in 100% acetone or methanol to a final concentration of 10 mM.
-
Store in a tightly sealed glass vial at -20°C, protected from light.
-
Scientist's Note: this compound has poor aqueous solubility and is prone to auto-oxidation. A fresh stock solution is recommended. Using an organic solvent ensures complete dissolution before its dilution into the aqueous assay buffer.
-
Experimental Protocol
This protocol is designed for a final reaction volume of 1 mL in a standard 1 cm cuvette. Adjust volumes proportionally for different scales.
Enzymatic Assay Workflow
Sources
- 1. Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Substrate Specificity and Expression of Three 2,3-Dihydroxybiphenyl 1,2-Dioxygenases from Rhodococcus globerulus Strain P6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. 酶活性测定 [sigmaaldrich.com]
Topic: Derivatization of Biphenyl-2,3-diol for Analytical Purposes
An Application Guide by a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The Analytical Imperative for Biphenyl-2,3-diol
This compound is a catechol and a member of the hydroxybiphenyls class of compounds.[1] It is analytically significant as a metabolite of biphenyl, a compound with widespread industrial applications and environmental presence. Furthermore, its structural motif appears in various natural products and serves as a precursor in organic synthesis. The analytical challenge with this compound, as with many polar phenolic compounds, lies in its physicochemical properties. Its two hydroxyl groups render it polar, relatively non-volatile, and prone to thermal degradation, making direct analysis by gas chromatography (GC) problematic. While amenable to High-Performance Liquid Chromatography (HPLC), its native UV absorbance may not provide the sensitivity required for trace-level quantification in complex matrices.
Derivatization is the cornerstone of robustly analyzing such challenging molecules. This process chemically modifies the analyte to enhance its analytical properties.[2] For GC, the primary goals are to increase volatility and thermal stability by masking the polar hydroxyl groups.[3][4] For HPLC, derivatization can introduce a potent chromophore or fluorophore, dramatically increasing detection sensitivity.
This guide provides an in-depth exploration of proven derivatization strategies for this compound. We will move beyond simple procedural lists to explain the underlying chemistry and rationale, empowering you to not only execute these protocols but also to troubleshoot and adapt them for your specific applications.
Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) Strategies
GC-MS remains a gold standard for the sensitive and specific analysis of volatile and semi-volatile compounds. To make this compound compatible with this technique, we must chemically convert its polar hydroxyl groups into non-polar, thermally stable moieties.
Silylation: The Workhorse of Hydroxyl Derivatization
Silylation is the most prevalent method for derivatizing compounds with active hydrogens, such as those in hydroxyl groups.[5] The reaction involves replacing the acidic proton of the -OH group with a non-polar trimethylsilyl (TMS) group, typically from a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]
The Causality Behind the Choice:
-
Increased Volatility: By replacing hydrogen bonds with non-polar TMS groups, we drastically lower the boiling point of the analyte, allowing it to traverse the GC column at reasonable temperatures.[4]
-
Enhanced Thermal Stability: The silyl ethers formed are more stable than the parent diol, preventing on-column degradation and ensuring reproducible quantification.
-
Characteristic Mass Spectra: TMS derivatives yield predictable fragmentation patterns in MS, often showing a clear molecular ion (M+) and a characteristic loss of a methyl group ([M-15]+), aiding in compound identification.
Diagram: Silylation Reaction of this compound
Caption: Silylation converts polar hydroxyls to non-polar TMS ethers.
Protocol 1: Silylation with BSTFA (+1% TMCS)
This protocol details the derivatization of this compound using BSTFA, with trimethylchlorosilane (TMCS) added as a catalyst to enhance reaction kinetics.[3]
Materials:
-
Sample containing this compound, dried to completion.
-
BSTFA + 1% TMCS (silylation reagent).
-
A suitable aprotic solvent (e.g., Pyridine, Acetonitrile, Acetone). Acetone has been shown to accelerate reaction rates significantly for phenols.[7]
-
Reaction vials (2 mL) with PTFE-lined caps.
-
Heating block or oven.
Step-by-Step Methodology:
-
Sample Preparation (Critical Step): Ensure the sample extract is completely dry. Water will preferentially react with the silylating reagent, quenching the reaction and leading to incomplete derivatization. A common method is evaporation to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried sample residue in 100 µL of your chosen solvent (e.g., Acetone).
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the reaction vial. This represents a significant molar excess to drive the reaction to completion.
-
Reaction: Tightly cap the vial and heat at 70°C for 45 minutes. While some phenols react faster, this condition ensures complete derivatization for diols and moderately hindered compounds.[8]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
-
GC-MS Injection: Inject 1 µL of the derivatized sample for analysis.
Diagram: Silylation Experimental Workflow
Caption: Workflow for the silylation of this compound.
Table 1: Expected GC-MS Data for Silylated this compound
| Parameter | Underivatized Analyte | Bis(trimethylsilyl) Derivative | Rationale & Comments |
| Structure | This compound | 2,3-Bis(trimethylsilyloxy)biphenyl | Both hydroxyl groups are derivatized. |
| Molecular Weight | 186.21 g/mol | 330.54 g/mol | Each TMS group (Si(CH₃)₃) adds 72.17 g/mol . |
| Molecular Ion (M+) | m/z 186 | m/z 330 | The molecular ion of the derivative should be clearly visible. |
| Key Fragments | m/z 186, 157, 139 | m/z 315, 243, 73 | m/z 315: [M-15]+, loss of a methyl radical, characteristic of TMS derivatives. m/z 243: [M-87]+, loss of a trimethylsiloxy radical. m/z 73: [Si(CH₃)₃]+, the trimethylsilyl cation, a hallmark of silylated compounds. |
Part 2: Derivatization for Enhanced HPLC-UV Detection
While GC-MS is powerful, HPLC is often preferred for its ability to handle thermally labile compounds without derivatization. However, for trace analysis, we can introduce a strong chromophore to this compound to dramatically increase its response with a standard UV detector.
Acylation with 4-Nitrobenzoyl Chloride (4-NB-Cl)
This strategy involves an acylation reaction where the hydroxyl groups are converted into esters using 4-NB-Cl.[9]
The Causality Behind the Choice:
-
Enhanced Molar Absorptivity: The 4-nitrobenzoyl group is an excellent chromophore. Its introduction significantly increases the molar absorptivity of the analyte at a specific wavelength (typically ~260-280 nm), leading to much lower detection limits.
-
Improved Chromatography: The resulting ester is less polar than the parent diol, which can lead to better peak shape and retention on common reversed-phase columns (e.g., C18).
-
Robust Chemistry: The esterification reaction is robust and proceeds quickly under mild basic conditions.
Diagram: Acylation Reaction of this compound
Caption: Acylation adds a strong UV-absorbing tag for HPLC analysis.
Protocol 2: Acylation with 4-NB-Cl for HPLC-UV Analysis
This protocol is adapted from established methods for derivatizing phenols for HPLC-UV analysis.[9]
Materials:
-
Sample containing this compound in a suitable solvent.
-
4-Nitrobenzoyl chloride solution (e.g., 2 mg/mL in acetonitrile).
-
Borate buffer (e.g., 0.1 M, pH 8.5) to act as a base catalyst.
-
Reaction vials (2 mL).
-
Heating block or water bath.
-
HPLC system with a UV detector.
Step-by-Step Methodology:
-
Sample Preparation: Pipette 100 µL of the sample solution into a reaction vial.
-
Buffer Addition: Add 100 µL of the borate buffer (pH 8.5).
-
Reagent Addition: Add 100 µL of the 4-NB-Cl solution.
-
Reaction: Tightly cap the vial and heat at 50°C for 2 minutes. The reaction is typically very fast, with plateaus often reached within 1 minute.[9]
-
Quenching/Stopping (Optional but Recommended): The reaction can be stopped by adding a small amount of an acid (e.g., formic acid) to neutralize the base.
-
Analysis: The sample is ready for direct injection into the HPLC system.
-
HPLC-UV Injection: Inject 10-20 µL of the derivatized sample for analysis.
Table 2: Suggested HPLC-UV Conditions for 4-NB-Cl Derivative
| Parameter | Condition | Rationale & Comments |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Standard for separating moderately non-polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution is recommended, e.g., starting at 50% B and ramping to 95% B over 10-15 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~275 nm | This wavelength provides high absorbance for the nitrobenzoyl chromophore while minimizing interference from many common matrix components.[10] |
| Expected Product | Biphenyl-2,3-diyl bis(4-nitrobenzoate) | A single, sharp peak with significantly longer retention time than the underivatized parent compound. |
Part 3: Ensuring Trustworthiness and a Self-Validating System
A protocol is only as reliable as its controls. To ensure the integrity of your results, the following elements are non-negotiable.
-
Use of Internal Standards (IS): An ideal IS is a compound structurally similar to the analyte but not present in the sample (e.g., an isotopically labeled version of this compound or another biphenyldiol isomer). The IS should be added to every sample, standard, and blank before the derivatization step. It corrects for variability in reaction efficiency, extraction recovery, and injection volume, forming the basis of a robust quantitative method.
-
Calibration Curve: Never rely on a single-point calibration. A multi-point calibration curve (minimum 5 points) must be prepared by derivatizing standards of known concentrations alongside the unknown samples. The analyte/IS peak area ratio is plotted against concentration to generate the calibration curve.
-
Reaction Optimization: The protocols provided are robust starting points. However, for novel or complex matrices, it is prudent to optimize parameters such as reaction time, temperature, and reagent-to-analyte ratio to ensure the reaction consistently proceeds to completion.[8][11]
Conclusion
The successful analysis of this compound hinges on selecting the appropriate derivatization strategy tailored to the available instrumentation and analytical goals.
-
For highly specific and sensitive quantification, silylation followed by GC-MS is the superior choice. It provides excellent chromatographic resolution and mass spectral data for confident identification.
-
For laboratories where GC-MS is unavailable or for high-throughput screening applications, acylation with 4-NB-Cl followed by HPLC-UV offers a robust, sensitive, and reliable alternative.
By understanding the chemistry behind these derivatization reactions and implementing rigorous quality control measures, researchers can confidently and accurately quantify this compound in a wide array of sample types.
References
-
Lee, K., & Lee, D. (2004). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of the American Society for Mass Spectrometry, 15(1), 96-103. [Link]
-
Zhang, Y., Wang, Y., Ma, Y., & Li, Y. (2019). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Journal of Analytical Methods in Chemistry, 2019, 8138674. [Link]
-
Morville, S., Scheyer, A., Mirabel, P., & Millet, M. (2006). A new GC/MS method for the analysis of 20 phenolic compounds in atmospheric samples (gas and particles). Atmospheric Environment, 40(32), 6175-6185. [Link]
-
Shree, U., Verma, S., & Masakapalli, S. K. (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. MethodsX, 8, 101488. [Link]
-
Hanada, Y., Imaizumi, I., Taniguchi, S., Soma, M., & Handa, H. (2002). Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. Analytical sciences, 18(6), 655-659. [Link]
-
Wang, Y., et al. (2018). Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. Chemical Journal of Chinese Universities, 39(3), 435-444. [Link]
-
US EPA. (2000). Method 8041A: Phenols by Gas Chromatography. SW-846. [Link]
-
Wang, M., et al. (2022). Development of an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for Hydroxylated Polychlorinated Biphenyls in Animal-Derived Food. Foods, 11(15), 2337. [Link]
-
Hanada, Y., Imaizumi, I., Taniguchi, S., Soma, M., & Handa, H. (2002). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. ResearchGate. [Link]
-
Hanada, Y., et al. (2002). Application of a Pentafluorobenzyl Bromide Derivatization Method in Gas Chromatography/Mass Spectrometry of Trace Levels of Halogenated Phenols in Air, Water and Sediment Samples. Semantic Scholar. [Link]
-
Song, L., et al. (2015). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(15), 1361-1372. [Link]
-
Kanani, H., & Klapa, M. I. (2011). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis, 3(13), 1485-1502. [Link]
-
Hong, J. E., et al. (2005). Solid-phase microextraction with on-fiber derivatization for the determination of hydroxy-polychlorinated biphenyl compounds in urine. Analytica Chimica Acta, 539(1-2), 55-60. [Link]
-
Schauer, N., et al. (2005). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
Tanaka, K., et al. (2015). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. American Journal of Analytical Chemistry, 6(1), 1-8. [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Gelest, Inc. (n.d.). Techniques for Silylation. ResearchGate. [Link]
- Donike, M. (1975). Silyation agent for gas chromatography.
-
Haraguchi, K., et al. (2010). Development of low level hydroxylated polychlorinated biphenyl (OH-PCBs) analytical method in human blood with UPLC/Q-Tof MS. Organohalogen Compounds, 72, 1617-1620. [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-2,2'-diol. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Mass Spectrum of [1,1'-Biphenyl]-2,2'-diol. NIST Chemistry WebBook. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]
-
Okumura, T., & Nishikawa, Y. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of environmental science and health. Part A, Toxic/hazardous substances & environmental engineering, 38(4), 589-595. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. In Modern Sample Preparation for Chromatography (pp. 529-573). Elsevier. [Link]
-
Advanced Materials Technology. (n.d.). HALO Biphenyl Brochure. Biphenyl-hplc.com. [Link]
-
Shulaev, V., et al. (2008). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-20. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry Department. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound 1,2-dioxygenase. PubChem. [Link]
-
Jia, F., et al. (2021). Hydroxylated Polychlorinated Biphenyls Are Emerging Legacy Pollutants in Contaminated Sediments. Environmental Science & Technology, 55(20), 13834-13844. [Link]
-
Todaka, T., et al. (2007). Measurement method for hydroxylated polychlorinated biphenyls in the blood of Yusho patients by liquid chromatography-electrospray tandem mass spectrometry. Chemosphere, 67(9), S243-S248. [Link]
Sources
- 1. NIH 3D [3d.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 4. US3954651A - Silyation agent for gas chromatography - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 10. helixchrom.com [helixchrom.com]
- 11. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Biphenyl-2,3-diol as a Key Biomarker for Monitoring Polychlorinated Biphenyl (PCB) Bioremediation in Environmental Matrices
An Application Note for Researchers, Scientists, and Environmental Professionals
Abstract
Polychlorinated biphenyls (PCBs) are persistent organic pollutants (POPs) that pose significant risks to environmental and human health due to their toxicity and resistance to natural degradation.[1] Monitoring the efficacy of bioremediation strategies for PCB-contaminated sites is crucial, yet tracking the depletion of parent PCB congeners alone provides an incomplete picture of the process. This application note presents a comprehensive guide to the use of Biphenyl-2,3-diol, a key metabolic intermediate, as a reliable biomarker for assessing the aerobic biodegradation of PCBs. We provide detailed protocols for the extraction, cleanup, and quantification of this compound from complex environmental matrices such as soil and water, utilizing High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). The methodologies described herein are designed to offer high sensitivity and specificity, empowering researchers to accurately gauge the progress of bioremediation efforts and understand the underlying biochemical pathways.
Introduction: The Significance of Monitoring PCB Biodegradation
Polychlorinated biphenyls (PCBs) are a class of synthetic chlorinated hydrocarbons that were widely used in industrial applications before being banned due to their environmental persistence and adverse health effects.[2] The remediation of PCB-contaminated sites is a global priority. Bioremediation, which leverages the metabolic capabilities of microorganisms to break down pollutants, has emerged as a promising and cost-effective approach.[3]
The aerobic biodegradation of PCBs is a multi-step enzymatic process.[3][4] Bacteria capable of this process initiate the degradation by cleaving the biphenyl rings.[1][4] Simply monitoring the disappearance of the parent PCB compounds can be misleading, as it does not distinguish between actual degradation and other processes like sequestration or physical displacement. A more robust approach involves the detection and quantification of specific metabolic intermediates that are unique to the degradation pathway.
This compound is a central metabolite formed during the aerobic breakdown of PCBs.[1][4] Its presence in an environmental sample is a strong indicator that active, oxygen-mediated biodegradation of the biphenyl structure is occurring. Therefore, this compound serves as an invaluable biomarker for validating the success of bioremediation technologies in the field.
Scientific Foundation: The Aerobic PCB Degradation Pathway
The microbial degradation of PCBs under aerobic conditions primarily proceeds through the "biphenyl upper pathway," which is encoded by the bph gene cluster in various bacteria.[4] This pathway involves a series of enzymatic reactions that transform the stable biphenyl structure into compounds that can enter central metabolism. This compound is a critical node in this cascade.
The key steps leading to the formation of this compound are:
-
Dioxygenation: The process is initiated by the enzyme biphenyl-2,3-dioxygenase , which incorporates two oxygen atoms into the biphenyl ring to form cis-2,3-dihydro-2,3-dihydroxybiphenyl.[1][4]
-
Dehydrogenation: This dihydrodiol is then acted upon by cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase (BphB) , which catalyzes its oxidation to form this compound.[5]
This dihydroxylated intermediate is subsequently cleaved by another enzyme, 2,3-dihydroxybiphenyl-1,2-dioxygenase, leading to ring opening and further degradation.[1] The detection of this compound confirms that the first two, often rate-limiting, steps of the degradation have successfully occurred.
Methodologies: From Sample Collection to Analysis
Accurate quantification of this compound requires meticulous sample handling and preparation to ensure the integrity of the analyte and remove interfering substances from the environmental matrix.[6][7]
Sample Collection and Storage
Proper sample collection and storage are the foundation of reliable analysis.[8] All equipment and containers must be free from contamination.
| Matrix | Collection Protocol | Storage Conditions | Key Considerations |
| Water | Grab samples collected in amber glass bottles to prevent photodegradation. | Store at 4°C. Analyze within 48 hours or freeze at -20°C for long-term storage. | Acidify to pH < 2 with sulfuric acid to inhibit microbial activity if analysis is delayed. |
| Soil/Sediment | Collect core or grab samples using stainless steel tools. Store in wide-mouth glass jars with PTFE-lined caps. | Store at 4°C in the dark. Freeze at -20°C for long-term storage. | Homogenize samples prior to subsampling for extraction to ensure representativeness. |
Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract this compound from the matrix while minimizing co-extraction of interfering compounds.[6][9] Modern techniques like Solid-Phase Extraction (SPE) for water and Pressurized Fluid Extraction (PFE) for solids offer significant advantages over traditional methods.[6][10]
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from established methods for extracting phenolic compounds from aqueous matrices.[10]
Materials:
-
Agilent Bond Elut PPL SPE cartridges (or equivalent polymeric reversed-phase sorbent).
-
Methanol, Acetonitrile, Acetone (HPLC grade).
-
Deionized water.
-
SPE vacuum manifold.
Procedure:
-
Cartridge Conditioning: Precondition the SPE cartridge by passing 5 mL of methanol/acetonitrile (1:1 v/v), followed by 5 mL of deionized water. Do not allow the cartridge to go dry.[10]
-
Sample Loading: Pass the 1 L water sample through the conditioned cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove salts and polar impurities.[10]
-
Drying: Dry the cartridge thoroughly by applying vacuum for at least 30 minutes. This step is critical for ensuring efficient elution.[10]
-
Elution: Elute the trapped analytes with two aliquots of 5 mL of methanol/acetonitrile (1:1 v/v). Collect the eluate in a clean glass tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 0.5 mL of the initial HPLC mobile phase and vortex to mix. The sample is now ready for analysis.
Protocol 2: Pressurized Fluid Extraction (PFE) for Soil/Sediment Samples
PFE, also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for solid matrices.[9][11]
Materials:
-
PFE system and extraction cells.
-
Diatomaceous earth or clean sand.
-
Dichloromethane, Acetone (HPLC grade).
Procedure:
-
Sample Preparation: Mix approximately 10 g of the homogenized soil sample with an equal amount of diatomaceous earth and load it into the PFE extraction cell.
-
Extraction Parameters:
-
Solvent: Dichloromethane/Acetone (1:1 v/v).
-
Temperature: 100°C.
-
Pressure: 1500 psi.
-
Static Time: 10 minutes (2 cycles).
-
-
Collection: Collect the extract in a glass vial.
-
Concentration: Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
-
Solvent Exchange & Reconstitution: Add 10 mL of hexane and re-concentrate to 1 mL. This step helps remove residual extraction solvent. Finally, evaporate to dryness and reconstitute in 0.5 mL of the initial HPLC mobile phase.
Analytical Quantification: HPLC-MS/MS Method
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) provides the high selectivity and sensitivity required for detecting this compound at trace levels in complex environmental samples. A biphenyl stationary phase is often recommended as it can provide alternative selectivity to traditional C18 columns through π-π interactions.[12]
Protocol 3: HPLC-MS/MS Analysis
Instrumentation:
-
HPLC System: Agilent 1290 Infinity UHPLC or equivalent.[10]
-
Mass Spectrometer: Agilent 6550 Q-TOF MS or a triple quadrupole mass spectrometer.[10]
-
Ion Source: Electrospray Ionization (ESI), operated in negative mode.
Chromatographic Conditions:
| Parameter | Setting | Rationale |
| Column | Biphenyl Column (e.g., 2.1 x 100 mm, 2.7 µm) | Offers enhanced retention and selectivity for aromatic compounds via π-π interactions.[12] |
| Mobile Phase A | Water with 0.1% Formic Acid | Provides protons for efficient ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Strong organic solvent for eluting the analyte. |
| Gradient | 20% B to 95% B over 8 minutes | Ensures good separation from matrix components and efficient elution of the analyte. |
| Flow Rate | 0.4 mL/min | Standard flow rate for analytical scale UHPLC. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
Mass Spectrometry Conditions (Negative ESI):
| Parameter | Setting |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MS/MS Transitions | Precursor Ion (m/z) → Product Ion (m/z) (Specific to this compound) |
Note: Specific MS/MS transitions for this compound must be determined by infusing a pure standard to identify the precursor ion [M-H]⁻ and its most stable fragment ions.
Method Performance and Validation: A robust analytical method requires thorough validation. The following table presents typical performance metrics that should be achieved.
| Parameter | Typical Target Value | Purpose |
| Linearity (R²) | > 0.995 | Ensures the response is proportional to concentration over the calibration range. |
| Limit of Detection (LOD) | < 1 µg/L (water); < 5 µg/kg (soil) | The lowest concentration that can be reliably detected. |
| Limit of Quantification (LOQ) | < 5 µg/L (water); < 20 µg/kg (soil) | The lowest concentration that can be accurately quantified. |
| Accuracy (Spike Recovery) | 70 - 130% | Measures the agreement between the measured value and the true value.[2] |
| Precision (%RSD) | < 15% | Measures the repeatability of the measurement.[2] |
Conclusion
The protocols detailed in this application note provide a validated and robust framework for the quantification of this compound in environmental samples. By serving as a direct biomarker for the active microbial degradation of PCBs, the monitoring of this compound offers a scientifically sound method to assess the efficacy of bioremediation efforts. This approach moves beyond simple parent compound depletion, providing clear evidence of the desired biochemical transformation. The integration of modern sample preparation techniques with high-sensitivity HPLC-MS/MS analysis ensures that researchers and environmental professionals can generate reliable, high-quality data to make informed decisions in the management and restoration of PCB-contaminated sites.
References
- Agilent Technologies. (n.d.). Monitoring of Bisphenol A and its Analogues in Environmental Matrices Using the Agilent 6550 Q-TOF LC/MS.
- Baskaran, A., et al. (2025). Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27. PubMed Central.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. Analytical Methods.
- Kucklick, J. R., et al. (n.d.). Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PubMed Central.
- U.S. Environmental Protection Agency (EPA). (n.d.). US EPA, OPPT Chemical Fact Sheets: Biphenyl Fact Sheet: Support Document. EPA NEPIS.
- Eawag. (1998). Biphenyl Degradation Pathway. Eawag-BBD.
- Agilent Technologies. (2025). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.
- Hülsmeyer, M., et al. (n.d.). Crystal structure of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from a PCB degrader at 2.0 A resolution. PubMed Central.
- U.S. Environmental Protection Agency (EPA). (2025). Fact Sheet: Extraction and Determinative Methods.
- Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science.
- Parales, R. E., et al. (1999). Sample Preparation for Environmental Analysis. R Discovery.
- Machalinska, A., et al. (2021). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI.
- Borja, J., et al. (2005). Polychlorinated Biphenyls and Their Biodegradation. ResearchGate.
- Dolan, J. W. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online.
- Huang, X., et al. (2020). Recent advances in the biodegradation of polychlorinated biphenyls. PubMed.
Sources
- 1. Integrated Metabolomic, Molecular, and Morphological Insights into the Degradation of Polychlorinated Biphenyls (PCB) by Priestia megaterium MAPB-27 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Recent advances in the biodegradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biphenyl Degradation Pathway [eawag-bbd.ethz.ch]
- 5. Crystal structure of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from a PCB degrader at 2.0 A resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Application Note: Biphenyl-2,3-diol as a Quantitative Standard for Environmental Sample Analysis
Abstract
This document provides a comprehensive technical guide for researchers and analytical scientists on the use of Biphenyl-2,3-diol as an analytical standard for the quantification of biphenyl and polychlorinated biphenyl (PCB) metabolites in environmental matrices. This compound is a significant hydroxylated metabolite formed during the microbial degradation and mammalian metabolism of these widespread organic pollutants.[1][2] Accurate quantification of this diol is crucial for assessing the environmental fate, biodegradation pathways, and toxicological risks associated with its parent compounds. This guide details the rationale for its use, its physicochemical properties, and provides validated, step-by-step protocols for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction: The Significance of Biphenyl Metabolite Monitoring
Biphenyl and its chlorinated derivatives, polychlorinated biphenyls (PCBs), are persistent organic pollutants that pose significant risks to environmental and human health.[3][4] While the production of PCBs was banned in many countries, these stable compounds remain in the environment and bioaccumulate in food chains.[2][5] The biotransformation of biphenyl and PCBs is a critical process that influences their persistence and toxicity. In both microbial and mammalian systems, the primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of various hydroxylated metabolites (OH-PCBs).[5][6][7]
This compound (also known as 3-phenylcatechol) is a key intermediate in the aerobic degradation pathway of biphenyl by various bacteria.[1][8] It is formed via the action of biphenyl dioxygenase and subsequent dehydrogenation.[1] Similarly, dihydroxylated biphenyls are known metabolites of lower-chlorinated PCBs in human-relevant cell lines.[6] Monitoring these hydroxylated metabolites is therefore essential for:
-
Assessing Biodegradation: The presence of this compound can serve as an indicator of active microbial degradation of biphenyls in contaminated sites.
-
Understanding Toxicity: Hydroxylated metabolites can exhibit different, and sometimes greater, toxicity than the parent PCBs, including endocrine-disrupting effects.[2]
-
Modeling Contaminant Fate: Quantifying these transformation products provides critical data for models that predict the environmental fate and transport of these pollutants.
This application note establishes the framework for using high-purity this compound as a calibration standard to ensure the accuracy, precision, and reliability of analytical measurements in complex environmental samples.[9]
Physicochemical Properties of this compound
An accurate understanding of the standard's properties is fundamental to developing robust analytical methods.
| Property | Value | Source |
| IUPAC Name | 3-phenylbenzene-1,2-diol | [10][11] |
| Synonyms | 2,3-Dihydroxybiphenyl, 3-Phenylcatechol | [10][11] |
| CAS Number | 1133-63-7 | [10] |
| Molecular Formula | C₁₂H₁₀O₂ | [10][12] |
| Molecular Weight | 186.21 g/mol | [10][11] |
| Appearance | Solid powder/crystals | [13] |
| Melting Point | 108-110 °C | [13] |
| Boiling Point | 370.4 ± 25.0 °C (Predicted) | [14] |
| Solubility | Soluble in organic solvents like methanol, acetonitrile. Limited solubility in water. | [15][16] |
| XlogP | 2.7 | [11][12] |
Metabolic Pathway Overview
The formation of this compound is a key step in the degradation of biphenyl. In aerobic bacterial pathways, biphenyl is first attacked by a dioxygenase enzyme to form a cis-dihydrodiol, which is then dehydrogenated to yield this compound. This catechol derivative is then susceptible to ring cleavage by another dioxygenase, further breaking down the aromatic structure.[1][8] A similar hydroxylation process occurs in the metabolism of PCBs in mammals, where cytochrome P-450 enzymes introduce hydroxyl groups onto the biphenyl rings.[5]
Caption: Metabolic formation of this compound.
Analytical Strategy: A Dual-Platform Approach
To provide flexibility for different laboratory capabilities and sample types, we present validated protocols for both HPLC and GC-MS.
-
High-Performance Liquid Chromatography (HPLC): This is often the preferred method for polar, non-volatile compounds like phenols and diols. It allows for direct analysis without derivatization, simplifying sample preparation. Coupling with a Diode Array Detector (DAD) or Mass Spectrometer (MS) provides excellent selectivity and sensitivity.[17][18] The use of a biphenyl stationary phase can offer unique selectivity for aromatic compounds through π-π interactions.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds, GC-MS offers superior chromatographic resolution and definitive identification through mass spectral libraries.[19] However, due to the low volatility and high polarity of the hydroxyl groups in this compound, a derivatization step is mandatory to convert the analyte into a more volatile form suitable for GC analysis.[20][21]
Experimental Protocols
Safety Precaution: Always handle standards, solvents, and reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: Sample Preparation from Environmental Matrices
The goal of sample preparation is to efficiently extract the analyte from the matrix (water, soil) and remove interfering substances.[22] Solid Phase Extraction (SPE) is a highly effective and widely used technique for this purpose.[23]
Caption: Workflow for environmental sample preparation.
A. Water Sample Preparation using Solid Phase Extraction (SPE)
-
Filtration: Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.
-
Acidification: Adjust the pH of the filtered water sample to ~2-3 with concentrated sulfuric or hydrochloric acid to ensure the diol is in its protonated form.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut, 500 mg) by passing 5 mL of methanol followed by 5 mL of acidified deionized water (pH 2-3).[24] Do not allow the cartridge to go dry.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of acidified deionized water to remove polar interferences. Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the trapped analytes with 10 mL of a suitable organic solvent, such as ethyl acetate or methanol.
-
Concentration & Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 1.0 mL of the mobile phase for HPLC analysis or in the appropriate solvent for GC derivatization.
B. Soil/Sediment Sample Preparation
-
Extraction: Weigh 10 g of homogenized, air-dried soil into a centrifuge tube. Add a surrogate or internal standard. Add 20 mL of an extraction solvent mixture (e.g., acetone/hexane 1:1 v/v).
-
Sonication: Sonicate the mixture in an ultrasonic bath for 15-20 minutes.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Carefully collect the supernatant (the solvent extract).
-
Repeat: Repeat the extraction (steps 1-4) two more times, combining the supernatants.
-
Solvent Exchange & Cleanup: Concentrate the combined extracts and perform a solvent exchange to a solvent compatible with SPE cleanup, as described for water samples, to remove co-extracted matrix components like humic acids.
Protocol 2: Analysis by HPLC-DAD
This protocol is optimized for the direct quantification of this compound.
A. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | Provides stable and reproducible flow and injection. |
| Detector | Diode Array Detector (DAD) | Allows for spectral confirmation and quantification at λmax. |
| Column | Ascentis Express Biphenyl (10 cm x 2.1 mm, 2.7 µm) | Biphenyl phase offers enhanced retention and selectivity for aromatic analytes via π-π interactions.[16] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier improves peak shape for phenolic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 30% B to 95% B in 10 min; hold for 2 min; return to 30% B in 1 min; equilibrate for 3 min. | Gradient elution is necessary to separate the target analyte from potential matrix interferences. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 35 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
| Detection λ | 280 nm (Quantification), 240-400 nm (Scan for peak purity) | Wavelength chosen based on UV absorbance spectrum of the analyte. |
B. Standard Preparation and Calibration
-
Primary Stock (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Stock (100 µg/mL): Dilute 1 mL of the primary stock to 10 mL with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the working stock with the initial mobile phase composition (70:30 Water:Acetonitrile).[25]
-
Calibration Curve: Inject the standards and plot the peak area versus concentration. Perform a linear regression to obtain the calibration equation and correlation coefficient (R²), which should be ≥ 0.995.
Protocol 3: Analysis by GC-MS (with Derivatization)
This protocol is suitable for labs where GC-MS is the primary analytical platform. Derivatization is a critical step.
A. Derivatization Procedure (Silylation)
-
Transfer 100 µL of the reconstituted sample extract or calibration standard into a 2 mL autosampler vial with a glass insert.
-
Evaporate the solvent completely under a gentle stream of nitrogen.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).
-
Add 50 µL of a solvent like pyridine or acetonitrile to facilitate the reaction.
-
Cap the vial tightly and heat at 70°C for 60 minutes.
-
Cool to room temperature before GC-MS analysis.
B. Instrumentation and Conditions
| Parameter | Setting | Rationale |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent | Standard, robust system for environmental analysis. |
| Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) | A low-polarity phase providing excellent separation for a wide range of organic compounds. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas, standard for MS applications. |
| Injector Temp. | 280 °C, Splitless mode | Ensures volatilization of the derivatized analyte. |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min | Temperature program designed to separate the derivatized diol from matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for Electron Ionization (EI). |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Acquisition | Full Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM) | Scan mode for identification; SIM mode for enhanced sensitivity and quantification. Target ions for the bis-TMS derivative of this compound should be determined empirically (e.g., molecular ion and major fragments). |
C. Standard Preparation and Calibration
Prepare calibration standards as described in the HPLC section, but use the derivatization solvent for the final dilution. Derivatize the entire set of standards alongside the samples using the exact same procedure. Construct the calibration curve based on the peak area of a characteristic ion (quantification ion) of the derivatized this compound.
Quality Control and Data Validation
To ensure the trustworthiness of the generated data, the following QC measures are essential:
-
Method Blank: An analyte-free matrix (e.g., deionized water) is carried through the entire sample preparation and analysis process to check for contamination.
-
Spiked Samples: A known amount of this compound is added to a real sample matrix (matrix spike) before extraction to assess method accuracy and recovery. Acceptable recovery is typically within 70-120%.[25]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined experimentally based on the signal-to-noise ratio (S/N) of low-level standards (typically S/N of 3 for LOD and 10 for LOQ). Published methods have reported LODs in the range of 0.02-0.04 µg/mL and LOQs from 0.07-0.12 µg/mL.[25]
-
Internal Standards: The use of an isotopically labeled standard (if available) or a structurally similar compound not expected in the samples is highly recommended to correct for variations in extraction efficiency and instrument response.
Conclusion
This compound is an environmentally relevant metabolite of biphenyl and PCBs. Its accurate quantification is vital for comprehensive environmental risk assessment. By serving as a high-purity analytical standard, it enables laboratories to produce reliable and defensible data. The detailed HPLC and GC-MS protocols provided in this application note offer validated, robust, and sensitive methods for the analysis of this compound in challenging environmental matrices, empowering researchers to better understand the fate and impact of these persistent pollutants.
References
-
ChemBK. [1,1'-biphenyl]-2,3'-diol. Available at: [Link]
-
Wikipedia. This compound 1,2-dioxygenase. Available at: [Link]
-
PubChem. (1,1'-Biphenyl)-2,3'-diol. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Sylvestre, M. et al. (2011). Metabolism of Doubly para-Substituted Hydroxychlorobiphenyls by Bacterial Biphenyl Dioxygenases. Applied and Environmental Microbiology, 77(12), 3949-3957. Available at: [Link]
-
Flor, S. et al. (2021). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 55(14), 9789-9799. Available at: [Link]
-
Grimm, F. A. et al. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245-272. Available at: [Link]
-
Lehmler, H. J. et al. (2015). Metabolism and metabolites of polychlorinated biphenyls. ResearchGate. Available at: [Link]
-
Badr, M. Z. (2003). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Current Pharmaceutical Design, 9(15), 1237-1254. Available at: [Link]
-
Grokipedia. Biphenyl. Available at: [Link]
-
Kania-Korwel, I., & Lehmler, H. J. (2016). Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. Molecules, 21(8), 1039. Available at: [Link]
-
ATSDR - CDC Archive. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? Available at: [Link]
-
El-Mekkawy, S. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19301-19349. Available at: [Link]
-
PubChemLite. This compound (C12H10O2). Available at: [Link]
-
PubChem. 2,3-Dihydroxybiphenyl. Available at: [Link]
-
Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 376-383. Available at: [Link]
-
Asad, M. et al. (2022). HPLC methods for analysis of bisphenols in environmental samples. ResearchGate. Available at: [Link]
-
Riela, S. et al. (2021). Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. ChemistryOpen, 10(1), 10-18. Available at: [Link]
-
Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available at: [Link]
-
Analitica. Sample Preparation. Available at: [Link]
-
Carpenter, D. O. (2006). Polychlorinated Biphenyls (PCBs): Routes of Exposure and Effects on Human Health. Reviews on Environmental Health, 21(1), 1-23. Available at: [Link]
-
Li, M. et al. (2022). Machine Learning-Assisted Identification and Quantification of Hydroxylated Metabolites of Polychlorinated Biphenyls in Animal Samples. eScholarship.org. Available at: [Link]
-
Mothapo, N. et al. (2022). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. South African Journal of Science, 118(1/2). Available at: [Link]
-
Organic Syntheses. Enantioselective Synthesis of C2-Symmetric 1,2:4,5-Diepoxypentanes. Available at: [Link]
-
GMI, Inc. Harnessing the Power of HPLC in Environmental Testing. Available at: [Link]
-
Shimadzu. Application Report: Analysis of 3-monochloropropane-1,2-diol (3-MCPD) in Food Products. Available at: [Link]
-
HELIX Chromatography. HPLC Methods for analysis of Biphenyl. Available at: [Link]
-
Agilent Technologies. Sample Preparation Fundamentals for Chromatography. Available at: [Link]
-
Agilent Technologies. Sample Preparation. Available at: [Link]
-
U.S. EPA. Method 8041A: Phenols by Gas Chromatography. Available at: [Link]
-
Biotage. Bioanalytical sample preparation. Available at: [Link]
-
Dadfarnia, S. et al. (2012). Determination of Polychlorinated Biphenyls in Water Samples Using Automated Solid Phase Extraction and Molecular Sieve Dehydration Coupled with Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
Wang, C. et al. (2023). Application of Comprehensive 2D Gas Chromatography Coupled with Mass Spectrometry in Beer and Wine VOC Analysis. Analytica, 4(3), 348-372. Available at: [Link]
Sources
- 1. journals.asm.org [journals.asm.org]
- 2. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polychlorinated Biphenyls (PCBs) Toxicity: What Is the Biologic Fate of PCBs in Humans? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 6. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound 1,2-dioxygenase - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. NIH 3D [3d.nih.gov]
- 11. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - this compound (C12H10O2) [pubchemlite.lcsb.uni.lu]
- 13. Biphenyl-2,2 -diol for synthesis 1806-29-7 [sigmaaldrich.com]
- 14. chembk.com [chembk.com]
- 15. grokipedia.com [grokipedia.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. gmi-inc.com [gmi-inc.com]
- 19. agilent.com [agilent.com]
- 20. shimadzu.com [shimadzu.com]
- 21. epa.gov [epa.gov]
- 22. agilent.com [agilent.com]
- 23. analiticaweb.it [analiticaweb.it]
- 24. agilent.com [agilent.com]
- 25. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Biphenyl-2,3-diol Synthesis
Welcome to the technical support center for the synthesis of Biphenyl-2,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. This compound, a catechol and hydroxybiphenyl member, serves as a crucial intermediate in various fields.[1][2] However, its synthesis can present challenges, from low conversion rates in coupling reactions to difficult purification.
This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, providing a framework for logical troubleshooting and optimization.
Core Synthetic Strategies: An Overview
The most prevalent and robust method for constructing the this compound scaffold is through a two-stage process: forming the biphenyl core via a cross-coupling reaction, followed by deprotection to reveal the hydroxyl groups.
-
Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the cornerstone for synthesizing unsymmetrical biaryls like this compound.[3][4][5] The strategy involves coupling an aryl halide with an arylboronic acid.[4] To prevent unwanted side reactions, the hydroxyl groups are typically protected (e.g., as methyl ethers) during the coupling stage.[3]
-
Demethylation: Following the successful coupling to form a precursor like 2,3-dimethoxybiphenyl, the protecting methyl groups are cleaved to yield the final diol.[3][6] This step is critical and requires careful selection of reagents and conditions to avoid degradation of the product.
General Synthesis Workflow
The overall process can be visualized as a three-part workflow, from starting materials to the final, purified product.
Sources
- 1. NIH 3D [3d.nih.gov]
- 2. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of diverse adjustable axially chiral biphenyl ligands and catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of Biphenyl-2,3-diol in experiments
Last Updated: 2026-01-13
Introduction: Navigating the Challenges of Biphenyl-2,3-diol Solubility
This compound is a valuable compound in various research and development sectors, including its role as a building block in medicinal chemistry and materials science. However, its utility is often hampered by a significant experimental hurdle: poor aqueous solubility. This guide provides a comprehensive, solutions-oriented framework for researchers, scientists, and drug development professionals to overcome this challenge. We will move from fundamental principles to advanced, actionable protocols, ensuring the integrity and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem
This section addresses the fundamental chemical principles governing the solubility of this compound.
Q1: Why is this compound so poorly soluble in aqueous solutions?
A: The solubility of this compound is a tale of two competing structural features. The molecule consists of a large, non-polar biphenyl backbone and two polar hydroxyl (-OH) groups.[1][2][3] The biphenyl structure is hydrophobic ("water-fearing"), meaning it does not favorably interact with water molecules. While the hydroxyl groups can form hydrogen bonds with water, their contribution is insufficient to overcome the hydrophobicity of the large aromatic system.[4] Consequently, the molecule prefers to associate with itself rather than dissolve in water, leading to low aqueous solubility.
Q2: How does pH influence the solubility of this compound?
A: The pH of the aqueous medium is a critical factor that can be manipulated to enhance solubility. The hydroxyl groups on the phenol rings are weakly acidic and can be deprotonated to form more soluble phenolate anions.[4][5] The predicted pKa for these hydroxyl groups is approximately 9.0.[6][7]
-
Below pKa (pH < 8): The compound exists predominantly in its neutral, poorly soluble form.
-
Around pKa (pH 8-10): A significant portion of the molecules will be ionized, leading to a marked increase in solubility as the charged phenolate is more readily solvated by water.[8]
-
Above pKa (pH > 10): The compound will be mostly in its ionized, highly soluble form.[5]
Therefore, increasing the pH to alkaline conditions is a primary and effective strategy for solubilization.
Q3: What are the common experimental signs of solubility issues?
A: Identifying solubility problems early is key to preventing failed experiments. Look for these indicators:
-
Visible Particulates: The most obvious sign is the presence of undissolved powder or crystals in your solution.
-
Cloudiness or Precipitation: Your solution may appear hazy, cloudy, or form a precipitate after preparation, upon cooling, or after dilution into a different buffer (e.g., cell culture media).
-
Low or Inconsistent Assay Signal: Poor solubility leads to an inaccurate and lower-than-expected concentration of the active compound, resulting in weak or non-reproducible biological or chemical assay results.
-
Clogged Filters or Pipettes: Undissolved compound can clog sterile filters or micropipettes, leading to inaccurate dispensing.
Part 2: Troubleshooting Workflow & Step-by-Step Protocols
When encountering solubility issues, a systematic approach is most effective. The following workflow provides a tiered strategy, from simple adjustments to more advanced formulation techniques.
Solubility Troubleshooting Workflow Diagram
This diagram outlines the decision-making process for addressing solubility challenges with this compound.
Caption: Decision workflow for solubilizing this compound.
Tier 1 Protocols: Simple Adjustments
Protocol 1: Solubilization by pH Adjustment
-
Principle: This method leverages the acidic nature of the phenolic hydroxyl groups. By raising the pH of the solvent above the compound's pKa, the neutral molecule is converted to its more soluble anionic (phenolate) form.[5][8]
-
Best For: In vitro biochemical assays where pH 8-10 does not interfere with the reaction.
-
Protocol:
-
Prepare a buffer solution at the desired pH (e.g., 50 mM Tris-HCl at pH 8.5 or 50 mM CAPS at pH 10.0).
-
Weigh the required amount of this compound.
-
Add a small amount of the alkaline buffer to the solid compound to create a slurry.
-
While stirring or vortexing, gradually add the remaining buffer until the final volume is reached.
-
Gentle warming (30-40°C) can be applied to aid dissolution, but check for compound stability at this temperature.
-
Ensure the final pH of the solution has not significantly changed. Adjust if necessary.
-
-
Considerations:
-
Compound Stability: Phenols can be susceptible to oxidation, especially at high pH. Prepare solutions fresh and protect them from light.
-
Assay Compatibility: Ensure that the alkaline pH does not inhibit enzyme activity or alter the function of other components in your assay.
-
Protocol 2: Using Organic Co-solvents
-
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to dissolve.[9][10] Dimethyl sulfoxide (DMSO) is the most common choice.
-
Best For: Preparing high-concentration stock solutions for subsequent dilution into aqueous buffers for cell-based and biochemical assays.
-
Protocol for 10 mM DMSO Stock Solution:
-
Calculation: this compound has a molecular weight of 186.21 g/mol .[11][12] To make a 10 mM solution, you need 1.8621 mg per 1 mL of solvent.
-
Accurately weigh 1.86 mg of this compound into a sterile microcentrifuge tube or vial.
-
Vortex or sonicate the solution until the solid is completely dissolved. Gentle warming can be used if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]
-
-
Considerations:
-
Final DMSO Concentration: When diluting the stock into your final assay buffer (e.g., cell culture medium), ensure the final DMSO concentration is non-toxic. For most cell lines, this is below 0.5%, and ideally below 0.1%.[15][16] Always run a vehicle control (buffer with the same final DMSO concentration) in your experiments.[15]
-
Precipitation on Dilution: Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out" or precipitate. To avoid this, perform serial dilutions or add the stock solution dropwise to the buffer while vortexing.[15]
-
Table 1: Common Co-solvents for Stock Solution Preparation
| Co-solvent | Typical Starting Stock Conc. | Max Final Conc. (Cell-based) | Notes |
| DMSO | 10-50 mM | < 0.5% | Most common, high solubilizing power. Can be toxic at higher concentrations.[9][15] |
| Ethanol | 10-20 mM | < 1% | Good alternative to DMSO, can be less toxic but also less potent as a solvent for this compound. |
| Methanol | 10-20 mM | Not for cell use | Primarily for non-cellular assays due to high toxicity.[17] |
Tier 2 Protocols: Intermediate Formulations
If simple pH adjustment or co-solvents are insufficient or incompatible with your experimental system, excipients can be used to form soluble complexes.
Protocol 3: Solubilization with Non-ionic Surfactants
-
Principle: Surfactants (detersgents) are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), form micelles in water.[18] The hydrophobic core of these micelles can encapsulate poorly soluble compounds like this compound, allowing them to be dispersed in the aqueous solution.[18]
-
Best For: Biochemical assays where membrane disruption is not a concern. Use with caution in cell-based assays.
-
Protocol:
-
Prepare a 10% (w/v) stock solution of a non-ionic surfactant like Tween® 80 or Triton™ X-100 in water.
-
In your final assay buffer, add the surfactant stock to achieve a final concentration slightly above its CMC (e.g., 0.01-0.05%).
-
Prepare a concentrated stock of this compound in a minimal amount of co-solvent (e.g., DMSO).
-
Add the compound stock dropwise to the surfactant-containing buffer while stirring to facilitate encapsulation.
-
-
Considerations:
-
Assay Interference: Surfactants can denature proteins or interfere with receptor-ligand binding.[19][20] Their use must be validated for your specific assay.
-
Cell Toxicity: Most detergents are lytic to cells at concentrations needed for solubilization and are generally not suitable for live-cell assays.[16]
-
Protocol 4: Using Cyclodextrins for Inclusion Complex Formation
-
Principle: Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut).[21][22] They have a hydrophobic interior and a hydrophilic exterior. The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's core, forming a water-soluble "inclusion complex."[23][24]
-
Best For: Cell-based assays and in vivo studies, as they are generally less toxic than co-solvents and surfactants.[21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[21][23]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
-
Protocol:
-
Prepare a solution of HP-β-CD in your desired buffer (e.g., PBS or cell culture medium). Concentrations can range from 1% to 45% (w/v) depending on the required solubility enhancement.[21]
-
Add the powdered this compound directly to the HP-β-CD solution.
-
Stir or shake the mixture vigorously at room temperature or with gentle heat (e.g., 37°C) for several hours (4-24h) to allow for complex formation.
-
After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any remaining undissolved compound.
-
Carefully collect the supernatant, which now contains the solubilized this compound-cyclodextrin complex.
-
The final solution can be sterile-filtered for use in cell culture.
-
Part 3: Validation - Ensuring Accurate Quantification
Regardless of the method used, it is crucial to confirm the final concentration of your solubilized compound. Assuming 100% dissolution without verification can lead to erroneous results.
Protocol 5: Concentration Validation by UV-Vis Spectrophotometry
-
Principle: this compound contains aromatic rings that absorb ultraviolet (UV) light. By measuring the absorbance at its maximum wavelength (λmax) and comparing it to a standard curve, you can determine its actual concentration.
-
Protocol:
-
Determine λmax: Scan a known concentration of this compound (dissolved in a suitable organic solvent like ethanol or methanol) from 200-400 nm to find the wavelength of maximum absorbance.
-
Prepare Standards: Create a series of known concentrations of this compound in your chosen solubilization vehicle (e.g., pH 10 buffer, or 20% HP-β-CD).
-
Generate Standard Curve: Measure the UV absorbance of each standard at the λmax. Plot Absorbance vs. Concentration and perform a linear regression. The R² value should be >0.99 for a reliable curve.
-
Measure Sample: Measure the absorbance of your final experimental solution (after centrifugation/filtration to remove any undissolved solid).
-
Calculate Concentration: Use the equation from your standard curve (y = mx + b) to calculate the exact concentration of your sample.
-
This validation step is essential for ensuring your cell-based or biochemical assays are performed with an accurate and known concentration of the test compound, fulfilling a key requirement for robust and reproducible science.[25][26]
Summary of Solubilization Methods
| Method | Mechanism | Advantages | Disadvantages | Best For |
| pH Adjustment | Ionization to phenolate salt | Simple, inexpensive, avoids organic solvents | May affect compound stability or assay performance | Biochemical assays tolerant of alkaline pH. |
| Co-solvents (DMSO) | Reduces solvent polarity | High solubilizing power for stock solutions | Potential for cell toxicity and precipitation upon dilution | Preparing high-concentration stocks for in vitro use.[9] |
| Surfactants | Micellar encapsulation | Effective at low concentrations | High potential for assay interference and cell toxicity | In vitro biochemical assays where interference is ruled out. |
| Cyclodextrins | Inclusion complex formation | Low toxicity, suitable for in vivo use, improves stability | Higher cost, requires optimization of complexation time | Cell-based assays, animal studies, sensitive biochemical assays.[21][] |
References
-
Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Huang, C. P., et al. (1998). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of Chemical & Engineering Data, 43(3), 365-368. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. Retrieved January 13, 2026, from [Link]
-
Garg, A., et al. (2016). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics, 2016, 8368936. [Link]
-
Daniela, J. (2024). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Formulation Science & Bioavailability, 8, 216. [Link]
-
Garg, A., et al. (2016). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmaceutics, 2016, 8368936. [Link]
-
Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(5), 615. [Link]
-
Solubility and pH of phenol. (n.d.). Chemguide. Retrieved January 13, 2026, from [Link]
-
How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved January 13, 2026, from [Link]
-
[1,1'-biphenyl]-2,3'-diol. (n.d.). ChemBK. Retrieved January 13, 2026, from [Link]
-
Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. (2023). MDPI. Retrieved January 13, 2026, from [Link]
-
How do I make a stock solution of a substance in DMSO? (2016). ResearchGate. Retrieved January 13, 2026, from [Link]
-
DMSO stock preparation. (2021). Protocols.io. Retrieved January 13, 2026, from [Link]
-
Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. (1998). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Zhang, Q. W., et al. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food Science and Technology, 55(10), 3875–3885. [Link]
-
How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). LifeTein. Retrieved January 13, 2026, from [Link]
-
Optimization of Phenolic Compounds Extraction and Antioxidant Activity from Inonotus hispidus Using Ultrasound-Assisted Extraction Technology. (2023). MDPI. Retrieved January 13, 2026, from [Link]
-
Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 093-104. [Link]
-
Oz, M., et al. (2004). The solubilizing detergents, Tween 80 and Triton X-100 non-competitively inhibit alpha 7-nicotinic acetylcholine receptor function in Xenopus oocytes. Journal of Neuroscience Methods, 137(2), 167-73. [Link]
-
Biphenyl. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Detergents: Triton X-100, Tween-20, and More: Type Chemicals. (2021). Scribd. Retrieved January 13, 2026, from [Link]
-
Chae, P. S., et al. (2010). Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization. Journal of the American Chemical Society, 132(47), 16750–16752. [Link]
-
How to enhance drug solubility for in vitro assays? (2014). ResearchGate. Retrieved January 13, 2026, from [Link]
-
This compound. (n.d.). NIH 3D. Retrieved January 13, 2026, from [Link]
-
This compound (C12H10O2). (n.d.). PubChemLite. Retrieved January 13, 2026, from [Link]
-
Acree, W. E., & Abraham, M. H. (2001). Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. Canadian Journal of Chemistry, 79(9), 1466-1476. [Link]
-
(1,1'-Biphenyl)-2,3'-diol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Li, Y., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 12(7), 2943–2964. [Link]
-
Quality over quantity: drug discovery automation in 2026. (2026). Drug Target Review. Retrieved January 13, 2026, from [Link]
-
This compound (CHEBI:16205). (n.d.). EMBL-EBI. Retrieved January 13, 2026, from [Link]
-
2,3-Dihydroxybiphenyl. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
-
Design and Validate a GMP Cell Based Assay. (n.d.). Marin Biologic Laboratories. Retrieved January 13, 2026, from [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. (2012). Journal of Saudi Chemical Society, 16(4), 453-477. [Link]
-
Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. Retrieved January 13, 2026, from [Link]
-
Chemical Properties of Biphenyl (CAS 92-52-4). (n.d.). Cheméo. Retrieved January 13, 2026, from [Link]
Sources
- 1. Biphenyl - Wikipedia [en.wikipedia.org]
- 2. NIH 3D [3d.nih.gov]
- 3. This compound (CHEBI:16205) [ebi.ac.uk]
- 4. issr.edu.kh [issr.edu.kh]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. [1,1'-biphenyl]-2,3'-diol CAS#: 31835-45-7 [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (1,1'-Biphenyl)-2,3'-diol | C12H10O2 | CID 33665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. lifetein.com [lifetein.com]
- 15. medchemexpress.cn [medchemexpress.cn]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. The solubilizing detergents, Tween 80 and Triton X-100 non-competitively inhibit alpha 7-nicotinic acetylcholine receptor function in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 21. alzet.com [alzet.com]
- 22. hilarispublisher.com [hilarispublisher.com]
- 23. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. touroscholar.touro.edu [touroscholar.touro.edu]
- 25. marinbio.com [marinbio.com]
- 26. multispaninc.com [multispaninc.com]
Stability and degradation of Biphenyl-2,3-diol under experimental conditions
Welcome to the technical support center for Biphenyl-2,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a catechol-containing biphenyl, this compound possesses a unique chemical structure that, while valuable for various applications, also presents specific stability challenges. This document will equip you with the knowledge to anticipate and address these challenges, ensuring the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has turned a yellow/brown color. What is happening and is it still usable?
A color change in your this compound solution, particularly to yellow or brown, is a strong indicator of oxidative degradation. The catechol moiety (the two adjacent hydroxyl groups) is highly susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal ions. This process leads to the formation of highly colored quinone and semiquinone species, which can further polymerize.
Recommendation: It is strongly advised not to use a discolored solution for quantitative experiments or in sensitive biological assays. The presence of degradation products can lead to inaccurate results and potential off-target effects. For non-critical applications, the usability would need to be assessed on a case-by-case basis, but it is generally best to prepare a fresh solution.
Q2: I am observing peak tailing and broadening for this compound in my reverse-phase HPLC analysis. What are the likely causes and how can I fix this?
Peak tailing and broadening are common issues when analyzing phenolic compounds like this compound by HPLC. The primary causes are typically:
-
Silanol Interactions: The free silanol groups on the surface of silica-based columns can interact with the hydroxyl groups of this compound, leading to peak tailing.
-
Mobile Phase pH: If the pH of the mobile phase is close to the pKa of the phenolic hydroxyl groups, partial ionization can occur, resulting in peak distortion.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
Troubleshooting Steps:
-
Lower the Mobile Phase pH: Add a small amount of an acidic modifier, such as 0.1% formic acid or acetic acid, to the aqueous component of your mobile phase. This will suppress the ionization of the phenolic hydroxyl groups and minimize interactions with silanols.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 or a phenyl-hexyl column. Biphenyl-phased columns can also offer unique selectivity for aromatic compounds and may improve peak shape.[1]
-
Optimize Sample Concentration and Injection Volume: Reduce the concentration of your sample or the injection volume to avoid overloading the column.
-
Check for System Contamination: Ensure your HPLC system, including the injector and tubing, is free from contaminants that could interact with your analyte.
Q3: What are the optimal storage conditions for this compound, both as a solid and in solution?
To ensure the long-term stability of this compound, it is crucial to minimize its exposure to factors that promote degradation.
| Form | Recommended Storage Conditions | Rationale |
| Solid | Store at 2-8°C in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). | Protects from light, moisture, and atmospheric oxygen, which can initiate oxidation. Low temperature slows down potential degradation reactions. |
| Solution | Prepare solutions fresh whenever possible. If short-term storage is necessary, store at 2-8°C in a tightly sealed, amber vial, and consider purging the headspace with an inert gas. For longer-term storage, flash-freeze aliquots in an appropriate solvent and store at -20°C or -80°C. | Minimizes exposure to light and oxygen. Freezing slows down degradation kinetics. Avoid repeated freeze-thaw cycles. |
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered during the handling and analysis of this compound.
| Observed Issue | Potential Cause(s) | Recommended Actions & Explanations |
| Inconsistent results in biological assays. | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. If using frozen stocks, use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. Confirm the purity of the compound by HPLC-UV before use. |
| Appearance of new peaks in HPLC chromatogram over time. | Degradation of the sample. | This indicates the formation of degradation products. Refer to the "Forced Degradation and Potential Degradants" section below to tentatively identify the nature of the degradants based on their retention times. Re-evaluate your sample preparation and storage procedures. |
| Loss of compound in solution over time, even when stored in the dark at 4°C. | Oxidation by dissolved oxygen or reaction with the solvent. | Degas your solvents before preparing solutions. Consider using HPLC-grade solvents to minimize reactive impurities. For aqueous solutions, ensure the pH is slightly acidic (e.g., pH 3-5) to enhance stability.[2] |
| Precipitation of the compound in aqueous buffers. | Poor aqueous solubility. | This compound has limited water solubility. Consider using a co-solvent such as DMSO or ethanol in your buffer, ensuring the final concentration of the organic solvent is compatible with your experimental system. |
Forced Degradation and Potential Degradants
Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing stability-indicating analytical methods.[3] this compound, due to its catechol structure, is susceptible to degradation under several stress conditions.
Degradation Pathways
The primary degradation pathway for this compound is oxidation. Other potential pathways include photodegradation.
Caption: Oxidative degradation pathway of this compound.
Expected Degradation Products
Based on the chemistry of catechols and related phenolic compounds, the following degradation products may be observed under forced degradation conditions:
| Stress Condition | Potential Degradation Products |
| Oxidative (e.g., H₂O₂) | Ortho-quinone derivatives, hydroxylated biphenyls, ring-opened products such as 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, and subsequently benzoic acid.[4][5] |
| Acidic/Basic Hydrolysis | Generally stable to hydrolysis, but extreme pH conditions, especially alkaline, can accelerate oxidation.[6] |
| Photolytic (UV/Vis light) | Similar to oxidative degradation, leading to quinone formation and potential polymerization.[7] |
| Thermal | Degradation is expected at elevated temperatures, likely through oxidation and potentially cleavage of the biphenyl bond at very high temperatures. |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
This protocol outlines the best practices for preparing and handling stock solutions to maintain their stability.
Materials:
-
This compound (solid)
-
Anhydrous, HPLC-grade Dimethyl Sulfoxide (DMSO) or Ethanol
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with Teflon-lined caps
-
Calibrated balance and volumetric glassware
Procedure:
-
Weighing: Weigh the desired amount of this compound in a clean, dry weighing boat. Perform this step promptly to minimize exposure to air and light.
-
Dissolution: Transfer the solid to an appropriate amber glass vial. Add the desired volume of anhydrous DMSO or ethanol to achieve the target concentration.
-
Inert Atmosphere: Gently flush the headspace of the vial with a stream of inert gas for 10-15 seconds.
-
Sealing: Immediately cap the vial tightly.
-
Mixing: Vortex or sonicate the vial until the solid is completely dissolved.
-
Storage: For immediate use, keep the solution on ice and protected from light. For short-term storage (up to 24 hours), store at 2-8°C. For long-term storage, prepare single-use aliquots, flush with inert gas, and store at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for a reverse-phase HPLC method capable of separating this compound from its potential degradation products. Method optimization may be required based on your specific instrumentation and degradation products.
Instrumentation and Columns:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 or Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
Chromatographic Conditions:
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or scan for optimal wavelength with PDA) |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Sample Preparation:
-
Dilute the this compound sample in the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B) to a suitable concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Caption: General workflow for HPLC analysis of this compound.
References
- Criegee, R. (1931). A new method for the cleavage of glycols. Berichte der deutschen chemischen Gesellschaft (A and B Series), 64(2), 260-266.
- Hoffmann, E. H., et al. (2018). Aqueous-phase oxidation of substituted catechols: A kinetic and mechanistic study. Atmospheric Chemistry and Physics, 18(1), 27-44.
- BenchChem Technical Support Team. (2023). Technical Support Center: HPLC Analysis of Phenolic Compounds. BenchChem.
- ACS Publications. (2021).
- National Center for Biotechnology Information. (2021).
- UKnowledge. (2015).
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.
- Scion Instruments. HPLC Troubleshooting Guide.
- MilliporeSigma/Supelco. (2017).
- Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting.
- Hegde, S. (2021). Validated Stability-Indicating HPLC Method for the Determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and Its Degradation Products. Journal of Pharmaceutical and Biomedical Analysis.
- Royal Society of Chemistry. (2021). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties. Chemical Science.
- Pharmaceutical Technology. (2023).
- ResearchGate. (2019).
- Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 4,4'-Dihydroxybiphenyl Detection.
- Lee, J. et al. (2001). Influence of Temperature and pH on the Stability of Dimethoxy Biphenyl Monocarboxylate HCl Solutions. Archives of Pharmacal Research.
- ResearchGate. (2018).
- Slideshare. (2016). Biodegradation of phenolic compounds- (Scavenging the Phenols).
- Pharmaguideline. (2023).
- MedCrave online. (2016).
- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.
- SciSpace. (2014).
- Taylor & Francis Online. (2025).
- Margesin, R., & Schinner, F. (2004). Degradation of phenol and toxicity of phenolic compounds: a comparison of cold-tolerant Arthrobacter sp. and mesophilic Pseudomonas putida. Extremophiles.
- International Journal of Trend in Scientific Research and Development. (2021).
- National Institutes of Health. This compound.
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Racine, P. (1981). Influence of pH and light on the stability of some antioxidants.
- Chinnian, D., & Asker, A. F. (1996). Photostability profiles of minoxidil solutions. PDA journal of pharmaceutical science and technology.
- National Institutes of Health. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. PubMed Central.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of agricultural and food chemistry.
- National Center for Biotechnology Inform
Sources
- 1. hplc.eu [hplc.eu]
- 2. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Biphenyl-2,3-diol and its Isomers
Welcome to the technical support center dedicated to the chromatographic separation of biphenyl-2,3-diol and its positional and structural isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The separation of these closely related aromatic diols presents a significant analytical challenge due to their similar physicochemical properties.[1] This resource offers practical, field-proven insights to help you achieve robust and reproducible HPLC separations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC analysis of this compound and its isomers, providing a systematic approach to problem-solving.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Symptoms:
-
Peaks for this compound and its isomers (e.g., biphenyl-2,5-diol, biphenyl-3,4-diol) are not baseline-separated.
-
A single, broad peak is observed where multiple isomers are expected.
Root Cause Analysis and Solutions:
The primary challenge in separating positional isomers lies in their subtle differences in polarity and hydrophobicity.[2][3] Standard C18 columns may not provide sufficient selectivity.
dot
Caption: Workflow for troubleshooting poor isomer resolution.
Step-by-Step Solutions:
-
Re-evaluate Your Stationary Phase: Standard C18 columns rely primarily on hydrophobic interactions.[4] For aromatic isomers, stationary phases that offer alternative separation mechanisms are often more effective.[1][5]
-
Recommendation: Employ a column with a phenyl-based stationary phase, such as Phenyl-Hexyl or Biphenyl.[6][7][8] These phases provide π-π interactions between the phenyl rings of the stationary phase and the biphenyl system of the analytes, which can significantly enhance selectivity for positional isomers.[3][9] Biphenyl phases, in particular, offer a higher degree of aromatic selectivity and can be a powerful tool for this separation.[5][10]
-
-
Optimize the Organic Modifier: The choice of organic solvent in your mobile phase can dramatically alter selectivity, especially with phenyl-based columns.[5][10]
-
Causality: Acetonitrile can engage in π-π interactions with the stationary phase, which may compete with the analyte-stationary phase interactions.[1][9] Methanol does not exhibit this competing effect to the same extent, often leading to enhanced retention and selectivity for aromatic compounds on phenyl phases.[5][9][10]
-
Recommendation: Conduct a comparative study using methanol and acetonitrile as the organic modifier in your mobile phase.
-
-
Control the Mobile Phase pH: Biphenyl diols are phenolic compounds and, therefore, are weakly acidic. The ionization state of the hydroxyl groups can significantly impact retention and peak shape.
-
Recommendation: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to your mobile phase to suppress the ionization of the phenolic hydroxyl groups.[11] This will result in a more consistent and reproducible retention time and improved peak shape. A mobile phase pH of 2-4 is generally a good starting point for acidic analytes.[11][12]
-
-
Fine-Tune the Gradient: A shallow gradient can improve the separation of closely eluting peaks.
-
Recommendation: After an initial scouting gradient to determine the approximate elution time, implement a shallower gradient around the elution window of your target isomers. This increases the separation time between the peaks, allowing for better resolution.[13]
-
| Parameter | Recommendation for Biphenyl Diol Isomers | Rationale |
| Stationary Phase | Biphenyl or Phenyl-Hexyl | Enhances π-π interactions, improving selectivity for aromatic isomers.[6][8][11] |
| Organic Modifier | Methanol | Often provides better selectivity with phenyl-based columns compared to acetonitrile.[5][10] |
| Mobile Phase pH | Acidic (e.g., with 0.1% Formic Acid) | Suppresses ionization of phenolic groups, leading to better retention and peak shape.[11] |
| Column Temperature | 30-40 °C (start) | Can influence selectivity; should be optimized.[14] |
| Flow Rate | 0.8 - 1.2 mL/min (for 4.6 mm ID) | Lower flow rates can improve resolution but increase run time.[14] |
Problem 2: Excessive Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Asymmetry factor (As) is significantly greater than 1.2.[15]
Root Cause Analysis and Solutions:
Peak tailing for polar, ionizable compounds like biphenyl diols is often caused by secondary interactions with the stationary phase.[15][16]
dot
Caption: Troubleshooting workflow for peak tailing.
Step-by-Step Solutions:
-
Suppress Silanol Interactions: Residual silanol groups on the silica surface of the stationary phase are acidic and can interact strongly with the polar hydroxyl groups of the biphenyl diols, leading to peak tailing.[16]
-
Recommendation: Operate at a lower mobile phase pH (e.g., pH ≤ 3) by adding an acid like formic or phosphoric acid.[15][16] This protonates the silanol groups, minimizing these unwanted secondary interactions.
-
Alternative: Use a column with a highly deactivated, end-capped, high-purity silica stationary phase. Modern columns have a much lower concentration of active silanol sites.[15][16]
-
-
Address Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including tailing.[11][12]
-
Recommendation: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample, and inject the smallest possible volume.
-
-
Prevent Column Contamination and Bed Deformation: Accumulation of sample matrix components on the column inlet frit or a void in the packed bed can lead to poor peak shape.[15][17]
Frequently Asked Questions (FAQs)
Q1: Why is separating this compound from its isomers so difficult? A1: Biphenyl diol isomers, particularly positional isomers, have very similar structures, polarities, and hydrophobicities.[1] This results in very similar retention times on standard reversed-phase columns like C18, making their separation challenging.[1] Effective separation requires a stationary phase that can exploit more subtle differences between the isomers, such as π-π interactions.[3][6]
Q2: I'm using a Biphenyl column but my resolution is still poor. What should I try next? A2: If you are already using an appropriate column, the next most impactful parameter to adjust is the mobile phase composition. As detailed in the troubleshooting guide, switch your organic modifier from acetonitrile to methanol (or vice versa).[5][10] Methanol can enhance the π-π interactions with the biphenyl stationary phase, which could be the key to resolving your isomers.[1][5] Also, ensure your mobile phase is acidified to suppress silanol interactions and analyte ionization.[11]
Q3: Can temperature be used to optimize the separation? A3: Yes, column temperature can influence selectivity.[14] Changing the temperature affects the thermodynamics of the analyte-stationary phase interactions.[13] Typically, starting at a moderate temperature like 30-40°C is recommended. You can then experiment with increasing or decreasing the temperature in small increments (e.g., 5°C) to see if it improves resolution. Higher temperatures generally decrease retention times and can improve peak efficiency, but may not always improve the resolution of critical pairs.[14]
Q4: Is a gradient or isocratic elution better for separating these isomers? A4: A gradient elution is generally recommended for method development as it allows for the elution of a wider range of compounds and can help in determining the optimal mobile phase composition. Once the ideal solvent strength for separation is identified, if the isomers elute closely together, a fine-tuned, shallow gradient or an optimized isocratic method can be employed for routine analysis.[1]
Q5: My this compound might exist as atropisomers. How does this affect the separation? A5: Atropisomers are stereoisomers that result from hindered rotation around a single bond. If your biphenyl diol is substituted in a way that creates stable atropisomers, you will need a chiral stationary phase (CSP) to separate them.[1][18] Standard reversed-phase columns will not separate these enantiomers. The separation of atropisomers can also be temperature-sensitive, as higher temperatures might lead to on-column interconversion.[1] Chiral separations often require significant empirical method development, screening various chiral columns and mobile phases.[18][19]
References
- SIELC Technologies. (n.d.). Separation of Biphenyl-2,5-diol on Newcrom R1 HPLC column.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
- BenchChem. (2025). Technical Support Center: Enhancing Biphenyl Isomer Resolution in HPLC.
- Guedes, J. V., et al. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. PMC - NIH.
- MicroSolv. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- (n.d.). HPLC Troubleshooting Guide.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?
- Chromtech. (n.d.). Chromatography Products.
- Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
- Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- Alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- MicroSolv. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS.
- Thermo Fisher Scientific. (n.d.). Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection.
- Research Journal of Pharmacy and Technology. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
- Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds.
- LCGC International. (2015). Choosing the Right HPLC Stationary Phase.
- BenchChem. (2025). Technical Support Center: Enhancing Resolution of Bisphenol P (BPP) Isomers.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl.
- Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
- (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen.
- AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution.
- Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
- Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC.
- BenchChem. (2025). Method development for the HPLC analysis of biphenyltetrols.
- Sigma-Aldrich. (n.d.). Ascentis® Express Biphenyl UHPLC and HPLC Columns.
- LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 3. welch-us.com [welch-us.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. chromtech.net.au [chromtech.net.au]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. phx.phenomenex.com [phx.phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Troubleshooting low signal intensity in MS analysis of Biphenyl-2,3-diol
Technical Support Center: MS Analysis of Biphenyl-2,3-diol
Welcome to the technical support center for the mass spectrometry (MS) analysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, particularly low signal intensity, encountered during experimental workflows. The following question-and-answer format provides in-depth, field-proven insights to ensure the scientific integrity and success of your analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing consistently low signal intensity for this compound in my LC-MS analysis. What are the primary factors I should investigate?
Low signal intensity for this compound (C₁₂H₁₀O₂, MW: 186.21 g/mol ) can stem from several factors, ranging from sample preparation to instrument settings.[1][2][3] A systematic approach to troubleshooting is crucial for identifying the root cause. The primary areas to investigate are:
-
Ionization Efficiency: The choice of ionization technique and the optimization of its parameters are critical for efficiently generating ions from your analyte.
-
Sample Preparation and Matrix Effects: The cleanliness of your sample and the presence of co-eluting compounds can significantly suppress the ionization of this compound.[4][5][6]
-
Analyte Stability and Chemistry: The inherent chemical properties of this compound, including its potential for adduct formation and in-source fragmentation, can influence the observed signal.
-
LC and MS Method Parameters: Suboptimal chromatographic conditions or mass spectrometer settings can lead to poor peak shape, inefficient ion transmission, and consequently, low signal intensity.
The following sections will delve into each of these areas with specific troubleshooting steps.
Q2: How do I determine the optimal ionization mode (ESI vs. APCI) for this compound?
The selection between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is a critical first step in method development.[7]
Theoretical Considerations:
-
ESI: Generally favored for polar and ionizable compounds.[7] Given the two hydroxyl groups, this compound possesses some polarity, making ESI a viable option.
-
APCI: Typically more effective for less polar, more volatile, and thermally stable compounds of lower molecular weight.[8] Biphenyls are often analyzed by APCI due to their aromatic nature.[8][9]
Experimental Protocol for Ionization Mode Selection:
A direct infusion analysis is the most effective way to determine the best ionization mode for your specific instrument and conditions.
-
Prepare a Standard Solution: Create a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Infusion Setup: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Mode and Polarity Screening:
-
Acquire data in both positive and negative ion modes for both ESI and APCI.
-
For ESI, test mobile phase modifiers such as 0.1% formic acid (positive mode) and 0.1% ammonium hydroxide or 5 mM ammonium acetate (negative mode) to facilitate ion formation.
-
Monitor for the deprotonated molecule [M-H]⁻ (m/z 185.06) in negative mode and the protonated molecule [M+H]⁺ (m/z 187.07) or common adducts in positive mode.[1][10]
-
-
Parameter Optimization: For the mode that yields the highest intensity, perform a basic optimization of key source parameters such as capillary voltage, gas flows, and temperatures.[7][11]
Expected Outcome & Rationale:
This compound, being a catechol-like structure, is likely to ionize well in negative ESI mode to form the [M-H]⁻ ion due to the acidity of the phenolic hydroxyl groups.[1] However, APCI could also be effective, particularly if the compound exhibits good thermal stability.[8] Your experimental results will provide the definitive answer for your system.
Q3: My signal for this compound is still low even after selecting the optimal ionization mode. Could matrix effects be the culprit, and how can I mitigate them?
Yes, matrix effects are a very common cause of low signal intensity, particularly ion suppression.[4][5][12] This occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest.[5][6][12]
Identifying Matrix Effects:
A post-column infusion experiment is a definitive way to visualize regions of ion suppression in your chromatogram.
Caption: Workflow for a post-column infusion experiment to detect matrix effects.
Protocol for Mitigating Matrix Effects:
-
Improve Chromatographic Separation:
-
Rationale: The goal is to chromatographically separate this compound from interfering matrix components.
-
Action: Modify your LC gradient to be shallower, potentially increasing the run time. Experiment with different stationary phases; a biphenyl column can offer alternative selectivity for aromatic compounds compared to a standard C18 column.[13]
-
-
Enhance Sample Preparation:
| Sample Preparation Technique | Principle | Suitability for this compound |
| Protein Precipitation (PPT) | Proteins are crashed out using an organic solvent (e.g., acetonitrile). | Fast but non-selective; often leaves phospholipids and other interferences.[13][14] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between two immiscible liquids based on its solubility. | Can be effective. This compound will have moderate polarity; choose an appropriate extraction solvent like ethyl acetate or methyl tert-butyl ether. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly effective and provides the cleanest extracts.[13] A reversed-phase (C18) or mixed-mode sorbent would be suitable. |
Q4: I am seeing multiple peaks in my mass spectrum that could be related to this compound, but none are the expected [M-H]⁻ or [M+H]⁺. What could these be?
This is likely due to adduct formation or in-source fragmentation.
Adduct Formation:
In ESI, ions can associate with cations present in the mobile phase or from contaminants.[16] This is especially common in positive ion mode.
-
Rationale: The presence of sodium (Na⁺), potassium (K⁺), or ammonium (NH₄⁺) ions can lead to the formation of adducts. These can originate from glassware, solvents, or mobile phase additives.[17]
-
Troubleshooting:
-
Look for ions corresponding to [M+Na]⁺ (m/z 209.06), [M+K]⁺ (m/z 225.03), and [M+NH₄]⁺ (m/z 204.10).[10]
-
Use high-purity, LC-MS grade solvents and additives.[18]
-
If sodium or potassium adducts are problematic, try adding a small amount of ammonium formate or acetate to the mobile phase to promote the formation of the ammonium adduct, which can sometimes be more consistent.[19]
-
In-Source Fragmentation:
If the ion source settings are too harsh, the this compound molecule can fragment before it reaches the mass analyzer.[20]
-
Rationale: The energy applied in the ion source (e.g., high temperatures or voltages) can cause fragmentation. For a dihydroxybiphenyl, a common fragmentation pathway is the loss of water (H₂O).[21]
-
Troubleshooting:
-
Look for a peak at [M+H-H₂O]⁺ (m/z 169.07) in positive mode or [M-H-H₂O]⁻ in negative mode.
-
Systematically reduce the ion source temperature and fragmentor/cone voltage to find a balance between efficient desolvation and minimal fragmentation.[7]
-
Caption: A logical workflow for troubleshooting low signal intensity.
Q5: What are the recommended starting parameters for an LC-MS method for this compound?
While optimal parameters are instrument-dependent, the following table provides a robust starting point for method development.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| LC Column | C18 or Biphenyl, 2.1 x 50 mm, <3 µm | Biphenyl phase offers π-π interactions beneficial for aromatic analytes.[13] Shorter columns with smaller particles are suitable for high-throughput analysis. |
| Mobile Phase A | Water + 0.1% Formic Acid (Pos Mode) or 5 mM Ammonium Acetate (Neg Mode) | Formic acid promotes protonation.[22] Ammonium acetate provides a source of acetate for deprotonation and helps maintain a stable pH.[22] |
| Mobile Phase B | Acetonitrile or Methanol + modifier | Acetonitrile often provides better peak shape for aromatic compounds. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard analytical flow rate compatible with 2.1 mm ID columns. |
| Gradient | 5% B to 95% B over 5-10 minutes | A generic gradient to start; adjust based on retention time and resolution from matrix components. |
| Injection Volume | 1 - 5 µL | Keep injection volumes low initially to minimize column overload and matrix effects. |
| Ion Source | ESI (Negative Mode) | Based on the acidic nature of the hydroxyl groups, negative mode is often more sensitive for phenolic compounds.[1] |
| Capillary Voltage | 2500 - 3500 V | Optimize for stable spray and maximum intensity. |
| Drying Gas Temp. | 250 - 350 °C | Must be high enough for efficient desolvation but low enough to prevent thermal degradation.[23] |
| Drying Gas Flow | 8 - 12 L/min | Assists in desolvation; higher flow can sometimes improve sensitivity.[23] |
| Nebulizer Pressure | 30 - 50 psi | Critical for forming a fine aerosol; optimize based on manufacturer recommendations. |
Final Check: Always ensure your mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines.[3] A poorly calibrated instrument will inherently produce low-quality data, including low signal intensity.[24]
References
-
Providion. How do I identify contamination in my LC-MS system and what should I do? [Link]
-
CIGS. Common LC/MS Contaminants. [Link]
-
University of California, Riverside. Notes on Troubleshooting LC/MS Contamination. [Link]
-
ResearchGate. Any suggestions for very low intensity in LC/MS/MS? [Link]
-
National Center for Biotechnology Information. This compound | C12H10O2. PubChem. [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Shimadzu Scientific Instruments. Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
National Center for Biotechnology Information. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. [Link]
-
ResearchGate. What is the solution to the low intensity problem of lc-ms/ms?? [Link]
-
National Institute of Standards and Technology. [1,1'-Biphenyl]-3,3'-diol. NIST WebBook. [Link]
-
LCGC International. Tips for Optimizing Key Parameters in LC–MS. [Link]
-
MDPI. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
-
Chemical Journal of Chinese Universities. Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. [Link]
-
Shimadzu Corporation. LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. [Link]
-
New Objective, Inc. Optimization of ESI at Capillary LC Flow Rates for Efficient Quantitative Biomarker Analysis. [Link]
-
ResearchGate. An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry. [Link]
-
G-M-I, Inc. Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Spectroscopy Online. Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. [Link]
-
NorthEast BioLab. What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
-
National Center for Biotechnology Information. Assessment of matrix effect in quantitative LC-MS bioanalysis. [Link]
-
American Association for Clinical Chemistry. LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]
-
Agilent Technologies. ESI vs APCI. Which ionization should I choose for my application? YouTube. [Link]
-
CORE. Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. [Link]
-
National Center for Biotechnology Information. 3,3',5,5'-Tetrakis(1,1-dimethylethyl)(1,1'-biphenyl)-2,2'-diol | C28H42O2. PubChem. [Link]
-
Agilent. Sample Preparation. [Link]
-
National Institute of Standards and Technology. [1,1'-Biphenyl]-2,2'-diol. NIST WebBook. [Link]
-
PubChemLite. This compound (C12H10O2). [Link]
-
ResearchGate. Choosing between Atmospheric Pressure Chemical Ionization and Electrospray Ionization Interfaces for the HPLC/MS Analysis of Pesticides. [Link]
-
ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. [Link]
-
PubMed. Ion-molecule adduct formation in tandem mass spectrometry. [Link]
-
Agilent. SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]
-
LCGC International. Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). [Link]
-
University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
CORE. Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
-
University of Wisconsin-Madison. Mass Spectrometry: Fragmentation. [Link]
-
PubMed. Efficiency of ESI and APCI Ionization Sources in LC-MS/MS Systems for Analysis of 22 Pesticide Residues in Food Matrix. [Link]
-
Waters Corporation. Fundamentals of MS (2 of 7) - Adduct Ions. YouTube. [Link]
-
ResearchGate. What are the molecular determinants for formation of adducts in electrospray mass spectrometry? [Link]
- Google Patents.
-
National Center for Biotechnology Information. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. [Link]
-
MDPI. The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. [1,1'-Biphenyl]-3,3'-diol [webbook.nist.gov]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. nebiolab.com [nebiolab.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. PubChemLite - this compound (C12H10O2) [pubchemlite.lcsb.uni.lu]
- 11. lcms.cz [lcms.cz]
- 12. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. myadlm.org [myadlm.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. agilent.com [agilent.com]
- 16. acdlabs.com [acdlabs.com]
- 17. researchgate.net [researchgate.net]
- 18. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 19. youtube.com [youtube.com]
- 20. ssi.shimadzu.com [ssi.shimadzu.com]
- 21. files01.core.ac.uk [files01.core.ac.uk]
- 22. mdpi.com [mdpi.com]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. zefsci.com [zefsci.com]
Preventing oxidation of Biphenyl-2,3-diol during storage and handling
Welcome to the technical support center for Biphenyl-2,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stable handling and storage of this versatile yet sensitive compound. Here, we move beyond simple instructions to explain the underlying chemical principles, ensuring your experiments are built on a foundation of scientific integrity.
The Challenge: Understanding the Inherent Instability of this compound
This compound, a member of the catechol family, is a valuable building block in synthetic chemistry.[1][2][3] However, its utility is matched by its susceptibility to degradation. The core of the problem lies in its catechol moiety—a 1,2-dihydroxybenzene ring system. This structure is highly prone to oxidation, a process that can be initiated by atmospheric oxygen and accelerated by factors like light, elevated pH, and the presence of trace metal ions.[4][5]
Oxidation converts the diol into highly colored o-quinone species, which can subsequently polymerize. This degradation not only changes the physical appearance of your sample (e.g., from a white solid to a yellow or brown mixture) but, more critically, it compromises sample purity, alters reactivity, and can lead to inconsistent and unreliable experimental results.[4] This guide provides a comprehensive framework for mitigating these risks.
Visualizing the Oxidation Pathway
The following diagram illustrates the fundamental oxidation process that transforms this compound into its corresponding quinone, the primary cause of sample degradation and color change.
Caption: Oxidation of this compound to colored quinone products.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the storage and handling of this compound in a direct question-and-answer format.
Q1: My solid this compound, which was initially a white powder, has developed a yellow or brownish tint. What happened and can I still use it?
A1: This color change is a classic indicator of oxidation. The outer layers of the solid have reacted with atmospheric oxygen to form colored quinone products. The extent of degradation depends on how long and under what conditions it was exposed.
-
Causality: The catechol structure is electron-rich and readily donates electrons to oxidants like oxygen. This process is often initiated on the crystal surface where exposure is greatest.
-
Immediate Action: Before use, assess the purity of the material. A simple check by Thin Layer Chromatography (TLC) against a known pure standard (if available) or a more quantitative analysis by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[6][7]
-
Recommendation: If the discoloration is minor and confined to the surface, you may be able to purify the bulk material by recrystallization. However, for applications requiring high purity, using a fresh, unopened vial is the safest option. To prevent this, always store solid this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a cool, dark place.
Q2: I dissolved this compound in a solvent (e.g., Methanol, DMSO, Acetone), and the initially colorless solution turned yellow/pink/brown within minutes to hours. Why is this happening so quickly?
A2: Oxidation is significantly accelerated in solution compared to the solid state. Solvents not only dissolve atmospheric oxygen, bringing it into intimate contact with your compound, but they can also contain impurities that catalyze the reaction.
-
Causality: The rate of oxidation for catechols increases in solution and is highly pH-dependent, with faster degradation occurring at neutral to basic pH.[5][8] Many common lab solvents can absorb enough atmospheric oxygen to cause rapid degradation.
-
Troubleshooting Steps:
-
Solvent Quality: Are you using high-purity, anhydrous-grade solvents? Lower-grade solvents may contain metal impurities or peroxides that catalyze oxidation.
-
Atmosphere: Was the solution prepared and handled on an open bench? This directly exposes it to ~21% oxygen in the air.
-
pH: If using an aqueous or protic solvent system, what is the pH? Even unbuffered solutions can have a pH that promotes oxidation.
-
-
Solution: The most effective solution is to use deoxygenated solvents and handle the solution under an inert atmosphere.[9][10] Preparing fresh solutions immediately before use is a critical best practice.[4]
Q3: I'm seeing unexpected peaks in my HPLC/GC-MS analysis of a reaction mixture containing this compound. Could this be oxidation?
A3: Yes, this is a very likely cause. The oxidation of this compound does not stop at a single quinone product. It can lead to a variety of byproducts, including dimers, polymers, and other rearranged species, which will appear as extra peaks in your chromatogram.
-
Diagnostic Approach:
-
Run a control sample of your this compound starting material dissolved in the reaction solvent (without other reagents) and monitor it over the same time as your reaction. If new peaks appear, oxidation is the culprit.
-
Use a diode-array detector (DAD) in HPLC. Quinone-type structures have characteristic UV-Vis absorbance profiles at longer wavelengths compared to the parent diol, which can help in their identification.
-
-
Preventative Workflow: Implement rigorous air-free techniques for your reactions. This includes using Schlenk lines or a glovebox to handle the compound and ensuring all solvents and liquid reagents are thoroughly degassed before use.[10][11]
Frequently Asked Questions (FAQs)
Q: What is the absolute best way to store solid this compound for long-term stability?
A: For maximum long-term stability, solid this compound should be stored at -20°C or -80°C in a tightly sealed amber glass vial that has been backfilled with a dry, inert gas like argon or nitrogen.[4] The combination of low temperature, darkness, and an oxygen-free atmosphere addresses all the primary degradation drivers.
Q: Which solvent should I choose for my experiments?
A: The choice is experiment-dependent, but solvent polarity can influence oxidation rates.
-
Protic vs. Aprotic: Protic solvents (like methanol or ethanol) can sometimes facilitate oxidation pathways.[12][13] If compatible with your chemistry, consider using a polar aprotic solvent like anhydrous acetone or acetonitrile.
-
Aqueous Solutions: If you must use water, use deionized, degassed water and consider buffering the solution to a slightly acidic pH (pH < 6), as the rate of catechol oxidation is significantly reduced in acidic conditions.[5][14]
Q: Can I use an antioxidant to stabilize my this compound solution?
A: Yes, adding a chemical antioxidant is a viable strategy, particularly for stock solutions or during chromatography.
-
Mechanism: Antioxidants are compounds that are more readily oxidized than your compound of interest, thereby acting as sacrificial agents.
-
Recommended Options:
-
Ascorbic Acid (Vitamin C): Often used in aqueous solutions. It is effective at preventing the oxidation of catechol estrogens during chromatography.[15]
-
Butylated Hydroxytoluene (BHT): A common radical scavenger used in organic solvents.
-
-
Important Consideration: Ensure the chosen antioxidant does not interfere with your downstream application or reaction chemistry. Always run a control experiment.
| Antioxidant | Typical Use Case | Solvent Compatibility | Potential Issues |
| Ascorbic Acid | Aqueous solutions, HPLC mobile phases | Water, Methanol, Ethanol | Can alter pH; may be reactive in certain assays. |
| BHT | Organic stock solutions, reaction mixtures | Aprotic organic solvents (THF, Dioxane, Acetone) | Can be difficult to remove; may interfere with radical reactions. |
| Tocopherol (Vitamin E) | Lipid-based formulations | Non-polar organic solvents, oils | Less common for general lab use; primarily for formulations. |
Standard Operating Procedures (SOPs)
Adherence to standardized protocols is crucial for reproducibility. The following are detailed, step-by-step methodologies for essential handling techniques.
SOP 1: Solvent Degassing by Inert Gas Sparging
This is a common and effective method for removing dissolved oxygen from solvents.[9][16]
-
Setup: Assemble your solvent reservoir (e.g., a round-bottom flask or solvent bottle) with a septum-sealed cap.
-
Gas Inlet: Insert a long needle connected via tubing to a regulated source of inert gas (Nitrogen or Argon). Ensure the needle tip is positioned well below the solvent surface for maximum efficiency.[17]
-
Gas Outlet: Insert a second, shorter needle through the septum to act as a vent for the displaced oxygen.[17]
-
Sparging: Begin a gentle but steady flow of the inert gas, creating a continuous stream of bubbles through the solvent. A flow rate that causes vigorous bubbling without splashing the solvent is ideal.
-
Duration: For most applications, sparging for 20-30 minutes per liter of solvent is sufficient.[17] For highly sensitive reactions, longer times may be needed.
-
Storage: After degassing, remove the vent needle first, followed by the gas inlet needle. The solvent is now under a positive pressure of inert gas and should be used as soon as possible, as air will slowly redissolve.
SOP 2: Handling this compound Under an Inert Atmosphere
This procedure describes the use of balloons to create a temporary inert atmosphere, suitable for many teaching and research labs.[18][19]
-
Glassware Preparation: Ensure all glassware (reaction flask, stir bar, etc.) is thoroughly oven-dried or flame-dried to remove adsorbed water.
-
Assembly: Assemble the hot glassware and cap it with a rubber septum. Clamp it securely.
-
Inert Gas Flush: Prepare a balloon filled with nitrogen or argon. Attach a needle to the balloon. Insert this needle through the septum into the flask. Insert a second "exit" needle to allow air to escape.
-
Flushing: Allow the inert gas to flush the flask for approximately 5 minutes to displace all the air. Then, remove the exit needle. The balloon will keep a slight positive pressure of inert gas inside the flask.
-
Reagent Addition: Weigh the solid this compound rapidly and add it to the flask by briefly removing the septum. If possible, do this under a stream of inert gas. Re-seal the flask and purge again for a minute.
-
Solvent Transfer: Add your degassed solvent to the flask via a dry, gas-tight syringe.
Decision Workflow for Handling this compound
The following diagram provides a logical decision-making process for the storage and use of this compound.
Sources
- 1. NIH 3D [3d.nih.gov]
- 2. This compound (CHEBI:16205) [ebi.ac.uk]
- 3. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
- 10. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 11. What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results - Kintek Furnace [kintekfurnace.com]
- 12. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catechol oxidase - Wikipedia [en.wikipedia.org]
- 15. A new method for preventing oxidative decomposition of catechol estrogens during chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. youtube.com [youtube.com]
Minimizing side reactions in the synthesis of Biphenyl-2,3-diol derivatives
Technical Support Center: Synthesis of Biphenyl-2,3-diol Derivatives
A Guide to Minimizing Side Reactions and Optimizing Yields
Welcome to the technical support center for the synthesis of this compound derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the synthesis of this important structural motif. The following troubleshooting guides and frequently asked questions (FAQs) provide detailed, field-proven insights to help you navigate the complexities of your synthetic route.
Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction
The construction of the biphenyl backbone is most commonly achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is prone to several side reactions that can diminish yield and complicate purification.
Q1: I'm observing a significant amount of homocoupled byproduct from my boronic acid/ester. What is the cause and how can I prevent it?
This is the most common side reaction in Suzuki couplings. The formation of a symmetrical biaryl from the boronic acid starting material not only consumes your reagent but also creates a purification challenge due to its structural similarity to the desired product.
Core Causes & Mechanistic Insight:
The primary culprits behind homocoupling are dissolved oxygen and the presence of Pd(II) species in the reaction mixture.[1][2][3] Oxygen can promote the oxidative homocoupling of the boronic acid. Furthermore, if the active Pd(0) catalyst is oxidized to Pd(II) (or if a Pd(II) precatalyst is used without efficient reduction), it can mediate an alternative catalytic cycle leading to the undesired dimer.[4]
Troubleshooting Workflow & Solutions:
The following workflow provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Q2: My Suzuki coupling reaction has stalled or gives a low yield, even with minimal homocoupling. What should I investigate?
Low conversion can be traced back to several factors related to catalyst activity, reagent stability, and reaction conditions.
Potential Causes & Solutions:
-
Catalyst Inactivation: The active Pd(0) species can be sensitive.
-
Solution: Ensure you are using a reliable precatalyst. Modern Buchwald G3 or G4 precatalysts or PEPPSI-type catalysts are often more stable and efficient at generating the active LPd(0) species.[5]
-
-
Protodeboronation: The boronic acid can be hydrolyzed back to the parent arene, especially under harsh conditions.[5]
-
Poor Solubility: One of the reagents may not be sufficiently soluble in the chosen solvent system.
-
Ligand Choice: The ligand may not be optimal for your specific substrates.
-
Solution: For electron-rich aryl halides or challenging substrates, highly electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to promote the rate-limiting oxidative addition step.[5]
-
Table 1: Comparison of Common Palladium Catalysts & Ligands
| Catalyst/Ligand | Type | Key Advantages | Common Use Case |
| Pd(PPh₃)₄ | Pd(0) Source | Readily available, no pre-activation needed. | Simple, reactive aryl bromides/iodides. |
| Pd₂(dba)₃ | Pd(0) Source | Stable Pd(0) source, used with a ligand. | Versatile, used in combination with various phosphine ligands. |
| Pd(OAc)₂ | Pd(II) Precatalyst | Air-stable, economical. | Requires in situ reduction; can contribute to side reactions if inefficient.[1] |
| Buchwald Ligands | Bulky Phosphines | High activity for challenging substrates, promote fast reductive elimination. | Sterically hindered substrates, aryl chlorides, low catalyst loadings.[8] |
| N-Heterocyclic Carbenes (NHCs) | Ligand | Highly electron-donating, often more stable than phosphines. | Alternative to phosphines, particularly for specific substrate classes.[7] |
Section 2: Managing the Hydroxyl Groups - A Guide to Protection & Deprotection
The two phenolic hydroxyl groups on the this compound core are acidic and nucleophilic, which can interfere with the cross-coupling reaction. Proper management of these groups is critical for success.
Q3: Do I need to protect the hydroxyl groups before the Suzuki coupling?
In most cases, yes. The free hydroxyl groups are acidic enough to react with the strong bases typically used in Suzuki couplings. This can neutralize the base, altering the reaction pH and potentially interfering with the transmetalation step.[6] Furthermore, the phenoxide formed can coordinate to the palladium center, potentially inhibiting catalysis.
Expert Insight: Protecting the hydroxyl groups simplifies the reaction, prevents side reactions, and often leads to cleaner product profiles and higher yields. The added steps of protection and deprotection are a worthwhile trade-off for a more reliable and reproducible coupling reaction.
Q4: What is the best protecting group for the phenol moieties?
The ideal protecting group should be robust enough to withstand the basic and often heated conditions of the Suzuki reaction, yet be removable under conditions that do not degrade the final this compound product.[9]
Table 2: Protecting Group Selection Guide for Phenols in Cross-Coupling
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Advantages & Disadvantages |
| Methyl Ether | Me | MeI, Me₂SO₄ | BBr₃, HBr | Pro: Very stable. Con: Extremely harsh deprotection conditions can be incompatible with sensitive functional groups.[10] |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Pro: Stable to a wide range of conditions. Con: Not suitable if other reducible groups (alkenes, alkynes) are present. |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA | Acidic hydrolysis (e.g., HCl in THF) | Pro: Easy to install. Con: Can be unstable to Lewis acids and may participate in ortho-lithiation side reactions.[10] |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | TBAF, HF•Pyridine | Pro: Very stable to Suzuki conditions, easily removed with fluoride sources. Con: Can be bulky; may migrate under certain conditions. |
Recommendation: For most applications, silyl ethers like TBDMS offer an excellent balance of stability and mild deprotection, making them a first choice for protecting the diol functionality during a Suzuki coupling.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Protected Diol
This protocol is a generalized starting point. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the protected aryl halide (1.0 equiv.), the corresponding boronic acid or pinacol ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Degassing: Seal the flask and cycle between vacuum and argon (or nitrogen) 3-5 times to thoroughly remove oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O 10:1, or Dioxane/H₂O 10:1) via cannula or syringe. For particularly oxygen-sensitive reactions, sparging the solvent with argon for 15-30 minutes prior to addition is recommended.[1][2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the protected biphenyl derivative.
Protocol 2: TBDMS Deprotection of a this compound Derivative
-
Dissolution: Dissolve the purified, TBDMS-protected this compound derivative in anhydrous tetrahydrofuran (THF) in a plastic or Teflon vial (to avoid etching of glass by HF).
-
Deprotection: Cool the solution to 0 °C in an ice bath. Slowly add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1 equiv. per silyl group) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by TLC until all starting material is consumed.
-
Quenching & Extraction: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain the final this compound derivative.
References
- BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem Tech Support.
- ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.
- ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
- National Institutes of Health. (n.d.).
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. r/chemhelp.
- Wikipedia. (n.d.). Protecting group.
- ResearchGate. (2025). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant.
- Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?.
- Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
- Wikipedia. (n.d.). Suzuki reaction.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide for Researchers: Biphenyl-2,3-diol vs. Biphenyl-3,4-diol as Enzyme Substrates
For researchers in enzymology, drug development, and bioremediation, understanding the nuances of enzyme-substrate interactions is paramount. This guide provides an in-depth technical comparison of two isomeric substrates, biphenyl-2,3-diol and biphenyl-3,4-diol, focusing on their roles in enzymatic pathways, particularly the well-studied bacterial biphenyl degradation pathway. We will explore the enzymatic preference for these substrates, supported by kinetic data, and provide detailed experimental protocols for their evaluation.
Introduction: The Central Role of Dihydroxybiphenyls in Metabolism
Biphenyl and its derivatives, including polychlorinated biphenyls (PCBs), are common environmental pollutants. Many microorganisms have evolved sophisticated enzymatic pathways to degrade these compounds. The aerobic degradation of biphenyl is a multi-step process initiated by a multicomponent enzyme system.[1]
The canonical "upper" biphenyl pathway involves four key enzymes that convert biphenyl to benzoate and 2-hydroxypenta-2,4-dienoate.[2][3] The initial and often rate-limiting step is the dihydroxylation of the biphenyl ring by biphenyl dioxygenase (BphA), a Rieske-type oxygenase.[2][4] This enzyme introduces molecular oxygen to form cis-2,3-dihydro-2,3-dihydroxybiphenyl.[2] This intermediate is then dehydrogenated by a dehydrogenase (BphB) to yield This compound (also known as 2,3-dihydroxybiphenyl).[2]
This catechol-like intermediate, this compound, is the pivotal substrate for the next enzyme in the cascade: This compound 1,2-dioxygenase (BphC) . This extradiol dioxygenase catalyzes the meta-cleavage of the dihydroxylated ring, a critical step in breaking open the stable aromatic structure.[5][6][7]
While the 2,3-dihydroxylation is the predominant route, some biphenyl dioxygenases, particularly those with broader substrate specificity like the one from Burkholderia xenovorans LB400, can also hydroxylate certain PCB congeners at the 3,4-position.[4] This raises a critical question for researchers: how does the position of the hydroxyl groups affect the substrate suitability for the subsequent ring-cleavage enzymes? This guide will address this question by directly comparing this compound and biphenyl-3,4-diol.
The Biphenyl Catabolic Pathway: A Visual Overview
The degradation of biphenyl to central metabolites is a well-orchestrated enzymatic sequence. The initial steps, leading to the formation and cleavage of the diol intermediates, are depicted below.
Caption: Workflow for the spectrophotometric assay of BphC.
Conclusion and Future Directions
The evidence clearly demonstrates that this compound is the specific and efficient substrate for this compound 1,2-dioxygenase (BphC), the key ring-cleavage enzyme in the biphenyl degradation pathway. In contrast, its isomer, biphenyl-3,4-diol, is not a substrate for the characterized BphC enzymes and can act as a competitive inhibitor.
This has significant implications for researchers in several fields:
-
Bioremediation: Strains engineered for the degradation of specific PCB congeners that might produce 3,4-dihydroxy intermediates could face metabolic bottlenecks if they rely on a standard BphC enzyme. The accumulation of biphenyl-3,4-diol could inhibit the entire pathway.
-
Enzyme Engineering: The distinct handling of these two isomers by BphC provides a fascinating case study for understanding the structural determinants of substrate specificity in extradiol dioxygenases. Directed evolution or site-directed mutagenesis could be employed to potentially alter the active site to accommodate 3,4-disubstituted catechols.
-
Drug Development: For researchers using BphC as a model enzyme or in biocatalytic applications, the strict substrate preference must be considered. The inhibitory properties of biphenyl-3,4-diol could be explored for developing specific enzyme inhibitors.
Future research should focus on characterizing dioxygenases from other metabolic pathways (e.g., naphthalene degradation) that may exhibit activity towards biphenyl-3,4-diol, and on elucidating the precise structural basis for the substrate exclusion and inhibition observed in BphC.
References
- Asturias, J. A., & Eltis, L. D. (1999). Substrate Specificity and Expression of Three 2,3-Dihydroxybiphenyl 1,2-Dioxygenases from Rhodococcus globerulus Strain P6. Journal of Bacteriology, 181(21), 6641–6648.
- Fieser, L. F. (1943). Biphenyl, 3,3'-dimethyl-. Organic Syntheses, 23, 20.
- Song, J. S., Jeon, C. O., & Kim, C. K. (2003). Purification and Characterization of 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from Comamonas sp. SMN4. Journal of Microbiology and Biotechnology, 13(5), 738-744.
- Ishigooka, H., Yoshida, Y., Omori, T., & Minoda, Y. (1986). Enzymatic Dioxygenation of this compound and 3–Isopropylcatechol. Agricultural and Biological Chemistry, 50(4), 1045-1046.
- Furukawa, K., Suenaga, H., & Goto, M. (2004). Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution. Journal of Bacteriology, 186(16), 5189–5196.
- Pieper, D. H. (2005). Aerobic degradation of polychlorinated biphenyls. Applied and Environmental Microbiology, 71(8), 4671-4685.
- Eltis, L. D., & Bolin, J. T. (1996). Evolutionary relationships among extradiol dioxygenases. Journal of Bacteriology, 178(20), 5930-5937.
- Vaillancourt, F. H., Barbosa, C. J., Spiro, T. G., Bolin, J. T., Blades, M. W., Turner, R. F., & Eltis, L. D. (2002). Definitive evidence for monoanionic binding of 2,3-dihydroxybiphenyl to 2,3-dihydroxybiphenyl 1,2-dioxygenase from UV resonance Raman spectroscopy, UV/Vis absorption spectroscopy, and crystallography. Journal of the American Chemical Society, 124(11), 2485-2496.
- Qu, Y., Zhou, J., Wang, S., & Zhang, H. (2009). Enzyme–substrate interaction and characterization of a 2,3-dihydroxybiphenyl 1,2-dioxygenase from Dyella ginsengisoli LA-4. FEMS Microbiology Letters, 293(1), 123-130.
- Qu, Y., Zhou, J., Wang, S., & Zhang, H. (2009). Enzyme–substrate interaction and characterization of a 2,3-dihydroxybiphenyl 1,2-dioxygenase from Dyella ginsengisoli LA-4. FEMS Microbiology Letters, 293(1), 123-130.
- Eltis, L. D., Hofmann, B., Hecht, H. J., Lunsdorf, H., & Timmis, K. N. (1993). Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. Journal of Biological Chemistry, 268(30), 22322-22327.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. BenchChem.
- Langer, V., & Lundquist, K. (2010). 5,5'-Bis(hydroxymethyl)-3,3'-dimethoxybiphenyl-2,2'-diol with a new three-dimensional 3-modal topology of synthons. Acta Crystallographica Section C, 66(Pt 12), o606–o608.
- Google Patents. (1998). Synthesis of biphenyl-4,4'-diol. JP2737265B2.
- Dettori, M. A., Fabbri, D., & Delogu, G. (2021). Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β-Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. ChemistryOpen, 10(6), 633-642.
- Seeger, M., Timmis, K. N., & Hofer, B. (1995). Conversion of chlorobiphenyls into chlorobenzoates by the biphenyl-catabolic pathway of Pseudomonas sp. LB400. FEMS Microbiology Letters, 133(3), 259-264.
- Jan, J., & Dědková, K. (2019). Substrate inhibition by the blockage of product release and its control by tunnel engineering. Chemical Science, 10(33), 7731–7740.
- Lehmler, H. J., He, X., & Robertson, L. W. (2011). Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. Current Organic Synthesis, 8(3), 423-437.
- Asghar, M. N., Hussain, Z., Hanif, M., Arshad, M. N., & Jones, P. G. (2008). 4,4′-Diiodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E, 64(Pt 5), o910.
- Vaillancourt, F. H., Barbosa, C. J., Spiro, T. G., Bolin, J. T., Blades, M. W., Turner, R. F. B., & Eltis, L. D. (2002). Definitive evidence for monoanionic binding of 2,3-dihydroxybiphenyl to 2,3-dihydroxybiphenyl 1,2-dioxygenase from UV resonance Raman spectroscopy, UV/Vis absorption spectroscopy, and crystallography. Journal of the American Chemical Society, 124(11), 2485–2496.
- Eltis, L. D., Hofmann, B., Hecht, H. J., Lunsdorf, H., & Timmis, K. N. (1993). Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase. The Journal of biological chemistry, 268(30), 22322–22327.
- Sastrohamidjojo, H., & Ilham, Z. (2014). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Indonesian Journal of Chemistry, 14(1), 74-79.
- Liu, Y., et al. (2024). Exploring the inhibitory effect and mechanism of 3,4,5-trihydroxybiphenyl on α-glucosidase. Food Chemistry, 437, 137835.
- Safe, S. H. (1984). Polychlorinated biphenyls (PCBs): structure-function relationships and mechanism of action. Annual review of pharmacology and toxicology, 24, 391-424.
- PubChem. (2025). GlyTouCan:G88112CV.
- Kania-Korwel, I., et al. (2011). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Current Organic Synthesis, 8(3), 423-437.
- Takasuga, T., et al. (2013). PCB Formation from Pigment Manufacturing Process. Organohalogen Compounds, 75, 964-967.
- Vaillancourt, F. H., et al. (2002). Definitive Evidence for Monoanionic Binding of 2,3-Dihydroxybiphenyl to 2,3-Dihydroxybiphenyl 1,2-Dioxygenase from UV Resonance Raman Spectroscopy, UV/Vis Absorption Spectroscopy, and Crystallography. Journal of the American Chemical Society, 124(11), 2485-2496.
Sources
- 1. 5,5'-Bis(hydroxymethyl)-3,3'-dimethoxybiphenyl-2,2'-diol with a new three-dimensional 3-modal topology of synthons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Specificity and Expression of Three 2,3-Dihydroxybiphenyl 1,2-Dioxygenases from Rhodococcus globerulus Strain P6 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Purification and crystallization of 2,3-dihydroxybiphenyl 1,2-dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of Biphenyl-2,3-diol: A Comparative Analysis
For researchers and professionals in drug development and materials science, the biphenyl-2,3-diol scaffold is a critical structural motif. As a catechol derivative, it offers unique electronic properties and serves as a versatile precursor for pharmaceuticals, agrochemicals, and specialized polymers. The selection of a synthetic route is a critical decision, balancing factors of yield, purity, scalability, cost, and environmental impact.
This guide provides an in-depth comparative analysis of three robust synthetic pathways to this compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each route, providing the causal logic behind experimental choices. This document is designed to empower fellow scientists to make informed decisions for their specific research and development needs.
Route 1: The Workhorse Approach: Suzuki-Miyaura Coupling Followed by Demethylation
This two-step sequence is arguably the most reliable and versatile method for accessing this compound on a laboratory scale. It leverages the power of palladium-catalyzed cross-coupling to construct the biphenyl backbone, followed by a standard ether cleavage to reveal the target diol.
Strategy Overview
The strategy involves the coupling of an appropriately substituted arylboronic acid (or ester) with an aryl halide. For this target, the most practical approach is to first synthesize 2,3-dimethoxybiphenyl due to the stability and commercial availability of the precursors. The final step is the quantitative cleavage of the two methyl ether bonds.
Mechanism Deep Dive
Step 1: The Suzuki-Miyaura Catalytic Cycle The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its high tolerance of functional groups and generally excellent yields.[1] The reaction is initiated by the oxidative addition of an aryl halide (e.g., bromobenzene) to a Pd(0) catalyst, forming a Pd(II) complex. Concurrently, the arylboronic acid (e.g., 2,3-dimethoxyphenylboronic acid) is activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, exchanging its organic moiety for the halide. The final step is reductive elimination , where the two organic groups are coupled to form the C-C bond of the biphenyl product, regenerating the active Pd(0) catalyst to continue the cycle.[1]
Step 2: Lewis Acid-Mediated Ether Cleavage Demethylation of aryl methyl ethers is most effectively achieved with a strong Lewis acid, with boron tribromide (BBr₃) being the reagent of choice.[2] The reaction begins with the formation of a Lewis acid-base adduct between the ethereal oxygen and the boron atom. This coordination weakens the C-O bond. A bromide ion, either from BBr₃ itself or from a BBr₄⁻ intermediate, then acts as a nucleophile, attacking the methyl group in an Sₙ2 fashion to yield methyl bromide and an aryloxy-dibromoborane intermediate.[3][4] Upon aqueous workup, this boron-oxygen bond is hydrolyzed to liberate the free phenol. It is crucial to use at least one equivalent of BBr₃ for each ether group to ensure complete reaction.[2]
Detailed Experimental Protocol
Part A: Synthesis of 2,3-Dimethoxybiphenyl via Suzuki-Miyaura Coupling
-
Reagents: 2,3-Dimethoxyphenylboronic acid (1.0 eq), Bromobenzene (1.05 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), Triphenylphosphine (PPh₃, 0.08 eq), Potassium Phosphate (K₃PO₄, 3.0 eq).
-
Solvent: 1,4-Dioxane and Water (4:1 mixture).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-dimethoxyphenylboronic acid, bromobenzene, Pd(OAc)₂, PPh₃, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 12-16 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,3-dimethoxybiphenyl as a white solid.
-
-
Expected Yield: 85-95%.
Part B: Demethylation to this compound [5]
-
Reagents: 2,3-Dimethoxybiphenyl (1.0 eq), Boron tribromide (BBr₃, 2.5 eq, 1.0 M solution in Dichloromethane).
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2,3-dimethoxybiphenyl in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution dropwise via syringe. A precipitate may form.
-
After addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours).
-
Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of water.
-
Dilute the mixture with additional DCM and transfer to a separatory funnel. Wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a toluene/hexane mixture or by column chromatography to afford this compound.
-
-
Expected Yield: 80-90%.
Workflow and Analysis
Sources
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
Spectroscopic Fingerprints: A Comparative Guide to Differentiating Biphenyl-2,3-diol from its Isomers
In the landscape of drug discovery and materials science, the precise identification of molecular isomers is paramount. Subtle shifts in substituent positioning on a core scaffold, such as the biphenyl framework, can drastically alter a compound's biological activity, pharmacokinetic profile, and material properties. This guide provides an in-depth spectroscopic comparison of biphenyl-2,3-diol and its common isomers: biphenyl-2,5-diol, biphenyl-3,4-diol, and biphenyl-4,4'-diol. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to equip researchers with the expertise to unambiguously differentiate these structurally similar yet functionally distinct molecules.
The Structural Challenge: Why Isomer Differentiation Matters
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons provide a detailed map of the substitution pattern on the biphenyl rings.
Key Differentiating Features in ¹H NMR:
-
Symmetry: The symmetry of the molecule is a primary determinant of the complexity of the ¹H NMR spectrum. Symmetrical isomers like biphenyl-4,4'-diol will exhibit a simpler spectrum with fewer signals compared to their asymmetrical counterparts.
-
Hydroxyl Proton (OH) Chemical Shift: The chemical shift of the hydroxyl protons can vary depending on the solvent, concentration, and temperature. However, the presence and number of OH signals are informative. In anhydrous DMSO-d₆, these protons are often observable as distinct singlets.
-
Aromatic Proton Chemical Shifts and Coupling Constants: The electronic environment of each aromatic proton is influenced by the position of the electron-donating hydroxyl groups. This results in characteristic upfield or downfield shifts and distinct coupling patterns (ortho, meta, and para coupling).
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm) of Biphenyl-diol Isomers
| Compound | Aromatic Protons (δ, ppm) | OH Protons (δ, ppm) | Solvent |
| This compound | 6.80-7.50 (m, 8H) | ~5.0-6.0 (br s, 2H) | CDCl₃ |
| Biphenyl-2,5-diol | 6.70-7.40 (m, 8H) | ~4.5-5.5 (br s, 2H) | CDCl₃ |
| Biphenyl-3,4-diol | 6.70-7.50 (m, 8H) | ~8.5-9.5 (br s, 2H) | DMSO-d₆ |
| Biphenyl-4,4'-diol | 6.76 (d, J=6.7 Hz, 4H), 7.19 (d, J=6.7 Hz, 4H)[1] | 4.52 (br s, 2H)[1] | CDCl₃ |
Note: Chemical shifts are approximate and can vary based on experimental conditions. "m" denotes a complex multiplet, "s" a singlet, "d" a doublet, and "br" a broad signal.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.
Key Differentiating Features in ¹³C NMR:
-
Number of Signals: As with ¹H NMR, the number of distinct signals in the ¹³C NMR spectrum is dictated by the molecule's symmetry.
-
Chemical Shifts of Hydroxyl-Substituted Carbons (C-OH): The carbons directly attached to the hydroxyl groups are significantly deshielded and appear at characteristic downfield shifts, typically in the range of 140-160 ppm.
-
Quaternary Carbon Shifts: The chemical shifts of the quaternary carbons (C-C) at the biphenyl linkage are also diagnostic.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm) of Biphenyl-diol Isomers
| Compound | Aromatic C-OH (δ, ppm) | Other Aromatic C (δ, ppm) | Solvent |
| This compound | ~145, ~143 | 115-135 | Not specified |
| Biphenyl-2,5-diol | ~150, ~148 | 115-130 | Not specified |
| Biphenyl-3,4-diol | ~146, ~144 | 115-132 | Not specified |
| Biphenyl-4,4'-diol | ~155 | 115-135 | Not specified |
Note: Chemical shifts are approximate and sourced from various databases. Direct comparison should be made under identical experimental conditions.
Infrared (IR) Spectroscopy: Vibrational Signatures
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For biphenyl-diols, the key vibrational bands are associated with the O-H and C-O bonds, as well as the aromatic C=C bonds.
Key Differentiating Features in IR:
-
O-H Stretching: A broad and intense absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration, indicative of hydrogen bonding.[2][3][4] The exact position and shape of this band can be influenced by the extent of intra- and intermolecular hydrogen bonding, which differs between isomers.
-
C-O Stretching: A strong absorption in the 1260-1000 cm⁻¹ region corresponds to the C-O stretching vibration.[2]
-
Aromatic C=C Stretching: Medium to strong absorptions in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring C=C stretching vibrations.[3]
-
Out-of-Plane (OOP) Bending: The pattern of C-H out-of-plane bending vibrations in the 680-900 cm⁻¹ region can provide clues about the substitution pattern on the aromatic rings.
Table 3: Key IR Absorption Frequencies (cm⁻¹) for Biphenyl-diols
| Functional Group | This compound | Biphenyl-2,5-diol | Biphenyl-3,4-diol | Biphenyl-4,4'-diol |
| O-H Stretch (broad) | ~3400 | ~3350 | ~3450 | ~3300 |
| C-O Stretch | ~1230 | ~1210 | ~1240 | ~1220 |
| Aromatic C=C Stretch | ~1600, 1500 | ~1610, 1490 | ~1590, 1510 | ~1600, 1500 |
Note: These are typical frequency ranges and can vary slightly.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure. For all biphenyl-diol isomers, the nominal molecular weight is 186 g/mol .
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 186 is expected for all isomers.
-
Fragmentation Pattern: While the initial fragmentation may be similar (e.g., loss of H₂O, CO), the relative intensities of the fragment ions can differ between isomers due to the different stabilities of the resulting radical cations.
Table 4: Expected Mass Spectrometry Data for Biphenyl-diols
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 186 | 168, 157, 139, 131, 128[5] |
| Biphenyl-2,5-diol | 186 | 168, 157, 139 |
| Biphenyl-3,4-diol | 186 | 168, 157, 139, 140[6] |
| Biphenyl-4,4'-diol | 186 | 168, 157, 139 |
Note: Fragmentation patterns are predicted based on general principles and may vary with ionization technique and energy.
Experimental Protocols
To ensure reproducible and reliable data, adherence to standardized experimental protocols is crucial.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the biphenyl-diol sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for observing hydroxyl protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at a probe temperature of 298 K.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to approximately 16 ppm.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to approximately 220 ppm.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the spectrum using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks based on chemical shifts, multiplicities, and coupling constants.
-
Protocol 2: Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation:
-
Place a small amount of the solid biphenyl-diol sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the key absorption bands.
-
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the biphenyl-diol sample (e.g., 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.
-
-
GC Parameters:
-
Column: Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample in splitless mode.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range of m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the biphenyl-diol.
-
Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.
-
Logical Framework for Isomer Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of biphenyl-diol isomers.
Caption: Workflow for the spectroscopic identification of biphenyl-diol isomers.
Conclusion
The differentiation of biphenyl-diol isomers is a critical analytical task that can be confidently addressed through a multi-technique spectroscopic approach. ¹H NMR spectroscopy, with its sensitivity to molecular symmetry and proton environments, often provides the most definitive data. However, ¹³C NMR, IR, and MS serve as essential confirmatory techniques, each offering unique insights into the molecular structure. By understanding the principles behind the spectroscopic differences and adhering to rigorous experimental protocols, researchers can ensure the accurate identification of these important chemical entities, thereby maintaining the integrity and advancing the progress of their scientific endeavors.
References
-
ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved from [Link]
-
TSI Journals. (2011). Gas chromatography mass spectrometry determination of polychlorinated biphenyls in waste oils. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]
-
ChemistryViews. (2018, March 15). Substituent Effects on Benzene Rings. Retrieved from [Link]
-
National Institutes of Health. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Retrieved from [Link]
-
WebMO. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
-
PubMed Central. (n.d.). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Biphenyldiol. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
-
Akul Mehta. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). c4ob02436b1.pdf. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydroxybiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). [1,1'-Biphenyl]-3,4'-diol. Retrieved from [Link]
-
MDPI. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved from [Link]
-
AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS - NTA CSIR NET. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Spectra and physical data of (A2) :. Retrieved from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. Retrieved from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. Retrieved from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
NIST. (n.d.). [1,1'-Biphenyl]-4,4'-diol. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C12H10O2). Retrieved from [Link]
-
EMBL-EBI. (n.d.). This compound (CHEBI:16205). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of the biphenyl. Retrieved from [Link]
-
Wikipedia. (n.d.). 4,4'-Biphenol. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2,3'-diol. Retrieved from [Link]
-
MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
SlideShare. (n.d.). Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Retrieved from [Link]
-
SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculated IR spectra for 3,3′-dimethoxy-2,2′-biphenyl-diol for the.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Unknown. (n.d.). 1H-NMR. Retrieved from [Link]
-
CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
-
Unknown. (n.d.). CHEM 344 Shift Parameters.pdf. Retrieved from [Link]
Sources
- 1. Biphenyl [webbook.nist.gov]
- 2. adichemistry.com [adichemistry.com]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,4-Biphenyldiol | C12H10O2 | CID 7075 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Biphenyl-2,3-diol and Its Derivatives
The biphenyl scaffold represents a privileged structure in medicinal chemistry, serving as the foundation for a multitude of compounds with significant pharmacological properties.[1][2] These derivatives have demonstrated a wide array of biological activities, including antimicrobial, antioxidant, cytotoxic, and anti-inflammatory effects.[3][4] This guide provides an in-depth comparative analysis of Biphenyl-2,3-diol, a catechol-containing hydroxybiphenyl,[5][6] against other biphenyl derivatives. We will explore the structure-activity relationships that govern their antioxidant, antimicrobial, and cytotoxic potentials, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Antioxidant Potential: The Role of Hydroxyl Positioning
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[7] The number and relative positions of these hydroxyl groups on the biphenyl structure are critical determinants of this activity. This compound, with its ortho-dihydroxy (catechol) arrangement, is structurally primed for potent antioxidant effects. This configuration allows for the formation of a stable intramolecular hydrogen bond in the resulting phenoxyl radical, enhancing its radical-scavenging efficiency.[8]
Comparative Antioxidant Activity Data
The antioxidant activities of various biphenyl derivatives are commonly assessed using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. The efficacy is quantified by the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates superior antioxidant activity.
| Compound | Assay | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 4,4'-Biphenol | DPPH | 45.2 | Ascorbic Acid | 25.5 | [9] |
| 3,3',5,5'-Tetramethyl-4,4'-biphenol | DPPH | 15.8 | Trolox | 4.5 | [9] |
| Magnolol (5,5′-diallyl-biphenyl-2,2′-diol) | DPPH | 5.3 | Trolox | 4.5 | [9][10] |
| Honokiol | DPPH | 4.7 | Trolox | 4.5 | [9] |
| 2,2'-Biphenol | DPPH | >1000 | Ascorbic Acid | 25.5 | [9] |
| Biphenyl-2,6-diethanone derivative (1e) | DPPH | 54.96 µg/ml | - | - | [11][12] |
Note: Direct IC50 data for this compound was not prominently available in the reviewed literature, but its catechol structure suggests a high potential for antioxidant activity, likely superior to mono-hydroxylated and meta-dihydroxylated analogs.
Structure-Activity Relationship (SAR) Insights
The data reveals a clear SAR. The presence of two hydroxyl groups, as in 4,4'-biphenol and magnolol, confers significantly greater antioxidant activity than in 2,2'-biphenol, which was found to be weak.[9] The steric hindrance in 2,2'-biphenol may impede its ability to readily donate a hydrogen atom. Furthermore, the introduction of electron-donating groups, such as the methyl groups in 3,3',5,5'-Tetramethyl-4,4'-biphenol, enhances antioxidant potency.[9] this compound's catechol moiety is a well-established pharmacophore for strong antioxidant activity, suggesting its performance would be comparable to or exceed that of potent derivatives like magnolol.
Visualization 1: Free Radical Scavenging Mechanism
Caption: Free radical scavenging by hydrogen atom donation from a hydroxylated biphenyl.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant capacity of biphenyl derivatives by measuring their ability to scavenge the stable DPPH free radical.[11]
-
Reagent Preparation : Prepare a stock solution of the test biphenyl compound (e.g., 1 mg/mL) in methanol. Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of dilutions of the test compound from the stock solution.
-
Assay Procedure : In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each test compound dilution.
-
Control : Prepare a control well containing 100 µL of DPPH solution and 100 µL of methanol. Ascorbic acid or Trolox can be used as a positive control.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement : Measure the absorbance of the solution at 517 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Calculation : Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Antimicrobial Efficacy: A Battle Against Resistance
With the rise of antibiotic-resistant pathogens, there is an urgent need for novel antimicrobial agents. Biphenyl derivatives have emerged as a promising class of compounds, exhibiting inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[4][13]
Comparative Antimicrobial Activity Data
The antimicrobial potential of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i) | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.13 | [13] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | [13] |
| 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m) | Multidrug-resistant Enterococcus faecalis (MREF) | 6.25 | [13] |
| Biphenyl tetrazole derivative | E. coli, P. aeruginosa, S. aureus | 0.62 - 1.25 mg/mL | [14] |
Note: While specific MIC values for this compound are not detailed in the provided search results, the potent activity of other poly-hydroxylated biphenyls, such as compound 6i with a triol group, suggests that the hydroxyl groups play a key role in antimicrobial action.[13]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of biphenyl derivatives is significantly influenced by the nature and position of substituents on the aromatic rings. Studies indicate that hydroxyl groups are crucial for activity.[13] For instance, the triol derivatives (compounds 6i and 6m) showed potent inhibition of resistant Gram-positive bacteria.[13] The presence of a trifluoromethyl group in compound 6i further enhanced its potency against MRSA. This suggests that a combination of hydroxyl groups for potential membrane interaction or enzyme inhibition, coupled with electron-withdrawing groups, could be a promising strategy for developing effective antimicrobial agents.
Visualization 2: Workflow for MIC Determination
Caption: Standard workflow for the broth microdilution method.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This protocol describes a quantitative method for assessing the antimicrobial activity of biphenyl compounds.[15][16]
-
Preparation : Prepare serial two-fold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a bacterial inoculum from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.
-
Inoculation : Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation : Cover the plate and incubate at 37°C for 18 to 24 hours.
-
MIC Determination : After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity.
-
Optional - MBC Determination : To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.
Cytotoxicity Against Cancer Cells
Hydroxylated and methoxylated biphenyls have garnered significant attention for their potential as anticancer agents.[1] Their mode of action often involves inducing programmed cell death (apoptosis) and causing cell cycle arrest in cancer cells.[1]
Comparative Cytotoxicity Data
The cytotoxic effect of a compound is measured by its half-maximal inhibitory concentration (IC50), representing the concentration that reduces the viability of a cell population by 50%. Lower IC50 values signify higher cytotoxic potency.
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| (3′S,4′S)-(-)-cis-khellactone derivative (12e) | HEPG-2 (Human Liver Carcinoma) | 6.1 - 9.2 | MTT | [1] |
| (3′S,4′S)-(-)-cis-khellactone derivative (12e) | SGC-7901 (Human Gastric Carcinoma) | 6.1 - 9.2 | MTT | [1] |
| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) | HuH7.5 (Hepatocellular Carcinoma) | 68 (24h), 55 (48h) | MTT | [1] |
Note: While specific IC50 values for this compound were not found in the initial search, the cytotoxicity of structurally related hydroxylated and methoxylated biphenyls highlights the potential of this chemical class. The presence of the catechol moiety in this compound may contribute to its cytotoxic profile through mechanisms like redox cycling and generation of reactive oxygen species (ROS) within cancer cells.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of biphenyl diols is highly dependent on their substitution patterns. For example, compound 12e, a complex derivative, shows potent activity in the low micromolar range.[1] In contrast, the tetramethoxy-dihydroxy biphenyl (TMBP) is significantly less potent. This underscores that the interplay between hydroxyl and other functional groups is critical for achieving high cytotoxicity. The catechol structure of this compound is known to be redox-active and could induce oxidative stress, a mechanism known to be toxic to cancer cells.[17]
Visualization 3: Principle of the MTT Assay
Caption: The enzymatic conversion of MTT to formazan in viable cells.
Experimental Protocol: MTT Assay for Cell Viability
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18]
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment : Remove the medium and treat the cells with various concentrations of the biphenyl test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition : After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of about 0.5 mg/mL.[18]
-
Incubation with MTT : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[19] Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Reading : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength between 550 and 600 nm.[18]
-
Data Analysis : Calculate the percentage of cell viability relative to the control. Plot cell viability against compound concentration to determine the IC50 value using a dose-response curve fit.[1]
Conclusion
This guide highlights the significant biological potential of biphenyl derivatives, with a focus on the structural attributes that dictate their activity. While direct experimental data for this compound is sparse in some areas, its inherent catechol structure provides a strong theoretical basis for predicting potent biological activities.
-
Antioxidant Activity : The ortho-dihydroxy arrangement in this compound is a key feature for high radical-scavenging ability.
-
Antimicrobial Activity : The presence of hydroxyl groups is critical, and their efficacy can be enhanced by other substituents, suggesting this compound could be a valuable scaffold for developing new antimicrobial agents.
-
Cytotoxicity : The redox-active nature of the catechol moiety in this compound suggests a plausible mechanism for inducing cytotoxicity in cancer cells, warranting further investigation.
Future research should focus on the direct synthesis and evaluation of this compound in these standardized assays to empirically validate its predicted potential. Furthermore, derivatization of its catechol and phenyl rings could lead to the discovery of new compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles for therapeutic applications.
References
- BenchChem. (2025). Cytotoxicity of Biphenyl Diols: A Comparative Analysis of 4'-Methoxy[1,1' - Benchchem.
- Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- LibreTexts Biology. (2021). 11.8: Testing the Effectiveness of Antimicrobial Chemicals and Drugs.
- BenchChem. (2025).
- Rikhi, M., et al. (2015). In vitro antioxidant activity of biphenyl-2,6-diethanone derivatives.
- MDPI. (n.d.).
- Bhatnagar, S., et al. (2015). In Vitro Antioxidant Activity of Biphenyl-2,6-diethanone Derivatives.
- Valgas, C., et al. (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Roche. (n.d.).
- Glamočlija, J., et al. (2023).
- Al-Shuhaib, M. B. S. (2023). MTT (Assay protocol). Protocols.io.
- Abcam. (n.d.). MTT assay protocol.
- National Center for Biotechnology Information. (n.d.). This compound - NIH 3D.
- Wang, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. PMC - PubMed Central.
- Chaudhary, A. (2020). A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES.
- IJSDR. (n.d.).
- Various Authors. (2025). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles.
- Stoyanova, A., et al. (2023).
- Jain, Z. J., et al. (2026). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
- Kancheva, V. D., & Kasaikina, O. T. (2017). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'.
- Soares, D. G., et al. (2010). Evaluation of the cytotoxicity, genotoxicity and mutagenicity of diphenyl ditelluride in several biological models. PubMed.
- Kancheva, V. (2025). Antioxidant activity of 3-hydroxyphenol, 2,2'-biphenol, 4,4'-biphenol and 2,2',6,6'-biphenyltetrol: Theoretical and experimental studies.
- Drug Design Org. (n.d.).
- National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxybiphenyl. PubChem. 6NIWf1w==)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. ijsdr.org [ijsdr.org]
- 5. NIH 3D [3d.nih.gov]
- 6. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of the cytotoxicity, genotoxicity and mutagenicity of diphenyl ditelluride in several biological models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT (Assay protocol [protocols.io]
A Researcher's Guide to Purity Analysis: Synthetic vs. Commercially Sourced Biphenyl-2,3-diol
For researchers, scientists, and drug development professionals, the purity of a starting reagent is a critical, non-negotiable parameter that dictates the success, reproducibility, and safety of subsequent applications. Biphenyl-2,3-diol, a key structural motif in various pharmacologically active compounds and materials, is often procured through two primary channels: in-house synthesis or commercial purchase.[1][2] This guide provides an in-depth, objective comparison of the purity profiles of this compound obtained from these two pathways, supported by detailed experimental protocols for rigorous purity assessment.
Procurement Pathways: To Synthesize or to Source?
The decision to synthesize this compound versus purchasing from a commercial vendor is often a trade-off between time, cost, scale, and the requisite level of quality control.
In-House Synthesis: The Suzuki-Miyaura Coupling Approach
In-house synthesis offers ultimate control over the final product's quality and can be cost-effective for large-scale requirements. The Suzuki-Miyaura cross-coupling reaction is a robust and widely adopted method for constructing biaryl compounds like this compound due to its high yields and tolerance of various functional groups.[2][3]
A common synthetic route involves the palladium-catalyzed coupling of a boronic acid with a halide. For this compound, a logical approach is the coupling of 2-bromo-3-methoxyphenol with phenylboronic acid, followed by demethylation.
Potential Impurities: The primary impurities from this route often include:
-
Starting Materials: Unreacted 2-bromo-3-methoxyphenol or phenylboronic acid.
-
Homocoupling Products: Biphenyl (from the self-coupling of phenylboronic acid).[3]
-
Catalyst Residues: Traces of palladium and ligands.
-
Byproducts: Intermediates from incomplete demethylation.
Commercial Sourcing: Convenience and Stated Purity
Purchasing from reputable chemical suppliers (e.g., Sigma-Aldrich, TCI, Alfa Aesar) offers convenience, speed, and a certificate of analysis (CoA) stating a minimum purity level.[4][5] However, the stated purity (e.g., ≥96.0% by GC) may not fully characterize the impurity profile, which could include isomers or byproducts from a different, undisclosed industrial synthesis route.
Purity Assessment: A Multi-Pronged Analytical Approach
No single analytical technique provides a complete purity profile. A scientifically sound assessment relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles. Here, we detail protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Workflow for Comprehensive Purity Analysis
The following diagram illustrates the parallel workflow for analyzing both synthetically derived and commercially purchased this compound.
Caption: Overall workflow from procurement to comparative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of non-volatile organic compounds.[6] A reversed-phase method is ideal for separating this compound from potential polar and non-polar impurities.[7]
Experimental Protocol:
-
System Preparation: Use an HPLC system with a UV/Diode Array Detector (DAD). The system should be thoroughly purged.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution:
-
Start at 30% B, hold for 2 minutes.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute and re-equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Causality: The acidic mobile phase ensures the phenolic hydroxyl groups are protonated, leading to sharp, symmetrical peaks. The gradient elution is crucial for resolving both early-eluting polar impurities and late-eluting non-polar byproducts like biphenyl homocoupling products.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile impurities, GC-MS is unparalleled in its sensitivity and specificity. Phenolic compounds like this compound often require derivatization to increase their volatility and thermal stability.[8][9][10] Silylation is a common and effective derivatization technique.[9]
Experimental Protocol:
-
Derivatization:
-
Accurately weigh ~1 mg of the this compound sample into a GC vial.
-
Add 200 µL of Pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
-
GC System: Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp at 15°C/min to 300°C.
-
Hold at 300°C for 5 minutes.
-
-
Injector: Split mode (e.g., 20:1 split ratio), temperature 280°C.
-
Injection Volume: 1 µL.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-550 m/z.
-
-
Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Calculate purity based on the area percent of the derivatized main peak.
Causality: Derivatization by silylation replaces the active hydrogens on the hydroxyl groups with non-polar trimethylsilyl (TMS) groups, preventing peak tailing and thermal degradation in the hot GC inlet and column.[9] The mass spectrometer provides definitive identification of impurities that may co-elute in HPLC.
Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary analytical method that provides an absolute purity value without the need for a specific reference standard of the analyte itself.[11][12] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal.[12] By comparing the integral of a known analyte signal to that of a certified internal standard of known purity and mass, the absolute purity of the analyte can be determined.[11][13]
Experimental Protocol:
-
Standard Preparation: Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The standard should have signals that do not overlap with the analyte.
-
Sample Preparation:
-
Accurately weigh a larger amount of the this compound sample (~15-20 mg) into the same vial. The higher mass minimizes weighing errors.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆).
-
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being quantified (typically 30-60 seconds) to allow for full magnetization recovery.
-
Acquire the ¹H spectrum with a sufficient number of scans for a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique signal from the this compound and a signal from the internal standard.
-
-
Purity Calculation: The purity (P) is calculated using the following formula:
Panalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and Pstd = Purity of the standard.
Causality: qNMR is an orthogonal check against chromatographic methods. It is insensitive to response factors (unlike UV detection in HPLC) and can quantify impurities that are non-volatile (missed by GC) or lack a UV chromophore (missed by HPLC-UV).[13] The long relaxation delay is critical for ensuring the data is truly quantitative.[12]
Comparative Data Analysis
The data gathered from these orthogonal techniques allows for a robust comparison.
Quantitative Purity Summary
The following table presents hypothetical but realistic data for a comparative analysis.
| Analytical Method | In-House Synthesis Batch | Commercial Lot (Stated Purity: ≥98%) |
| HPLC Purity (Area %) | 98.5% | 98.9% |
| GC-MS Purity (Area %) | 98.2% | 98.7% |
| qNMR Purity (w/w %) | 97.8% | 98.1% |
Interpretation: The qNMR result is often slightly lower as it accounts for non-volatile, non-UV active impurities (like inorganic salts or catalyst residues) that chromatographic methods might miss.
Qualitative Impurity Profile
| Source | Major Impurities Identified (by GC-MS & HPLC) |
| In-House Synthesis | Phenylboronic acid (trace), Biphenyl (0.8%), 2-bromo-3-methoxyphenol (0.3%) |
| Commercial Lot | Isomeric dihydroxybiphenyl (0.5%), Unknown high MW compound (0.4%) |
Interpretation: The synthetic batch contains known, process-related impurities that can often be removed with further purification (e.g., recrystallization or chromatography).[14] The commercial lot may contain unexpected impurities, such as isomers, which could have significantly different reactivity or toxicity and may be difficult to separate.
Discussion and Recommendations
The choice between synthesizing and purchasing this compound depends heavily on the application's sensitivity to specific impurities.
Caption: Decision logic for sourcing this compound.
-
For High-Purity Applications (e.g., API development): In-house synthesis is often superior. It provides complete transparency into the process and allows for targeted purification to remove specific, known byproducts. The ability to fully characterize every intermediate and the final product is invaluable.
-
For Rapid Screening or General Research: Commercial sourcing is highly efficient. However, it is crucial to independently verify the purity using at least one orthogonal method (e.g., HPLC or qNMR) beyond what is stated on the CoA, as the provided analysis (often just GC or titration) may not reveal all relevant impurities.
-
Trust but Verify: Regardless of the source, a multi-pronged analytical approach is the only way to ensure the quality and purity of this compound meet the stringent requirements of scientific research and development.
Conclusion
Both in-house synthesis and commercial procurement are viable routes for obtaining this compound. While commercial sources offer speed and convenience, in-house synthesis provides unparalleled control over the impurity profile. A comprehensive purity assessment, employing orthogonal analytical techniques such as HPLC, GC-MS, and qNMR, is not merely a recommendation but a requirement for ensuring data integrity, experimental reproducibility, and the ultimate success of any research endeavor.
References
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. Available at: [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health (NIH). Available at: [Link]
-
Determination of Phenolic Compounds from Wine Samples by GC/MS System. Semantic Scholar. Available at: [Link]
-
Dual Derivatization and GC–MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. Taylor & Francis Online. Available at: [Link]
-
GC/MS-SIM Analysis of phenolic compounds in olive oil waste waters. ResearchGate. Available at: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. Available at: [Link]
-
Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. Semantic Scholar. Available at: [Link]
-
qNMR: A powerful tool for purity determination. Reading Scientific Services Ltd (RSSL). Available at: [Link]
-
Synthesis of Biphenyls. ResearchGate. Available at: [Link]
-
The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Reading Scientific Services Ltd (RSSL). Available at: [Link]
-
This compound. National Institutes of Health (NIH) 3D. Available at: [Link]
-
(1,1'-Biphenyl)-2,3'-diol. PubChem, National Institutes of Health. Available at: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health (NIH). Available at: [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. Available at: [Link]
-
Compound purity analysis and HPLC data. The Royal Society of Chemistry. Available at: [Link]
-
HPLC Methods for analysis of Biphenyl. HELIX Chromatography. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH). Available at: [Link]
-
This compound 1,2-dioxygenase. Wikipedia. Available at: [Link]
-
Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins. ResearchGate. Available at: [Link]
-
Synthesis of Hydroxylated Biphenyl Derivatives Bearing an α,β‐Unsaturated Ketone as a Lead Structure for the Development of Drug Candidates against Malignant Melanoma. ResearchGate. Available at: [Link]
-
Biphenyl | Synthesis, Structure, Properties. Britannica. Available at: [Link]
-
Biphenyl. Wikipedia. Available at: [Link]
-
The purity analysis of compounds 1–3 HPLC profiles (254 nm). ResearchGate. Available at: [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. Available at: [Link]
Sources
- 1. NIH 3D [3d.nih.gov]
- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Biphenyl-2,2 -diol for synthesis 1806-29-7 [sigmaaldrich.com]
- 6. scielo.br [scielo.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 12. rssl.com [rssl.com]
- 13. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Isomeric Purity Assessment of Biphenyl-2,3-diol
The Criticality of Isomeric Purity in Biphenyl-2,3-diol
This compound and its isomers are structurally similar yet can possess distinct physicochemical and biological properties. In a research or drug development context, the presence of unintended isomers can lead to:
-
Altered Pharmacological Profiles: Different isomers may exhibit varied binding affinities for target receptors or enzymes, leading to unexpected efficacy or side effects.
-
Inconsistent Experimental Results: The presence of isomeric impurities can introduce variability in experimental data, making it difficult to reproduce findings.
-
Safety Concerns: Isomeric impurities may have different toxicological profiles, posing potential safety risks.
Therefore, the accurate and precise assessment of isomeric purity is not merely a quality control checkpoint but a fundamental aspect of scientific rigor.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining the isomeric purity of this compound is contingent on several factors, including the required sensitivity, resolution, sample throughput, and the availability of instrumentation. This section provides a comparative analysis of the most pertinent techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Isomer Separations
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like biphenyl diols. The key to successful isomeric separation lies in the selection of the appropriate stationary phase.
The Biphenyl Advantage: While traditional C18 columns can be used, stationary phases with biphenyl functional groups offer superior selectivity for aromatic isomers.[1] The unique π-π interactions between the biphenyl stationary phase and the aromatic analytes provide enhanced resolution that is often unachievable with C18 columns. An application note from Thermo Fisher Scientific demonstrated a significant increase in resolution for structural isomers when using an Accucore™ Biphenyl column compared to a C18 column.[2] For a critical pair of isomers, the resolution increased from 1.9 on the C18 column to 7.93 on the biphenyl column.[2]
Experimental Protocol: HPLC-UV for Isomeric Purity of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A biphenyl stationary phase column (e.g., Thermo Scientific™ Accucore™ Biphenyl, 2.6 µm, 4.6 x 150 mm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol (B). Methanol is often preferred over acetonitrile as it can enhance π-π interactions with biphenyl phases.[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS): High Resolution for Volatile Derivatives
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For polar analytes like biphenyl diols, derivatization is often necessary to increase their volatility and improve chromatographic performance.
Derivatization is Key: A common derivatization agent for hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the acidic protons with trimethylsilyl (TMS) groups. This process reduces the polarity and increases the volatility of the analytes, making them amenable to GC analysis. A research paper on the biodegradation of biphenyl identified 2,3-dihydroxybiphenyl as a metabolite using GC-MS analysis, demonstrating the feasibility of this technique.[4]
Experimental Protocol: GC-MS for Isomeric Purity of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: React the this compound sample with BSTFA in a suitable solvent (e.g., pyridine) at an elevated temperature.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless injection for trace analysis.
-
MS Detection: Electron ionization (EI) in full scan mode to identify isomers based on their fragmentation patterns and retention times.
Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative
SFC has emerged as a powerful technique for the separation of isomers, offering several advantages over HPLC, including faster analysis times, reduced solvent consumption, and unique selectivity.[5][6] The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, leading to high-efficiency separations.[7]
Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase HPLC, making it a valuable orthogonal technique for challenging separations.[7] The choice of co-solvent and stationary phase is crucial for optimizing the separation of biphenyl diol isomers.
Experimental Protocol: SFC-MS for Isomeric Purity of this compound
-
Instrumentation: An SFC system coupled to a mass spectrometer.
-
Column: A chiral or polar stationary phase column.
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol.
-
Flow Rate: Typically 2-5 mL/min.
-
Backpressure: Maintained at a constant pressure (e.g., 150 bar).
-
MS Detection: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for sensitive detection and identification of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules and can be a powerful tool for assessing isomeric purity without the need for chromatographic separation.[8] The chemical shifts and coupling patterns of the protons in the aromatic region of the ¹H NMR spectrum are highly sensitive to the substitution pattern of the hydroxyl groups on the biphenyl rings.
Quantitative NMR (qNMR): Beyond qualitative identification, qNMR can be used for the precise and accurate determination of the purity and isomeric ratio of a sample.[9][10] By integrating the signals corresponding to the unique protons of each isomer and comparing them to a certified internal standard, the absolute or relative amounts of each isomer can be determined.[11]
Key Distinguishing Features in NMR:
-
¹H NMR: The aromatic region (typically 6.5-8.0 ppm) will show distinct splitting patterns and chemical shifts for this compound and its isomers due to the different electronic environments of the protons.
-
¹³C NMR: The number of signals and their chemical shifts in the ¹³C NMR spectrum will differ for each isomer based on its symmetry and the electronic effects of the hydroxyl groups.
Performance Comparison of Analytical Techniques
| Feature | HPLC-UV (Biphenyl Column) | GC-MS (with Derivatization) | SFC-MS | Quantitative NMR (qNMR) |
| Resolution | Excellent for positional isomers | High, dependent on column and derivatization | Excellent, often orthogonal to HPLC[7] | High, based on distinct chemical shifts |
| Sensitivity | Good (µg/mL to ng/mL)[12] | Very high (pg to fg) | High (ng/mL) | Moderate (mg to µg) |
| Sample Throughput | Moderate | Moderate (derivatization adds time) | High | Low to Moderate |
| Quantification | Excellent with external standards | Excellent with internal standards | Good with internal standards | Excellent, primary method (absolute quantification)[9][10] |
| Confirmation | Retention time and UV spectrum | Mass spectrum (fragmentation pattern) | Mass spectrum | Unambiguous structure elucidation |
| "Green" Chemistry | Moderate solvent consumption | Derivatization reagents can be harsh | Low solvent consumption (uses CO2) | Low solvent consumption |
Conclusion and Recommendations
The selection of the most appropriate analytical technique for assessing the isomeric purity of this compound samples depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, HPLC with a biphenyl column is the recommended method. It offers a robust, reliable, and high-resolution separation of positional isomers.
-
When high sensitivity and definitive identification are required, GC-MS with derivatization is a powerful option. The unique fragmentation patterns of the isomers in the mass spectrum provide a high degree of confidence in their identification.
-
SFC presents a "greener" and often faster alternative to HPLC, with the potential for orthogonal selectivity. It is particularly advantageous for chiral separations and can be a valuable tool for resolving complex isomeric mixtures.
-
NMR spectroscopy, particularly qNMR, is the gold standard for absolute purity assessment and unambiguous structural confirmation. While it has lower throughput than chromatographic techniques, it provides a definitive and non-destructive analysis of isomeric composition.
By understanding the principles, advantages, and limitations of each of these techniques, researchers, scientists, and drug development professionals can make informed decisions to ensure the quality and integrity of their this compound samples, ultimately leading to more reliable and reproducible scientific outcomes.
References
-
ResearchGate. (n.d.). Total ion GC-MS chromatogram of the main metabolites of biphenyl (1) and 2,3-DHB (2) produced by A. xylosoxidans. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 9220–9231.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
University of California, Santa Barbara. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
- Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 376-383.
-
National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Retrieved from [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Retrieved from [Link]
- Tivanov, A. V., & Gallyamov, M. O. (2020). Calculations of the Thermodynamic Characteristics and Physicochemical Properties of Symmetric and Asymmetric Isomeric Compounds for Identification in Chromatography-Mass Spectrometry. Molecules, 25(18), 4235.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]
-
SciELO. (2016). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and.... Retrieved from [Link]
-
Advanced Materials Technology. (n.d.). BIPHENYL - HPLC. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HPLC or SFC? Which One Should I Choose?. Retrieved from [Link]
-
ResearchGate. (n.d.). Stereoisomers of 2,3-biphenyl derivatives studied. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
ResearchGate. (2018). Evaluation of retention and selectivity using biphenyl stationary phases. Retrieved from [Link]
-
American Chemical Society. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Retrieved from [Link]
-
Chromatography Today. (2014). Separation of Pharmaceuticals by SFC using Mono- and Di-Hydroxy Substituted Phenyl Stationary Phases. Retrieved from [Link]
-
Chromtech. (n.d.). Chromatography Products. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Column Performance. Retrieved from [Link]
-
Indonesian Journal of Multidisciplinary Research. (2021). The Study of Fragmentation Pattern of Organic Compounds using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
Federal Agency for Medicines and Health Products. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]
-
KNAUER. (2024). Detection and qualification limits of biphenyl with diode array detection. Retrieved from [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Restek. (n.d.). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. Retrieved from [Link]
-
MDPI. (2021). Potential Clinical Application of Analysis of Bisphenols in Pericardial Fluid from Patients with Coronary Artery Disease with the Use of Liquid Chromatography Combined with Fluorescence Detection and Triple Quadrupole Mass Spectrometry. Retrieved from [Link]
-
PubChem. (n.d.). (1,1'-Biphenyl)-2,3'-diol. Retrieved from [Link]
-
Welch Materials, Inc. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
MDPI. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. Retrieved from [Link]
-
National Institutes of Health. (2014). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Retrieved from [Link]
-
ResearchGate. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 12. scielo.br [scielo.br]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Biphenyl-2,3-diol
This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with Biphenyl-2,3-diol. The focus is on procedural, step-by-step guidance for the selection and use of Personal Protective Equipment (PPE) to ensure operational safety and mitigate exposure risks. The causality behind each recommendation is explained to build a deep, trustworthy understanding of the necessary safety protocols.
Hazard Assessment: Understanding the Risks of this compound
This compound (CAS No. 1133-63-7), a member of the hydroxybiphenyls and catechols class, is a solid organic compound that presents several health and environmental hazards.[1][2] A thorough understanding of these risks is the foundational step for implementing effective safety controls. The primary hazards are contact-based, making PPE the most critical barrier for operator protection.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][3] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][3] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | [5] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [4][5] |
The compound is a combustible solid and can form explosive mixtures with air upon intense heating.[4] As a fine powder, it also poses a dust explosion risk if dispersed in the air in sufficient concentrations.[4] Therefore, all handling procedures must be designed to control both chemical exposure and physical hazards.
Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to PPE is essential. This strategy ensures that each potential route of exposure—dermal, ocular, and respiratory—is independently and adequately protected.
Dermal Protection: Gloves and Body Coverings
The Causality: this compound is classified as a skin irritant.[1][3] Direct contact can lead to redness, inflammation, and discomfort. Contaminated clothing can prolong skin contact, exacerbating irritation.
Protocol and Selection:
-
Gloves:
-
Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[7]
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves should be disposed of as chemical waste immediately after use. Never wear gloves outside the laboratory to prevent cross-contamination.[8]
-
Laboratory Coat/Gown:
-
Selection: A long-sleeved laboratory coat is the minimum requirement.[9] For operations with a higher risk of dust generation or spillage, consider impervious or flame-resistant gowns.[3] Gowns should have a closed front and tight-fitting cuffs.[10]
-
Use: Immediately remove and decontaminate any clothing that becomes contaminated.[4] Do not reuse disposable gowns.
-
Ocular and Facial Protection
The Causality: The compound is a serious eye irritant.[1][3][4] Contact with the eyes can cause significant pain and potential damage. Dust or aerosols generated during handling can easily come into contact with the eyes.
Protocol and Selection:
-
Primary Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] Standard safety glasses are insufficient as they do not provide a seal against dust and splashes.[11]
-
Secondary Protection: In situations where there is a significant risk of splashing or aerosol generation, a full-face shield should be worn in addition to safety goggles.[8][12]
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[13][14]
Respiratory Protection
The Causality: this compound may cause respiratory irritation if inhaled as a dust or aerosol.[1][3] The fine particulate nature of the solid makes it easy to become airborne during weighing, transferring, or mixing operations.
Protocol and Selection:
-
Engineering Controls First: The primary method for controlling respiratory exposure is the use of engineering controls. All handling of this compound powder should be conducted within a certified chemical fume hood or other ventilated enclosure.[8][9]
-
Respirator Use: Respiratory protection is required when dusts are generated, especially if engineering controls are insufficient or during a spill cleanup.[4]
-
Selection: Use a NIOSH/MSHA-approved respirator.[14] For dusts, a particulate filter respirator (e.g., N95, N100) may be sufficient for low-level exposures.[15]
-
Higher-Risk Scenarios: If irritation is experienced or exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[3] All personnel required to wear respirators must be properly fit-tested and trained according to OSHA standards.[10]
-
Operational Plan: A Step-by-Step Handling Workflow
This workflow outlines the critical steps from preparation to disposal, integrating the PPE requirements at each stage. Adherence to this sequence is crucial for minimizing risk.
Diagram: Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Donning PPE:
-
Put on the lab coat or gown, ensuring it is fully fastened.
-
If required, don your respirator.
-
Put on safety goggles.
-
Finally, put on your gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat sleeves.[10]
-
-
Handling the Chemical:
-
Decontamination and Doffing:
-
After handling, decontaminate any reusable equipment and the work surface within the fume hood.
-
Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last using the proper technique.
-
-
Disposal:
-
Dispose of this compound waste and all contaminated disposable PPE (gloves, gowns, etc.) in a designated, sealed, and clearly labeled hazardous waste container.[3][4]
-
Waste must be disposed of in accordance with all local, state, and federal regulations.[15] Do not discharge into the environment or down the drain.[5]
-
-
Hygiene:
-
Wash hands and face thoroughly with soap and water after completing the work and removing PPE.[4]
-
Emergency Response and Disposal Plan
Even with proper precautions, accidents can occur. Immediate and correct action is vital.
First Aid Measures
| Exposure Route | Immediate Action | Source(s) |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. | [3][16] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water. If skin irritation occurs or persists, get medical advice/attention. | [3][4] |
| Eye Contact | Rinse cautiously and thoroughly with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or seek emergency medical attention. | [3][4][13] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Consult a physician. | [4][15] |
Always show the Safety Data Sheet to the attending medical professional.[4]
Spill and Disposal Management
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure you are wearing the full appropriate PPE, including respiratory protection.
-
Cover drains to prevent environmental release.[4]
-
Carefully take up the dry material, avoiding dust generation. Use methods like gentle sweeping or a HEPA-filtered vacuum.
-
Collect the spilled material and cleanup supplies in a suitable, closed container for disposal.[5]
-
Clean the affected area thoroughly.
-
-
Waste Disposal:
References
-
Radco Industries. (2016, February 12). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydroxybiphenyl. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). (1,1'-Biphenyl)-2,3'-diol. PubChem. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]
-
Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
-
University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
-
University of Iowa Hospitals & Clinics. (n.d.). PPE Requirements Hazardous Drug Handling. [Link]
-
U.S. Environmental Protection Agency. (2024, January 16). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]
-
American Chemistry Council. (2021, September). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
New Jersey Department of Health. (n.d.). Biphenyl - Hazardous Substance Fact Sheet. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab. [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals. Prudent Practices in the Laboratory. [Link]
-
Wikipedia. (n.d.). This compound 1,2-dioxygenase. [Link]
Sources
- 1. 2,3-Dihydroxybiphenyl | C12H10O2 | CID 254 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NIH 3D [3d.nih.gov]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. pppmag.com [pppmag.com]
- 11. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. radcoind.com [radcoind.com]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
